Technical Documentation Center

1-BOC-4-benzenesulfonamidopiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-BOC-4-benzenesulfonamidopiperidine
  • CAS: 1233953-03-1

Core Science & Biosynthesis

Foundational

"1-BOC-4-benzenesulfonamidopiperidine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-BOC-4-benzenesulfonamidopiperidine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-BOC-4-benzenesulfonamidopiperidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 1-BOC-4-benzenesulfonamidopiperidine, a key building block in medicinal chemistry. The document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Strategic Importance

1-BOC-4-benzenesulfonamidopiperidine is a chemical scaffold of significant interest, merging two critical pharmacophores: a piperidine ring and a benzenesulfonamide group.[1] The piperidine moiety is a privileged structure found in numerous FDA-approved drugs, often enhancing biological activity and improving pharmacokinetic properties.[1] Concurrently, the benzenesulfonamide group is a well-established zinc-binding function, crucial for inhibiting metalloenzymes such as carbonic anhydrases, which are implicated in pathological processes like tumor growth.[1]

The presence of the tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen provides a strategic advantage. It deactivates the nitrogen towards many reagents while directing reactions to other functional groups, and it can be readily removed under acidic conditions for further synthetic modifications.[1][2] This molecular architecture makes 1-BOC-4-benzenesulfonamidopiperidine a versatile intermediate for designing novel enzyme inhibitors and exploring structure-activity relationships (SAR) in drug discovery programs.[1]

Synthesis: A Direct and Efficient Approach

The most common and direct synthesis of 1-BOC-4-benzenesulfonamidopiperidine is achieved through the sulfonylation of its primary amine precursor, tert-butyl 4-amino-1-piperidinecarboxylate (also known as 1-BOC-4-aminopiperidine). This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

The Core Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amino group of 1-BOC-4-aminopiperidine on the highly electrophilic sulfur atom of benzenesulfonyl chloride.[1][3] This is analogous to the well-known Hinsberg reaction used to distinguish primary and secondary amines.[4][5] A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1] The BOC group ensures high regioselectivity by preventing the piperidine nitrogen from competing in the reaction.[1]

Synthetic Workflow Diagram

The overall process, from the key starting material to the final product, is illustrated below.

G cluster_0 Synthesis of Precursor cluster_1 Core Reaction cluster_2 Purification & Final Product Precursor 1-BOC-4-aminopiperidine Reaction Sulfonylation Precursor->Reaction Reagent Benzenesulfonyl Chloride Reagent->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 1-BOC-4-benzenesulfonamidopiperidine Purification->Product

Caption: Synthetic workflow for 1-BOC-4-benzenesulfonamidopiperidine.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

  • tert-butyl 4-amino-1-piperidinecarboxylate (1-BOC-4-aminopiperidine)

  • Benzenesulfonyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-amino-1-piperidinecarboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir. The base acts as both a catalyst and an acid scavenger.

  • Addition of Sulfonylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps control the reaction rate and minimize side products.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 1-BOC-4-benzenesulfonamidopiperidine as a solid.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is employed. Each technique provides a unique piece of the structural puzzle, and together they constitute a self-validating system of characterization.

Characterization Workflow Diagram

G cluster_0 Structural Elucidation cluster_1 Purity Assessment Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Confirms C-H Framework MS Mass Spectrometry Product->MS Confirms Molecular Weight IR IR Spectroscopy Product->IR Identifies Functional Groups MP Melting Point Product->MP Checks Purity TLC TLC/LC-MS Product->TLC Checks Purity

Sources

Exploratory

An In-depth Technical Guide to 1-BOC-4-benzenesulfonamidopiperidine: Chemical Properties and Analysis

Introduction: A Versatile Scaffold in Modern Chemistry 1-BOC-4-benzenesulfonamidopiperidine is a key synthetic intermediate that holds considerable significance in the realms of medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Chemistry

1-BOC-4-benzenesulfonamidopiperidine is a key synthetic intermediate that holds considerable significance in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a piperidine ring protected by a tert-butoxycarbonyl (BOC) group and functionalized with a benzenesulfonamido moiety, offers a unique combination of structural rigidity and reactive potential. The piperidine core is a prevalent motif in numerous FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] Simultaneously, the benzenesulfonamide group is a well-established pharmacophore, known for its role in enzyme inhibition, particularly as a zinc-binding group in carbonic anhydrase inhibitors.[1][2] This strategic combination of functional groups makes 1-BOC-4-benzenesulfonamidopiperidine a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anticancer and antibacterial drugs.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, and comprehensive analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-BOC-4-benzenesulfonamidopiperidine is fundamental for its effective use in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing reaction conditions, purification strategies, and formulation development.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₄SInferred from structure
Molecular Weight 356.44 g/mol Inferred from structure
Exact Mass 356.1457 Da[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.General knowledge

Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

The most common and direct route to 1-BOC-4-benzenesulfonamidopiperidine involves the sulfonylation of a BOC-protected aminopiperidine precursor. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

Reaction Scheme

Synthesis_of_1-BOC-4-benzenesulfonamidopiperidine cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A tert-Butyl 4-amino-1-piperidinecarboxylate D 1-BOC-4-benzenesulfonamidopiperidine A->D + B Benzenesulfonyl chloride B->D + C Base (e.g., Triethylamine, Pyridine) Dichloromethane (DCM) Room Temperature C->D Reaction Conditions Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_confirmation Final Confirmation A Synthesized 1-BOC-4-benzenesulfonamidopiperidine B Purity Assessment (HPLC) A->B C Structural Elucidation A->C G Confirmed Structure & Purity B->G D ¹H NMR & ¹³C NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F D->G E->G F->G

Sources

Foundational

An In-depth Technical Guide to 1-BOC-4-benzenesulfonamidopiperidine: A Keystone Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Versatile Scaffold In the landscape of modern drug discovery, the piperidine moiety stands as a "privileged stru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a "privileged structure," a testament to its recurring presence in a multitude of FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a highly sought-after scaffold. When this versatile ring system is functionalized with a benzenesulfonamide group at the 4-position and a tert-butoxycarbonyl (BOC) protecting group at the nitrogen, the result is 1-BOC-4-benzenesulfonamidopiperidine – a chemical intermediate of significant strategic value.

This technical guide offers an in-depth exploration of 1-BOC-4-benzenesulfonamidopiperidine, from its core physicochemical properties and synthesis to its critical role in the development of novel therapeutics. The benzenesulfonamide group is a well-established zinc-binding motif, crucial for the inhibition of metalloenzymes such as carbonic anhydrases, which are implicated in pathological processes ranging from glaucoma to cancer.[1][2] The BOC protecting group, in turn, provides a stable yet readily cleavable handle, allowing for precise, late-stage modifications in complex synthetic pathways. This unique combination of features positions 1-BOC-4-benzenesulfonamidopiperidine as a cornerstone for building diverse chemical libraries aimed at discovering next-generation enzyme inhibitors and other bioactive molecules.[1]

Core Compound Properties

PropertyValueSource
CAS Number 1233953-03-1[2]
Molecular Formula C₁₆H₂₄N₂O₄SCalculated
Molecular Weight 340.44 g/mol [2]
IUPAC Name tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylateN/A
Appearance White to off-white solid (predicted)N/A
Molecular Structure

The molecular architecture of 1-BOC-4-benzenesulfonamidopiperidine is central to its utility. The structure features a piperidine ring with a benzenesulfonamide moiety at the 4-position and a BOC-protecting group on the ring nitrogen.

SynthesisWorkflow Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process reactant1 tert-butyl 4-amino-1-piperidinecarboxylate reaction Nucleophilic Attack of Amine on Sulfonyl Chloride reactant1->reaction reactant2 Benzenesulfonyl chloride reactant2->reaction solvent Aprotic Solvent (e.g., Pyridine, DCM) solvent->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction temperature Controlled Temperature (e.g., 0°C to RT) temperature->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product 1-BOC-4-benzenesulfonamidopiperidine purification->product

Caption: Conceptual workflow for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine.

Materials:

  • tert-butyl 4-amino-1-piperidinecarboxylate

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-amino-1-piperidinecarboxylate in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

  • Addition of Reagent: Slowly add benzenesulfonyl chloride dropwise to the cooled solution with vigorous stirring. The dropwise addition is crucial to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-BOC-4-benzenesulfonamidopiperidine.

Self-Validation and Causality: The use of pyridine as both a solvent and a base is a common and effective strategy for this type of sulfonylation. It not only facilitates the dissolution of the starting materials but also scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The controlled, low-temperature addition of the sulfonyl chloride minimizes potential side reactions. The aqueous work-up sequence is designed to systematically remove impurities and unreacted starting materials, ensuring a high purity of the final product.

Spectroscopic Characterization

While experimental data for the target compound is not widely published, predicted spectroscopic data provides a valuable reference for characterization.

¹H NMR (Predicted):

  • Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (δ 7.5-7.9 ppm).

  • Piperidine Protons: The protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.2-3.9 ppm).

  • BOC Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will be observed around δ 1.4 ppm.

  • Amide Proton: A broad singlet corresponding to the N-H proton of the sulfonamide is also expected.

¹³C NMR (Predicted):

  • Aromatic Carbons: Signals for the carbons of the benzene ring will be in the δ 126-140 ppm range.

  • Carbonyl Carbon: The carbonyl carbon of the BOC group is expected around δ 154 ppm.

  • BOC Quaternary Carbon: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm.

  • Piperidine Carbons: The carbons of the piperidine ring will resonate in the δ 30-50 ppm range.

  • BOC Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will show a signal around δ 28 ppm.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of 1-BOC-4-benzenesulfonamidopiperidine lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical targets.

Carbonic Anhydrase Inhibitors

The primary and most explored application of this scaffold is in the development of carbonic anhydrase (CA) inhibitors. [1][2]CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are validated drug targets. For instance, inhibition of CA II is a key mechanism for antiglaucoma drugs, while targeting tumor-associated isoforms like CA IX and CA XII is a promising strategy in oncology. [1][2] The benzenesulfonamide moiety of 1-BOC-4-benzenesulfonamidopiperidine acts as the zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The BOC-protected piperidine can be deprotected and subsequently elaborated to introduce various "tail" functionalities. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and isoform selectivity. [1]For example, a variety of carboxamides have been synthesized from this core structure, leading to potent and selective inhibitors of tumor-associated CAs. [2]

Beyond Carbonic Anhydrase Inhibition

The utility of 1-BOC-4-benzenesulfonamidopiperidine is not limited to CA inhibitors. The BOC-protected piperidine can be deprotected and coupled with a wide range of chemical entities, making it a valuable building block for accessing diverse chemical space. This includes its potential use in the synthesis of inhibitors for other enzyme classes, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules where a piperidine scaffold is desired.

Conclusion and Future Outlook

1-BOC-4-benzenesulfonamidopiperidine is a testament to the power of strategic molecular design. By combining a privileged piperidine scaffold with a key zinc-binding group and a versatile protecting group, a powerful tool for medicinal chemists has been created. Its straightforward synthesis and amenability to further functionalization make it an invaluable intermediate for the discovery and development of novel therapeutics, particularly in the realm of enzyme inhibition. As the quest for more potent and selective drugs continues, the demand for such well-designed, versatile building blocks will undoubtedly grow, ensuring that 1-BOC-4-benzenesulfonamidopiperidine remains a relevant and important molecule in the drug discovery pipeline.

References

  • Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2014). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 834–838. [Link]

  • Kaur, R., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4056-4071. [Link]

  • Matijošytė, I., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2975. [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Google Patents. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved January 16, 2026, from [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(10), 1125–1130. [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Pharmaceutical composition for piperidinoalkanol compounds.
  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2021). SciELO México. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-BOC-4-benzenesulfonamidopiperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Foreword: A Roadmap for Characterization In the landscape of modern drug discovery, 1-BOC-4-benze...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: A Roadmap for Characterization

In the landscape of modern drug discovery, 1-BOC-4-benzenesulfonamidopiperidine represents a versatile scaffold. It merges the privileged piperidine ring, a common feature in many FDA-approved drugs, with the well-established benzenesulfonamide group, known for its role in enzyme inhibition.[1] The tert-butoxycarbonyl (BOC) protecting group provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

While this molecule holds significant promise as a building block for novel therapeutics, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount for its successful application. This guide provides a comprehensive framework for characterizing these properties. In the absence of extensive published data for this specific molecule, we will leverage established principles from analogous structures and outline robust, field-proven methodologies to empower researchers to generate this critical data in their own laboratories. Our focus is not merely on protocols, but on the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.

Physicochemical Landscape: A Predictive Analysis

The structure of 1-BOC-4-benzenesulfonamidopiperidine dictates its behavior in solution. A strategic analysis of its functional groups allows us to predict its general solubility and stability characteristics, which in turn informs our experimental design.

G cluster_0 1-BOC-4-benzenesulfonamidopiperidine cluster_1 Lipophilic Moieties cluster_2 Polar / Ionizable Moieties mol Key Functional Groups boc tert-Butoxycarbonyl (BOC) Group - Increases lipophilicity - Confers solubility in organic solvents - Acid-labile stability point phenyl Benzenesulfonyl Group (Phenyl Ring) - Contributes to lipophilicity piperidine Piperidine Ring - Polar heterocyclic core sulfonamide Sulfonamide Group - Polar - Acidic N-H proton (pKa dependent) - Potential for H-bonding

Caption: Workflow for quantitative solubility determination.

Protocol: HPLC-Based Shake-Flask Method

  • System Preparation: Develop and validate a simple isocratic HPLC-UV method for the quantification of 1-BOC-4-benzenesulfonamidopiperidine. A C18 column with a mobile phase of acetonitrile and water is a logical starting point.

  • Sample Preparation: Add an excess of the compound (enough to ensure saturation) to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.

  • Sampling & Filtration: Allow the vials to stand for a short period for excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any undissolved solid.

  • Dilution & Analysis: Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the equilibrium solubility in mg/mL or µg/mL.

Stability Assessment: Probing for Molecular Liabilities

Stability testing, particularly through forced degradation (stress testing), is a regulatory requirement and a critical component of drug development. [2]It helps identify potential degradation pathways, informs storage conditions, and is essential for developing a stability-indicating analytical method. [2][3]

Forced Degradation Studies

The objective is to intentionally degrade the molecule to an appropriate extent (typically 5-20% degradation) to produce a representative sample of degradation products. [4]

G cluster_0 Forced Degradation Workflow cluster_conditions Stress Conditions (Parallel Experiments) start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative Expose thermal Thermal (Solid State) (e.g., 80°C) start->thermal Expose photo Photolytic (ICH Q1B) (e.g., UV/Vis light) start->photo Expose quench Quench Reaction (Neutralize, cool down) acid->quench Time points base->quench Time points oxidative->quench Time points thermal->quench Time points photo->quench Time points analyze Analyze by HPLC-UV/PDA and LC-MS quench->analyze end Identify Degradants & Establish Degradation Pathway analyze->end

Caption: Workflow for conducting forced degradation studies.

Table 2: Recommended Conditions for Forced Degradation

Stress ConditionReagent/ConditionTypical DurationPredicted Outcome
Acid Hydrolysis 0.1 M HCl at 60 °C2, 8, 24 hoursHigh Likelihood of Degradation. Cleavage of the acid-labile BOC group to yield 4-benzenesulfonamidopiperidine.
Base Hydrolysis 0.1 M NaOH at 60 °C2, 8, 24 hoursLikely Stable. The sulfonamide and BOC groups are generally stable to moderate base.
Oxidation 3% H₂O₂ at Room Temp8, 24, 48 hoursPossible Minor Degradation. The piperidine ring or benzene ring could be susceptible to oxidation, but likely slow.
Thermal 80 °C (Solid State)1, 3, 7 daysLikely Stable. The compound is expected to be thermally robust in its solid form.
Photolytic ICH Q1B exposureConforms to guidelinePossible Minor Degradation. Aromatic systems can sometimes be susceptible to photolytic degradation.
Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [2][5]The key requirement is that all major degradation products are chromatographically resolved from the parent peak and from each other.

Protocol: Method Development Strategy

  • Initial Screening: Begin with a standard reversed-phase C18 column and a gradient elution method, for instance, from 10% to 90% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid) over 20-30 minutes.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The most informative sample is often a composite mixture of all stressed samples, which contains the highest diversity of degradants.

  • Method Optimization:

    • Resolution: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline separation between the parent peak and all degradant peaks.

    • Peak Purity: Use a Photo Diode Array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The spectra across the peak should be homogenous if the peak is pure.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Hypothetical Degradation Pathway

Based on chemical principles, the most probable degradation pathway under stress conditions involves the hydrolysis of the BOC group.

Caption: Predicted primary degradation pathway under acidic conditions.

Conclusion and Best Practices

Key Takeaways for the Researcher:

  • Predict and Verify: Use the chemical structure to form hypotheses about solubility and stability, then confirm these predictions with targeted experiments.

  • Tiered Approach: Employ rapid qualitative tests before investing in comprehensive quantitative studies.

  • Purposeful Degradation: Use forced degradation not just to identify potential impurities, but as a crucial tool for developing a truly specific and reliable stability-indicating analytical method.

  • Method Validation is Non-Negotiable: A well-developed analytical method is useless without formal validation to prove it is fit for purpose.

By following this framework, researchers can confidently characterize 1-BOC-4-benzenesulfonamidopiperidine, enabling its seamless integration into synthesis, purification, formulation, and ultimately, the discovery of new medicines.

References

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • Pharmaceutical Technology. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ResearchGate. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved from [Link]

  • Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris SRL. Retrieved from [Link]

Sources

Foundational

The Strategic Utility of 1-BOC-4-Benzenesulfonamidopiperidine in Modern Organic Synthesis: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the my...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the myriad of heterocyclic systems, the piperidine moiety stands out as a "privileged scaffold," frequently embedded within the structures of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an attractive component for modulating pharmacokinetic and pharmacodynamic properties. When this versatile ring system is strategically functionalized, it transforms into a powerful building block for the synthesis of complex therapeutic agents. This guide focuses on one such pivotal intermediate: 1-BOC-4-benzenesulfonamidopiperidine .

This molecule synergistically combines the structural attributes of a BOC-protected piperidine with a benzenesulfonamide group. The latter is a well-established zinc-binding motif, crucial for the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs).[1] The aberrant activity of specific CA isoforms, such as hCA IX and XII, is intrinsically linked to the progression of various cancers, making them validated targets for anticancer drug development.[1] Consequently, 1-BOC-4-benzenesulfonamidopiperidine has emerged as a cornerstone for the rational design and synthesis of novel enzyme inhibitors and other biologically active compounds. This in-depth technical guide will provide a comprehensive overview of its synthesis, reactivity, and strategic applications, tailored for researchers, scientists, and professionals in drug development.

Section 1: Synthesis of the Core Building Block

The most direct and widely employed route to 1-BOC-4-benzenesulfonamidopiperidine is through the nucleophilic substitution reaction between tert-butyl 4-amino-1-piperidinecarboxylate and benzenesulfonyl chloride. This transformation is predicated on the nucleophilicity of the primary amine on the piperidine ring attacking the electrophilic sulfur atom of the sulfonyl chloride.

Mechanistic Considerations

The reaction proceeds via a classical nucleophilic acyl substitution mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of tert-butyl 4-amino-1-piperidinecarboxylate initiates the attack on the sulfur atom of benzenesulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is essential to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Pyridine is an excellent choice as it can serve as both the solvent and the base.[1]

Diagram 1: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine tert-butyl 4-amino-1-piperidinecarboxylate Product 1-BOC-4-benzenesulfonamidopiperidine Amine->Product SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Product Pyridine Pyridine (Solvent/Base) Pyridine->Product Facilitates reaction Temp Room Temperature Temp->Product Optimal condition Byproduct Pyridinium Hydrochloride G cluster_start Starting Material cluster_deprotection Deprotection cluster_alkylation N-Alkylation Boc_Protected 1-BOC-4-benzenesulfonamidopiperidine Deprotected 4-Benzenesulfonamidopiperidine (Amine Salt) Boc_Protected->Deprotected  TFA or HCl/Dioxane Alkylated N-Alkyl-4-benzenesulfonamidopiperidine Deprotected->Alkylated  Alkyl Halide, Base

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Applications of 1-BOC-4-benzenesulfonamidopiperidine in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic combination of privileged scaffolds into a single, versatile molecule offers a powerful platform for generating novel therapeutic agents. 1-BOC-4...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds into a single, versatile molecule offers a powerful platform for generating novel therapeutic agents. 1-BOC-4-benzenesulfonamidopiperidine is one such molecule, integrating three moieties of profound medicinal significance: the piperidine ring, a cornerstone of numerous FDA-approved drugs; the benzenesulfonamide group, a classic pharmacophore with a wide spectrum of biological activities; and the tert-butoxycarbonyl (BOC) protecting group, which provides a crucial handle for synthetic elaboration. This technical guide explores the synthesis, chemical properties, and significant potential applications of this scaffold. We delve into its promise as a precursor for potent enzyme inhibitors, particularly targeting carbonic anhydrases for oncology, and as a foundational structure for developing new antibacterial agents. This document serves as a resource for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental frameworks to harness the full potential of this high-value chemical intermediate.

Introduction: The Architectural Significance of a Privileged Scaffold

The design of effective small-molecule drugs often relies on the use of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. 1-BOC-4-benzenesulfonamidopiperidine is an exemplar of rational drug design, constructed from components with proven pharmacological relevance.

The Piperidine Moiety: A Cornerstone in Drug Design

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in clinically approved pharmaceuticals.[1][2] Its success is due to a favorable combination of properties. The six-membered ring is chemically stable, and its flexible chair conformation allows substituents to be oriented precisely within a target's binding pocket.[3] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling strong ionic interactions with biological targets and favorably modulating physicochemical properties like solubility and lipophilicity to improve a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3][4]

The Sulfonamide Functional Group: A Versatile Pharmacophore

The sulfonamide group (-SO₂NH-) is a renowned pharmacophore that forms the basis of several major drug classes, from the first systemic antibacterial agents to diuretics, anticonvulsants, and anti-inflammatory drugs.[5][6][7] Its wide range of biological activities stems from its ability to act as a structural mimic of other functional groups, such as carboxylic acids, and its capacity to form key hydrogen bonds with protein targets.[8][9] Critically, the sulfonamide moiety is a well-established zinc-binding group (ZBG), making it an ideal component for inhibitors of zinc-containing metalloenzymes.[6][10]

Synergy in a Single Scaffold: Introducing 1-BOC-4-benzenesulfonamidopiperidine

This molecule strategically combines the advantageous pharmacokinetic properties of the piperidine ring with the broad therapeutic potential of the sulfonamide group.[10] The tert-butoxycarbonyl (BOC) group serves as a protecting group on the piperidine nitrogen, preventing its reactivity during initial synthetic steps while providing a latent site for future diversification.[10][11] This structure is not merely a compound but a platform, poised for modification to generate libraries of novel molecules aimed at a variety of therapeutic targets.

Synthesis and Chemical Properties

The construction of 1-BOC-4-benzenesulfonamidopiperidine is straightforward, relying on established and robust chemical transformations.

Core Synthesis Pathway

The most direct and common synthesis involves a nucleophilic substitution reaction between tert-butyl 4-amino-1-piperidinecarboxylate (commonly known as 1-BOC-4-aminopiperidine) and benzenesulfonyl chloride .[10][12] In this reaction, the primary amine of the piperidine derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[13][14] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[12][14][15] The BOC group at the 1-position of the piperidine ring ensures high regioselectivity, directing the sulfonylation exclusively to the 4-amino group.[10]

G cluster_reactants Reactants cluster_reagents Reagents Reactant1 1-BOC-4-aminopiperidine Product 1-BOC-4-benzenesulfonamidopiperidine Reactant1->Product Reactant2 Benzenesulfonyl Chloride Reactant2->Product Reagent1 Base (e.g., Pyridine) Reagent1->Product Catalyst/Scavenger Solvent Solvent (e.g., DCM) Byproduct HCl (neutralized by base) Product->Byproduct

Core synthesis of 1-BOC-4-benzenesulfonamidopiperidine.
Protocol: Laboratory-Scale Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

Materials:

  • 1-BOC-4-aminopiperidine (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Dissolve 1-BOC-4-aminopiperidine in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (pyridine or triethylamine) to the stirred solution.

  • Add benzenesulfonyl chloride dropwise to the reaction mixture. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure 1-BOC-4-benzenesulfonamidopiperidine.

Physicochemical Properties
PropertyValueSource/Note
Molecular Formula C₁₆H₂₄N₂O₄SCalculated
Molar Mass 356.44 g/mol Calculated
Appearance Typically an off-white to white solidGeneral observation
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate)[10]

Potential Therapeutic Applications & Rationale

The true value of 1-BOC-4-benzenesulfonamidopiperidine lies in its potential as a starting point for drugs targeting several disease areas.

Carbonic Anhydrase Inhibition for Oncology

Rationale: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in many hypoxic tumors.[10] They play a key role in regulating pH in the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis. The benzenesulfonamide group is a classic and highly effective zinc-binding group that can coordinate to the Zn²⁺ ion in the active site of CAs, inhibiting their enzymatic activity.[6][10] Therefore, 1-BOC-4-benzenesulfonamidopiperidine is an excellent starting scaffold for the design of selective hCA IX and XII inhibitors as potential anticancer agents.[10]

Proposed mechanism of Carbonic Anhydrase (CA) inhibition.

Experimental Workflow for Screening CA Inhibitors:

  • Library Synthesis: Modify the core scaffold by removing the BOC group and adding various substituents to the piperidine nitrogen, or by adding substituents to the benzene ring.

  • In Vitro Enzyme Assay: Screen the library against a panel of CA isoforms (e.g., hCA I, II, IX, XII) to determine potency (IC₅₀) and selectivity.

  • Cell-Based Assays: Test lead compounds for their ability to inhibit proliferation and induce apoptosis in cancer cell lines known to overexpress hCA IX/XII under both normoxic and hypoxic conditions.

  • In Vivo Studies: Evaluate the efficacy of top candidates in relevant animal models of cancer.

Development of Novel Antibacterial Agents

Rationale: The original sulfa drugs function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[7][16] This enzyme is crucial for the synthesis of folic acid in bacteria, a vitamin essential for DNA synthesis and cell growth.[8] Because humans acquire folate from their diet, drugs targeting this pathway can be selectively toxic to bacteria.[7] The benzenesulfonamide portion of the scaffold is a structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS.[8] Furthermore, some sulfonamide derivatives containing piperidine have demonstrated excellent antibacterial potency, potentially by a dual mechanism that includes disrupting bacterial cell membrane integrity.[10][16] This suggests applications in both human medicine and agriculture, for instance, against plant pathogens like Xanthomonas oryzae.[10]

G PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolate (Essential for DNA) DHPS->Dihydrofolate Inhibitor Sulfonamide Drug Block X Inhibitor->Block Competitive Inhibition Block->DHPS

Inhibition of the bacterial folate synthesis pathway.

Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a concentration of ~5 x 10⁵ CFU/mL and add it to each well.

  • Controls: Include a positive control (bacteria in medium, no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

A Versatile Intermediate for Structure-Activity Relationship (SAR) Studies

Rationale: The most immediate and powerful application of 1-BOC-4-benzenesulfonamidopiperidine is as a versatile building block for constructing diverse compound libraries.[10] The BOC protecting group is stable under many reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a secondary amine on the piperidine ring. This amine can then be functionalized with a wide array of chemical groups (e.g., via acylation, alkylation, reductive amination), allowing for systematic exploration of the structure-activity relationship (SAR) at this position.[10] Similarly, substituted benzenesulfonyl chlorides can be used in the initial synthesis to probe the SAR of the aromatic ring. This dual-pronged approach enables the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

G Start Core Scaffold: 1-BOC-4-benzenesulfonamidopiperidine Deprotection BOC Deprotection (e.g., TFA) Start->Deprotection Intermediate 4-Benzenesulfonamidopiperidine Deprotection->Intermediate Derivatization N-Functionalization (Alkylation, Acylation, etc.) Intermediate->Derivatization Library Diverse Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR SAR Analysis & Optimization Screening->SAR SAR->Derivatization Iterative Design

Workflow for Structure-Activity Relationship (SAR) exploration.

Future Directions and Conclusion

The potential applications discussed herein represent the most prominent avenues for exploration based on the scaffold's constituent parts. However, the versatility of the piperidine-sulfonamide combination suggests other potential therapeutic areas, including anti-inflammatory, antiviral, and CNS-active agents, which are all domains where these individual moieties have proven effective.[1][6][17]

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • 1-BOC-4-benzenesulfonamidopiperidine Research Chemical. (n.d.). Benchchem.
  • Amine Reactions. (2023, January 22). Chemistry LibreTexts.
  • Benzenesulfonyl chloride. (n.d.). Wikipedia.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Applied Biotechnology & Bioengineering.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). European Journal of Medicinal Chemistry.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Pharmaceutical Fronts.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). ResearchGate.
  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2025, August 10). ResearchGate.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • What are the products when Benzene Sulfonyl Chloride reacts with amines? (2025, December 22). Shouguang Nuomeng Chemical Co., Ltd. Blog.
  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate.
  • Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026, January 8). Pharmaffiliates.
  • The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery. (n.d.). Benchchem.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). Molecules.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules.

Sources

Foundational

An In-depth Technical Guide to 1-BOC-4-benzenesulfonamidopiperidine: A Versatile Scaffold in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that confer desirable pharmacokinetic and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that confer desirable pharmacokinetic and pharmacodynamic properties is paramount. Among these, 1-BOC-4-benzenesulfonamidopiperidine has emerged as a compound of significant interest to researchers and drug development professionals. This molecule elegantly combines three key structural motifs: a piperidine ring, a benzenesulfonamide moiety, and a tert-butoxycarbonyl (BOC) protecting group. The piperidine core is a well-established "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs and contributing to potent biological activity.[1][2] The benzenesulfonamide group, a classic pharmacophore, often functions as a zinc-binding group, enabling the inhibition of metalloenzymes such as carbonic anhydrases, which are implicated in various pathological processes including tumor growth.[1][3][4] Finally, the BOC group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, facilitating multi-step synthetic campaigns and the exploration of structure-activity relationships (SAR).[1][5][6]

This technical guide provides a comprehensive overview of 1-BOC-4-benzenesulfonamidopiperidine, from its synthesis and chemical properties to its applications as a versatile building block in the design of novel therapeutic agents. We will delve into the causality behind experimental choices, present detailed protocols, and summarize key data to empower researchers in leveraging this important chemical entity.

The Strategic Importance of the Constituent Moieties

The utility of 1-BOC-4-benzenesulfonamidopiperidine in drug design stems from the synergistic interplay of its three core components. Understanding the individual contributions of the piperidine ring, the benzenesulfonamide group, and the BOC protecting group is crucial for its effective application.

The Piperidine Ring: A Foundation for Drug-likeness

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a common feature in a vast array of natural products and synthetic pharmaceuticals.[2] Its prevalence can be attributed to several key factors:

  • Improved Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring can enhance the solubility and metabolic stability of a drug candidate compared to its aromatic counterparts.

  • Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for the introduction of substituents in well-defined axial and equatorial positions, enabling fine-tuning of the molecule's three-dimensional shape for optimal target engagement.

  • Basic Nitrogen Center: The nitrogen atom in the piperidine ring is typically basic, providing a handle for salt formation to improve solubility and bioavailability.

The Benzenesulfonamide Group: A Versatile Pharmacophore

The sulfonamide functional group has a long and storied history in medicine, dating back to the discovery of the first antibacterial sulfa drugs.[3][4][7] In the context of 1-BOC-4-benzenesulfonamidopiperidine, the benzenesulfonamide moiety offers several key advantages:

  • Metalloenzyme Inhibition: The sulfonamide group is a well-established zinc-binding group (ZBG) and can effectively inhibit zinc-containing enzymes like carbonic anhydrases.[1][3] This has made it a cornerstone in the development of diuretics, antiglaucoma agents, and anticancer therapies.[3][4][8]

  • Hydrogen Bonding Capabilities: The N-H and S=O groups of the sulfonamide can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets.

  • Modulation of Physicochemical Properties: The introduction of a sulfonamide group can influence a molecule's acidity, lipophilicity, and metabolic stability.

The BOC Protecting Group: Enabling Synthetic Elaboration

The tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups for amines in organic synthesis.[5][6][9][10] Its utility lies in its ability to:

  • Mask Amine Reactivity: The BOC group effectively deactivates the nucleophilicity of the piperidine nitrogen, preventing it from participating in unwanted side reactions during subsequent synthetic transformations.[5][11]

  • Facile and Selective Removal: The BOC group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, often with high selectivity in the presence of other protecting groups.[9][10] This orthogonality is a critical aspect of modern multi-step synthesis.[6]

Synthesis of 1-BOC-4-benzenesulfonamidopiperidine: A Step-by-Step Protocol

The most direct and common method for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine involves the sulfonylation of a commercially available aminopiperidine derivative.

Experimental Workflow:

cluster_0 Synthesis of 1-BOC-4-benzenesulfonamidopiperidine Start tert-butyl 4-amino-1-piperidinecarboxylate (1-BOC-4-aminopiperidine) Reaction Nucleophilic substitution at the sulfonyl group Start->Reaction Add to solution of benzenesulfonyl chloride in pyridine Reagents Benzenesulfonyl chloride Pyridine (solvent and base) Reagents->Reaction Workup Aqueous workup to remove pyridine hydrochloride Reaction->Workup Purification Crystallization or column chromatography Workup->Purification Product 1-BOC-4-benzenesulfonamidopiperidine Purification->Product

Caption: Synthetic workflow for 1-BOC-4-benzenesulfonamidopiperidine.

Detailed Protocol:

Materials:

  • tert-butyl 4-amino-1-piperidinecarboxylate (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (anhydrous, as solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-amino-1-piperidinecarboxylate in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled, stirring solution, add benzenesulfonyl chloride dropwise. The formation of a precipitate (pyridine hydrochloride) may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves a dual role in this reaction. It acts as a solvent to dissolve the reactants and as a base to neutralize the hydrochloric acid byproduct generated during the sulfonylation, driving the reaction to completion.[1]

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere prevents the reaction of benzenesulfonyl chloride with atmospheric moisture.

  • Aqueous Workup: The series of aqueous washes is crucial for removing impurities. The HCl wash removes the basic pyridine, the NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.

Physicochemical Properties and Characterization

A thorough characterization of 1-BOC-4-benzenesulfonamidopiperidine is essential for its use in further synthetic applications.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₄SCalculated
Molecular Weight 356.44 g/mol Calculated
Appearance White to off-white solidTypical
¹H NMR (CDCl₃, 400 MHz) δ 7.85-7.95 (m, 2H), 7.50-7.60 (m, 3H), 5.0-5.2 (br s, 1H), 3.8-4.0 (m, 2H), 3.4-3.6 (m, 1H), 2.8-3.0 (m, 2H), 1.8-2.0 (m, 2H), 1.45 (s, 9H), 1.3-1.5 (m, 2H)[1]
¹³C NMR (CDCl₃, 101 MHz) δ 154.7, 141.2, 132.6, 129.1, 127.1, 79.8, 49.3, 43.5, 32.8, 28.4[1]

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of 1-BOC-4-benzenesulfonamidopiperidine make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Inhibition of Carbonic Anhydrases

As previously mentioned, the benzenesulfonamide moiety is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes. Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers and are considered validated targets for anticancer drug discovery.[1] 1-BOC-4-benzenesulfonamidopiperidine serves as a key starting material for the synthesis of selective CA inhibitors. The general strategy involves the deprotection of the BOC group followed by functionalization of the piperidine nitrogen to introduce additional diversity and modulate the compound's properties.

cluster_1 Drug Discovery Workflow with 1-BOC-4-benzenesulfonamidopiperidine Start 1-BOC-4-benzenesulfonamidopiperidine Deprotection BOC Deprotection (e.g., TFA/DCM) Start->Deprotection Intermediate 4-Benzenesulfonamidopiperidine Deprotection->Intermediate Functionalization N-Alkylation, N-Acylation, etc. Intermediate->Functionalization Library Library of diverse analogs Functionalization->Library Screening Biological Screening (e.g., CA inhibition assay) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound SAR->Lead

Caption: A typical drug discovery workflow utilizing 1-BOC-4-benzenesulfonamidopiperidine.

Exploration of Structure-Activity Relationships (SAR)

The BOC-protected nitrogen of the piperidine ring provides a convenient handle for systematic SAR studies.[1] After deprotection, a wide variety of substituents can be introduced at this position to probe the steric and electronic requirements of the target binding pocket. This allows for the optimization of potency, selectivity, and pharmacokinetic properties of the lead compounds.

Other Therapeutic Areas

While CA inhibition is a prominent application, the versatility of the 1-BOC-4-benzenesulfonamidopiperidine scaffold extends to other therapeutic areas. The sulfonamide moiety is present in a wide range of drugs with diverse biological activities, including antibacterial, antiviral, and antidiabetic properties.[3][4][8] The piperidine ring can also be functionalized to target a variety of receptors and enzymes.

Conclusion: A Key Building Block for Future Therapies

1-BOC-4-benzenesulfonamidopiperidine stands as a testament to the power of rational molecular design in medicinal chemistry. Its combination of a privileged piperidine core, a versatile benzenesulfonamide pharmacophore, and a strategically placed protecting group makes it an invaluable tool for the discovery and development of novel therapeutic agents. As our understanding of complex diseases continues to grow, the demand for such well-designed and adaptable chemical scaffolds will undoubtedly increase, solidifying the importance of 1-BOC-4-benzenesulfonamidopiperidine in the armamentarium of the modern drug hunter.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed? - Proprep. (2024-01-30). [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025-02-13). [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design - ResearchGate. (2010-01). [Link]

  • Sulfonamide (medicine) - Wikipedia. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025-04-23). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

Sources

Exploratory

The Strategic Synthesis and Application of 1-BOC-4-Benzenesulfonamidopiperidine: A Technical Guide for Medicinal Chemists

Abstract In the landscape of modern drug discovery, the rational design and synthesis of molecular scaffolds that confer desirable pharmacokinetic and pharmacodynamic properties are of paramount importance. 1-BOC-4-benze...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rational design and synthesis of molecular scaffolds that confer desirable pharmacokinetic and pharmacodynamic properties are of paramount importance. 1-BOC-4-benzenesulfonamidopiperidine has emerged as a pivotal building block, integrating the privileged piperidine moiety with the pharmacologically significant benzenesulfonamide group. This technical guide provides an in-depth exploration of the discovery, synthesis, characterization, and strategic applications of this versatile intermediate. We will delve into the causality behind its synthetic route, present detailed experimental protocols, and discuss its role in the development of targeted therapeutics, particularly as an inhibitor of key enzymes such as carbonic anhydrases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Tale of Two Moieties

The strategic value of 1-BOC-4-benzenesulfonamidopiperidine in medicinal chemistry stems from the synergistic combination of its two core components: the piperidine ring and the benzenesulfonamide group. The piperidine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to introduce favorable physicochemical properties, including improved solubility and metabolic stability, as well as providing a three-dimensional framework for precise substituent orientation.[1][2][3]

Conversely, the benzenesulfonamide moiety is a well-established pharmacophore, most notably for its ability to act as a zinc-binding group in the active sites of metalloenzymes.[1] This has led to the development of a wide array of sulfonamide-based drugs, including diuretics, antidiabetic agents, and anticancer therapeutics.[4][5][6] The union of these two powerful motifs in 1-BOC-4-benzenesulfonamidopiperidine creates a versatile platform for the synthesis of targeted inhibitors and other biologically active molecules. The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen provides a crucial synthetic handle, allowing for controlled deprotection and subsequent functionalization, thereby enabling the exploration of extensive structure-activity relationships (SAR).[1]

The Genesis of a Scaffold: Discovery and Historical Context

While a singular, seminal publication detailing the initial "discovery" of 1-BOC-4-benzenesulfonamidopiperidine is not readily apparent in the historical literature, its emergence can be traced to the broader evolution of medicinal chemistry and the increasing recognition of the value of both piperidine and sulfonamide scaffolds in drug design. The development of BOC-protection strategies for amines in the mid-20th century was a critical enabler for the selective functionalization of complex molecules like piperidines.

The synthesis and investigation of sulfonamide derivatives of piperidine have been an active area of research for several decades, with a focus on developing agents for a range of therapeutic targets.[4][7] It is likely that 1-BOC-4-benzenesulfonamidopiperidine was first synthesized and utilized as a key intermediate in one of these drug discovery programs, with its utility being recognized and subsequently adopted more broadly by the medicinal chemistry community. Its commercial availability from research chemical suppliers further attests to its established role as a valuable building block.

The Art of Synthesis: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine is the nucleophilic substitution reaction between tert-butyl 4-amino-1-piperidinecarboxylate and benzenesulfonyl chloride.[1] This reaction is a classic example of sulfonamide bond formation.

Experimental Protocol: Synthesis of 1-BOC-4-Benzenesulfonamidopiperidine

Materials:

  • tert-Butyl 4-amino-1-piperidinecarboxylate

  • Benzenesulfonyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-amino-1-piperidinecarboxylate (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-BOC-4-benzenesulfonamidopiperidine as a white solid.

Causality in Experimental Choices
  • Solvent: Dichloromethane is an excellent choice due to its inert nature and ability to dissolve both the starting materials and the product.

  • Base: Triethylamine is a common and effective organic base for this transformation. Pyridine can also be used and can act as both a base and a solvent.

  • Temperature Control: The initial cooling to 0 °C is crucial to moderate the reaction rate and prevent potential side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials or byproducts.

Structural Elucidation and Characterization

The definitive identification of 1-BOC-4-benzenesulfonamidopiperidine relies on a combination of spectroscopic techniques.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals for the aromatic protons of the benzenesulfonyl group, the piperidine ring protons, and a characteristic singlet for the nine equivalent protons of the BOC group.
¹³C NMR Resonances for the aromatic carbons, the piperidine ring carbons, the carbonyl carbon of the BOC group, and the quaternary and methyl carbons of the tert-butyl group.[1]
Mass Spec. The expected molecular ion peak corresponding to the molecular weight of the compound.
FT-IR Characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches, and the C=O stretch of the BOC group.

Note: The following table presents predicted NMR data.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons: ~7.5-7.9 ppmCarbonyl (BOC): ~155 ppm
Piperidine CH-N: ~3.9 ppmAromatic carbons: ~127-140 ppm
Piperidine CH₂: ~1.2-1.9, 2.8-3.0 ppmBOC quaternary C: ~80 ppm
BOC (CH₃)₃: ~1.4 ppmPiperidine carbons: ~32-50 ppm
BOC methyl C: ~28 ppm

Applications in Drug Discovery: A Scaffold for Innovation

The utility of 1-BOC-4-benzenesulfonamidopiperidine as a building block is demonstrated in its application in the synthesis of various biologically active compounds.

Carbonic Anhydrase Inhibitors

A primary application of this scaffold is in the development of carbonic anhydrase (CA) inhibitors.[1][5] CAs are a family of zinc-containing enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[5] The benzenesulfonamide moiety of 1-BOC-4-benzenesulfonamidopiperidine serves as the zinc-binding group, while the BOC-protected piperidine allows for the introduction of various substituents to modulate the inhibitor's potency and selectivity for different CA isoforms.

Antibacterial Agents

Recent research has highlighted the potential of sulfonamide derivatives containing a piperidine moiety as novel bactericides.[8] These compounds have shown promising activity against plant bacterial diseases and have the potential for development as new agrochemicals or clinical antibacterial agents.[8] The 1-BOC-4-benzenesulfonamidopiperidine scaffold provides a versatile starting point for the synthesis of libraries of such compounds for antibacterial screening.

Future Perspectives

The strategic combination of a privileged piperidine scaffold with a versatile benzenesulfonamide pharmacophore ensures that 1-BOC-4-benzenesulfonamidopiperidine will remain a valuable tool in the medicinal chemist's arsenal. Future applications are likely to expand beyond CA inhibition and antibacterial research into other therapeutic areas where this unique structural motif can be exploited. The continued development of novel synthetic methodologies will further enhance the accessibility and utility of this important building block.

Conclusion

1-BOC-4-benzenesulfonamidopiperidine stands as a testament to the power of rational molecular design in modern drug discovery. Its straightforward synthesis, coupled with the inherent pharmacological potential of its constituent moieties, makes it an indispensable intermediate for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, with the aim of empowering researchers to leverage this versatile scaffold in their own drug discovery endeavors.

Visualizations

Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A tert-Butyl 4-amino-1-piperidinecarboxylate E 1-BOC-4-benzenesulfonamidopiperidine A->E Nucleophilic Substitution B Benzenesulfonyl chloride B->E C Triethylamine C->E Base D Dichloromethane (DCM) D->E Solvent

Caption: Synthetic pathway for 1-BOC-4-benzenesulfonamidopiperidine.

Core Scaffold and Functional Groups

G cluster_scaffold 1-BOC-4-benzenesulfonamidopiperidine cluster_moieties Key Functional Moieties mol [Structure Image Placeholder] piperidine Piperidine Scaffold (Privileged Structure) mol->piperidine Core Structure boc BOC Protecting Group (Synthetic Handle) mol->boc Enables Functionalization sulfonamide Benzenesulfonamide (Pharmacophore/Zinc-Binding Group) mol->sulfonamide Confers Biological Activity

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of "1-BOC-4-benzenesulfonamidopiperidine"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-BOC-4-benzenesulfonamidopiperidine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-BOC-4-benzenesulfonamidopiperidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-BOC-4-benzenesulfonamidopiperidine, a key intermediate in medicinal chemistry. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond a simple presentation of data, offering a deep dive into the principles, experimental protocols, and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy as they apply to this specific compound. The guide is structured to provide not only the spectral data itself but also the scientific rationale behind the analytical techniques, ensuring a thorough understanding for both novice and experienced scientists.

Introduction: The Chemical and Therapeutic Context

1-BOC-4-benzenesulfonamidopiperidine is a molecule of significant interest in the field of drug discovery. Its structure combines a piperidine ring, a common scaffold in many FDA-approved drugs, with a benzenesulfonamide group, a well-established zinc-binding moiety.[1] This unique combination makes it a valuable building block for synthesizing novel enzyme inhibitors, particularly targeting carbonic anhydrases implicated in tumorigenesis.[1]

Given its role as a critical synthetic intermediate, rigorous structural verification is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development. This guide provides the essential spectroscopic framework for the confident identification and quality assessment of 1-BOC-4-benzenesulfonamidopiperidine.

Synthesis and Structural Framework

A robust analytical strategy begins with an understanding of the molecule's origin. The most direct synthesis involves the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with benzenesulfonyl chloride, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[1] This context is crucial for anticipating potential impurities, namely the unreacted starting materials.

Caption: Synthetic route for 1-BOC-4-benzenesulfonamidopiperidine.

Below is the chemical structure of the target compound, which forms the basis for all subsequent spectral interpretation.

Caption: Chemical structure of 1-BOC-4-benzenesulfonamidopiperidine.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a synthetic compound. For a molecule like 1-BOC-4-benzenesulfonamidopiperidine, which is moderately polar and non-volatile, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion. We analyze in positive ion mode to protonate the molecule, forming the [M+H]⁺ adduct, which is readily detected.

Data Interpretation: The primary goal is to match the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated value.

ParameterTheoretical ValueExpected ObservationRationale
Molecular FormulaC₁₆H₂₄N₂O₄S-Based on structure
Exact Mass356.1457 Da-Sum of the most abundant isotopic masses
[M+H]⁺357.1530 Dam/z ≈ 357.15Protonation of the molecule (M + H⁺)

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) should yield a measured m/z value within a few parts per million (ppm) of the theoretical value, providing strong evidence for the correct elemental composition. Further fragmentation (MS/MS) can reveal the loss of the tert-butoxycarbonyl (BOC) group (a loss of 100 Da) or the benzenesulfonyl group (a loss of 141 Da), further corroborating the structure.[1]

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Configure the ESI-MS instrument for positive ion mode detection. Set the mass range to scan from m/z 100 to 500.

  • Infusion: Infuse the sample solution into the source at a flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition: Acquire the spectrum, ensuring stable ion current.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its m/z to the theoretical value.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: IR spectroscopy probes the vibrational modes of bonds within a molecule. It is an exceptionally powerful and rapid tool for confirming the presence of key functional groups. For our target compound, we expect to see characteristic absorptions for the N-H bond of the sulfonamide, the S=O bonds, the C=O of the BOC group, aromatic C=C bonds, and aliphatic C-H bonds. Attenuated Total Reflectance (ATR) is a common, convenient technique that requires minimal sample preparation.

Data Interpretation: The IR spectrum provides a "fingerprint" that should be consistent with the molecule's structure. The presence of the expected peaks and the absence of peaks from starting materials (e.g., a primary amine N-H stretch from the piperidine reactant) confirms the success of the reaction.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
~3300-3200N-H (Sulfonamide)StretchSharp, moderate peak
~3100-3000C-H (Aromatic)StretchWeak to moderate peaks
~3000-2850C-H (Aliphatic)StretchStrong, sharp peaks
~1700-1680C=O (Carbamate)StretchStrong, sharp peak
~1600-1450C=C (Aromatic)Ring StretchMultiple moderate peaks
~1350 & ~1160S=O (Sulfonamide)Asymmetric & Symmetric StretchTwo strong, sharp peaks
~1250-1150C-O (Carbamate)StretchStrong peak

Experimental Protocol: ATR-FTIR

  • Instrument Background: With a clean ATR crystal, run a background scan to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Analysis: Label the significant peaks and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Principle & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom. Together, they allow for the complete and unambiguous assignment of the molecular structure.

¹H NMR Data Interpretation The proton spectrum is predicted to show distinct, well-resolved signals for each proton environment.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9Multiplet2HAr-H (ortho to SO₂)Deshielded by the electron-withdrawing sulfonyl group.
~7.5-7.6Multiplet3HAr-H (meta, para)Standard aromatic region.
~4.0-4.2Multiplet1HN-H (Sulfonamide)Exchangeable proton, may be broad.
~3.8-4.0Multiplet2HPiperidine H (axial, eq)Protons on carbons adjacent to the BOC-nitrogen.
~3.4-3.6Multiplet1HPiperidine H (on C4)Proton on the carbon bearing the sulfonamide group.
~2.8-3.0Multiplet2HPiperidine H (axial, eq)Protons on carbons adjacent to the BOC-nitrogen.
~1.8-2.0Multiplet2HPiperidine H (on C3,C5)Piperidine ring protons.
~1.4-1.6Multiplet2HPiperidine H (on C3,C5)Piperidine ring protons.
~1.45Singlet9H-C(CH₃)₃Nine equivalent protons of the BOC group.

¹³C NMR Data Interpretation The carbon spectrum complements the proton data, confirming the carbon skeleton.[1]

Chemical Shift (δ, ppm)AssignmentRationale
~154C=O (BOC)Carbonyl carbon of the carbamate.
~140Ar-C (ipso)Aromatic carbon attached to the sulfonyl group.
~132Ar-C (para)Aromatic carbon.
~129Ar-C (meta)Aromatic carbons.
~127Ar-C (ortho)Aromatic carbons.
~80-C(CH₃)₃Quaternary carbon of the BOC group.
~48Piperidine C4Carbon attached to the sulfonamide nitrogen.
~44Piperidine C2, C6Carbons adjacent to the BOC-nitrogen.
~32Piperidine C3, C5Piperidine ring carbons.
~28.4-C(CH₃)₃Three equivalent methyl carbons of the BOC group.

graph NMR_Workflow {
layout=dot;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="Prepare Sample\n(~5-10 mg in 0.6 mL CDCl₃)"]; B [label="Acquire ¹H Spectrum"]; C [label="Acquire ¹³C Spectrum"]; D [label="Process Data\n(Fourier Transform, Phase, Baseline)"]; E [label="Integrate ¹H Peaks"]; F [label="Assign Signals"]; G [label="Structure Confirmation"];

A -> B; A -> C; B -> D; C -> D; D -> E; E -> F; D -> F; F -> G; }

Caption: General workflow for NMR spectroscopic analysis.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Tuning: Place the tube in the NMR spectrometer and lock onto the deuterium signal. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons. This requires a longer acquisition time than ¹H NMR.

  • Data Processing: Process both spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent signal or TMS).

  • Analysis: Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the molecule.

Conclusion: An Integrated and Authoritative Approach

The characterization of 1-BOC-4-benzenesulfonamidopiperidine is a clear example of the synergy of modern analytical techniques. Mass spectrometry provides the initial, crucial confirmation of molecular weight. Infrared spectroscopy offers a rapid and reliable check for the presence of all key functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution structural blueprint. By integrating the data from these three orthogonal techniques, a scientist can declare the identity and purity of this important synthetic intermediate with the highest degree of confidence, ensuring the integrity of any subsequent drug discovery and development efforts.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Exploratory

A Theoretical and Computational Modeling Guide to 1-BOC-4-benzenesulfonamidopiperidine: Exploring Molecular Landscapes for Drug Discovery

Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-BOC-4-benzenesulfonamidopiperidine. This molecule, a key intermediate in med...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-BOC-4-benzenesulfonamidopiperidine. This molecule, a key intermediate in medicinal chemistry, merges the structural features of a BOC-protected piperidine and a benzenesulfonamide moiety, positioning it as a versatile scaffold for the design of targeted therapeutics. This document is intended for researchers, computational chemists, and drug development professionals, offering a deep dive into the computational strategies that can be employed to elucidate its structural, electronic, and interactive properties. By understanding these characteristics at a molecular level, we can accelerate the rational design of novel drug candidates. The guide will detail methodologies ranging from quantum chemical calculations to molecular docking and dynamics, providing both the theoretical basis and practical considerations for their application.

Introduction: The Architectural Significance of 1-BOC-4-benzenesulfonamidopiperidine

1-BOC-4-benzenesulfonamidopiperidine (CAS No: 1233953-03-1) is a compound of significant interest in contemporary drug discovery.[1] Its molecular architecture is a deliberate amalgamation of two critical pharmacophoric elements: a piperidine ring protected by a tert-butoxycarbonyl (BOC) group, and a benzenesulfonamide functional group. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce favorable pharmacokinetic properties and to serve as a versatile anchor for further chemical modification. The BOC protecting group offers a stable yet readily cleavable handle, enabling selective synthetic transformations at the piperidine nitrogen.

The benzenesulfonamide group is a classic pharmacophore, most notably recognized for its role in the development of sulfa drugs and a wide array of enzyme inhibitors.[2] Sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases, which are implicated in diseases such as glaucoma, epilepsy, and cancer.[3][4][5] The convergence of these two structural motifs in 1-BOC-4-benzenesulfonamidopiperidine creates a molecule with inherent potential for the development of novel therapeutics.

This guide will navigate the theoretical landscape of this molecule, providing a framework for its computational investigation. We will explore how modern computational techniques can be leveraged to predict its behavior and interactions, thereby guiding synthetic efforts and biological evaluation.

Molecular Structure and Physicochemical Properties

A foundational aspect of any theoretical study is a thorough understanding of the molecule's basic structural and electronic properties.

PropertyValueSource
CAS Number 1233953-03-1[1]
Molecular Formula C₁₆H₂₄N₂O₄S[1]
Molecular Weight 340.44 g/mol [1]
IUPAC Name tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate[1]

The structure of 1-BOC-4-benzenesulfonamidopiperidine features a central piperidine ring. The conformational flexibility of this ring is a key determinant of the molecule's overall three-dimensional shape and, consequently, its biological activity. The bulky BOC group and the benzenesulfonamide substituent at the 4-position will significantly influence the preferred conformation of the piperidine ring.

Computational Methodologies for In-Depth Analysis

The following sections detail the computational workflows that can be applied to dissect the molecular properties of 1-BOC-4-benzenesulfonamidopiperidine.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[1][2][6] For 1-BOC-4-benzenesulfonamidopiperidine, DFT calculations can provide invaluable insights into its geometry, electronic properties, and reactivity.

Workflow for DFT Analysis:

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_output Analysis of Results mol_structure Initial 3D Structure of 1-BOC-4-benzenesulfonamidopiperidine geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization Input Geometry frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Optimized Structure electronic_properties Electronic Property Calculation (FMO, MEP) geometry_optimization->electronic_properties Single Point Calculation optimized_geometry Optimized Geometry (Bond lengths, angles) frequency_calculation->optimized_geometry Confirmation of Minimum Energy thermodynamic_properties Thermodynamic Properties frequency_calculation->thermodynamic_properties reactivity_descriptors Reactivity Descriptors (HOMO-LUMO gap, ESP) electronic_properties->reactivity_descriptors Conformational_Analysis_Workflow start Initial 3D Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search clustering Clustering of Conformers (RMSD-based) conf_search->clustering optimization Geometry Optimization of Unique Conformers (DFT or high-level MM) clustering->optimization energy_calc Single Point Energy Calculation (Implicit Solvation Model) optimization->energy_calc analysis Analysis of Low-Energy Conformers (Population analysis) energy_calc->analysis

Caption: A workflow for the conformational analysis of 1-BOC-4-benzenesulfonamidopiperidine.

Experimental Protocol: Conformational Search and Analysis

  • Initial Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Clustering: Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique conformations.

  • Re-optimization: Take the lowest energy conformers from each cluster and re-optimize them using a more accurate method, such as DFT with an appropriate functional and basis set.

  • Energy Evaluation: Calculate the relative energies of the optimized conformers, including solvation effects using a continuum solvation model (e.g., PCM or SMD), to determine the Boltzmann population of each conformer in a given solvent. [7]5. Analysis: Analyze the geometric parameters of the low-energy conformers, paying close attention to the puckering of the piperidine ring and the orientation of the substituents.

Molecular Docking: Predicting Binding Interactions with Biological Targets

Given the prevalence of the benzenesulfonamide moiety in carbonic anhydrase inhibitors, a primary application of computational modeling for 1-BOC-4-benzenesulfonamidopiperidine is to predict its binding mode and affinity to various carbonic anhydrase isoforms. [3][4][5][8] Workflow for Molecular Docking:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (3D structure, charges) run_docking Run Docking Algorithm ligand_prep->run_docking receptor_prep Receptor Preparation (PDB structure, add hydrogens, assign charges) define_site Define Binding Site receptor_prep->define_site define_site->run_docking pose_analysis Analyze Binding Poses (Scoring functions) run_docking->pose_analysis interaction_analysis Visualize and Analyze Intermolecular Interactions pose_analysis->interaction_analysis

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of Novel Compounds Using 1-BOC-4-Benzenesulfonamidopiperidine

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-BOC-4-benzenesulfonamidopiperidine as a versatile building b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-BOC-4-benzenesulfonamidopiperidine as a versatile building block in modern organic synthesis. We delve into the core chemical principles, provide validated, step-by-step protocols for key transformations, and explain the causality behind experimental choices. The guide covers the initial synthesis of the core scaffold, subsequent deprotection strategies, and advanced functionalization techniques, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and the Mitsunobu reaction, to generate diverse libraries of novel compounds.

Introduction: The Strategic Value of the Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. The piperidine ring is one such "privileged structure," frequently found in FDA-approved drugs where it contributes to desirable pharmacokinetic properties and potent biological activity.[1] When this moiety is combined with a benzenesulfonamide group—a well-established zinc-binding function capable of inhibiting enzymes like carbonic anhydrases—the resulting scaffold becomes a powerful starting point for inhibitor design.[1]

1-BOC-4-benzenesulfonamidopiperidine is a specialized chemical scaffold that strategically integrates these two key pharmacophores.[1] The tert-butyloxycarbonyl (BOC) group serves as a robust protecting group for the piperidine nitrogen, allowing for selective reactions on other parts of the molecule while being readily cleavable under specific acidic conditions.[1][2] This molecular architecture makes it an exceptionally valuable intermediate for:

  • Anticancer Drug Discovery: Targeting tumor-associated human carbonic anhydrase isoforms (hCA IX and XII).[1]

  • Antibacterial Research: Serving as a lead for developing new agents against plant pathogens like Xanthomonas oryzae.[1]

  • Structure-Activity Relationship (SAR) Studies: The BOC group provides a synthetic handle for systematic deprotection and subsequent functionalization, enabling the construction of diverse compound libraries to explore chemical space.[1]

This guide will illuminate the pathways to unlock the synthetic potential of this scaffold.

General Synthetic Workflow

The overall strategy for utilizing 1-BOC-4-benzenesulfonamidopiperidine involves a logical sequence of protection, core synthesis, deprotection, and diversification. This workflow allows for the selective modification at two key positions: the piperidine nitrogen (N1) and the sulfonamide nitrogen.

G cluster_0 Scaffold Preparation cluster_1 Piperidine N1 Diversification cluster_2 Sulfonamide N-H Diversification A tert-Butyl 4-amino-1-piperidinecarboxylate B 1-BOC-4-benzenesulfonamidopiperidine (Core Scaffold) A->B Benzenesulfonyl Chloride, Base C 4-Benzenesulfonamidopiperidine B->C BOC Deprotection (e.g., TFA, HCl) E N-Alkyl/Aryl Sulfonamide Products B->E Mitsunobu Reaction N-Arylation D N1-Aryl/Alkyl Diversified Products C->D N-Arylation (Buchwald-Hartwig, Ullmann) N-Alkylation

Caption: General workflow for the synthesis and diversification of the 1-BOC-4-benzenesulfonamidopiperidine scaffold.

Protocol I: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

Principle: The most direct synthesis involves the nucleophilic substitution reaction between the primary amine of tert-butyl 4-amino-1-piperidinecarboxylate and the electrophilic sulfur atom of benzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction.[1] The BOC group at the 1-position effectively directs the reaction to the 4-amino group, ensuring high regioselectivity.[1]

Materials & Reagents:

Reagent Formula MW Amount (10 mmol scale)
tert-Butyl 4-amino-1-piperidinecarboxylate C₁₀H₂₀N₂O₂ 200.28 2.00 g (10.0 mmol)
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 1.40 mL (11.0 mmol)
Triethylamine (TEA) C₆H₁₅N 101.19 2.80 mL (20.0 mmol)
Dichloromethane (DCM) CH₂Cl₂ 84.93 50 mL
Saturated NaHCO₃ solution - - As needed
Brine - - As needed

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed |

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-amino-1-piperidinecarboxylate (2.00 g, 10.0 mmol).

  • Dissolution: Add anhydrous Dichloromethane (DCM, 50 mL) and Triethylamine (TEA, 2.80 mL, 20.0 mmol). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Sulfonyl Chloride: Cool the flask to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.40 mL, 11.0 mmol) dropwise over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-BOC-4-benzenesulfonamidopiperidine as a white solid.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzenesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Triethylamine is flammable and has a strong odor.

Protocol II: BOC Group Deprotection

Principle: The BOC protecting group is reliably cleaved under acidic conditions.[3] The most common and efficient method involves treatment with a strong acid like trifluoroacetic acid (TFA) in an inert solvent or hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane.[1][2] The reaction is typically fast and proceeds at room temperature.[2]

Materials & Reagents:

Reagent Formula Amount (5 mmol scale)
1-BOC-4-benzenesulfonamidopiperidine C₁₆H₂₄N₂O₄S 1.70 g (5.0 mmol)
Trifluoroacetic Acid (TFA) C₂HF₃O₂ 5-10 mL
Dichloromethane (DCM), anhydrous CH₂Cl₂ 10 mL
Diethyl ether (Et₂O) C₄H₁₀O As needed for precipitation

| Saturated NaHCO₃ solution | - | As needed for neutralization |

Procedure:

  • Reaction Setup: Dissolve 1-BOC-4-benzenesulfonamidopiperidine (1.70 g, 5.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask with a stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 5 mL) to the stirred solution.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours. Effervescence (isobutylene and CO₂) will be observed.

  • Monitoring: Monitor the deprotection via TLC or LC-MS to confirm the disappearance of the starting material.

  • Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Note: Co-evaporation with toluene can help remove residual TFA.

  • Isolation (as TFA salt): The resulting residue can be triturated with cold diethyl ether to precipitate the product as its TFA salt. Collect the solid by filtration.

  • Isolation (as free base): Alternatively, to obtain the free base, dissolve the crude residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-benzenesulfonamidopiperidine.

Alternative Deprotection Conditions:

Reagent Solvent Conditions Notes
4 M HCl 1,4-Dioxane Room Temp, 1-2h Common and effective; product precipitates as HCl salt.[1]

| Thermal | High-boiling solvent | >150 °C | Less common, may require high temperatures and is not suitable for complex, sensitive molecules.[1][3] |

Protocol III: Diversification via N-Arylation of the Piperidine

With the piperidine nitrogen deprotected, it becomes a nucleophile for C-N bond-forming reactions. The two most powerful methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

Principle: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds between an amine and an aryl halide (or triflate).[4] Its success relies on the synergistic action of a palladium precursor, a bulky, electron-rich phosphine ligand, and a base.[5][6]

G Pd0 Pd(0)L₂ A Pd(II) Complex Pd0->A Oxidative Addition (Ar-X) B Amide Complex A->B Ligand Exchange (Amine, Base) B->Pd0 Reductive Elimination C Arylamine Product B->C

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials & Reagents:

Reagent Role Example (1 mmol scale)
4-Benzenesulfonamidopiperidine Amine 240 mg (1.0 mmol)
Aryl Bromide/Iodide Aryl Source 1.2 mmol
Pd₂(dba)₃ Palladium Precursor 18.3 mg (0.02 mmol, 2 mol%)
Xantphos Ligand 23.1 mg (0.04 mmol, 4 mol%)
Sodium tert-butoxide (NaOtBu) Base 135 mg (1.4 mmol)

| Anhydrous Toluene | Solvent | 5 mL |

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[7]

  • Reagent Addition: Add the aryl halide (1.2 mmol) and 4-benzenesulfonamidopiperidine (1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[7]

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[5]

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[5]

Ullmann Condensation

Principle: The Ullmann condensation is a copper-promoted N-arylation reaction.[8] While traditional methods required harsh conditions, modern protocols use catalytic amounts of a copper(I) source with a ligand (like an amino acid) to facilitate the reaction under milder conditions.[7][9]

Materials & Reagents:

Reagent Role Example (1 mmol scale)
4-Benzenesulfonamidopiperidine Amine 240 mg (1.0 mmol)
Aryl Iodide Aryl Source 1.2 mmol
Copper(I) Iodide (CuI) Catalyst 19 mg (0.1 mmol, 10 mol%)
L-Proline Ligand 23 mg (0.2 mmol, 20 mol%)
Potassium Carbonate (K₂CO₃) Base 276 mg (2.0 mmol)

| Anhydrous DMF | Solvent | 5 mL |

Procedure:

  • Reaction Setup: To a reaction vial, add CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).[7]

  • Reagent Addition: Add the aryl iodide (1.2 mmol) and 4-benzenesulfonamidopiperidine (1.0 mmol).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF, 5 mL).[7]

  • Reaction: Seal the vial and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.[7]

Comparison of N-Arylation Methods
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Typical Ligands Bulky Phosphines (Xantphos, SPhos)Diamines, Amino Acids (L-Proline)
Temperature 80 - 110 °C100 - 120 °C (often higher)[8]
Substrate Scope Very broad, high functional group toleranceGood, but can be sensitive to sterics
Advantages High yields, milder conditions, broad scopeLower cost catalyst, effective for specific substrates
Disadvantages Expensive catalyst/ligands, air-sensitiveHigher temperatures, sometimes longer reaction times

Protocol IV: Diversification via Sulfonamide N-Alkylation (Mitsunobu Reaction)

Principle: The sulfonamide N-H proton is sufficiently acidic (pKa ~10) to act as a nucleophile in the Mitsunobu reaction.[10] This reaction allows for the alkylation of the sulfonamide nitrogen with a primary or secondary alcohol under mild, neutral conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol's chiral center.[11]

A PPh₃ + DIAD B Phosphonium Adduct (Betaine) A->B D Alkoxyphosphonium Salt B->D + R-OH C Alcohol (R-OH) C->D F SN₂ Attack D->F E Sulfonamide (R'₂NSO₂NHR") E->F G N-Alkylated Sulfonamide F->G H Byproducts (Ph₃P=O, DIADH₂) F->H

Caption: Simplified workflow of the Mitsunobu reaction for sulfonamide alkylation.

Materials & Reagents:

Reagent Role Example (1 mmol scale)
1-BOC-4-benzenesulfonamidopiperidine Sulfonamide 340 mg (1.0 mmol)
Primary/Secondary Alcohol Alkyl Source 1.2 mmol
Triphenylphosphine (PPh₃) Phosphine 315 mg (1.2 mmol)
DIAD or DEAD Azodicarboxylate ~0.24 mL (1.2 mmol)

| Anhydrous Tetrahydrofuran (THF) | Solvent | 10 mL |

Procedure:

  • Reaction Setup: To an oven-dried, N₂-flushed flask, add 1-BOC-4-benzenesulfonamidopiperidine (1.0 mmol), the desired alcohol (1.2 mmol), and Triphenylphosphine (PPh₃, 1.2 mmol).

  • Dissolution: Add anhydrous THF (10 mL) and stir at room temperature to dissolve all solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 mmol) dropwise to the stirred solution. The characteristic yellow/orange color may fade as the reaction proceeds.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor for the consumption of the starting sulfonamide by TLC or LC-MS.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide/hydrazide byproducts, can be purified directly by flash column chromatography on silica gel to isolate the N-alkylated product.

Causality Note: The order of addition is critical. The pre-formation of the phosphonium betaine from PPh₃ and DIAD/DEAD, followed by reaction with the alcohol and finally nucleophilic attack by the sulfonamide, is the accepted pathway. Adding the azodicarboxylate last to the mixture of the other components is standard practice and generally gives high yields.

Conclusion

1-BOC-4-benzenesulfonamidopiperidine stands out as a high-value, strategically designed intermediate for the synthesis of novel compounds. Its architecture provides two distinct points for diversification—the piperidine nitrogen and the sulfonamide nitrogen. By leveraging robust and well-established synthetic protocols such as BOC deprotection, Buchwald-Hartwig amination, Ullmann condensation, and the Mitsunobu reaction, researchers can efficiently generate large and diverse libraries of molecules. The detailed methodologies provided in this guide offer a validated starting point for scientists in drug discovery and agrochemical development to harness the full synthetic potential of this powerful scaffold.

References

  • 1-BOC-4-benzenesulfonamidopiperidine Research Chemical - Benchchem. (URL: )
  • Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles … - ResearchGate. (URL: [Link])

  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine - Benchchem. (URL: )
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem. (URL: )
  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines | Semantic Scholar. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem. (URL: )
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • Mitsnobu Reaction in 21 Century | PDF | Chemical Reactions | Ester - Scribd. (URL: [Link])

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-BOC-4-Benzenesulfonamidopiperidine in the Synthesis of Novel Kinase Inhibitors

Introduction: The Piperidine Scaffold and Sulfonamide Moiety in Kinase Inhibition The relentless pursuit of selective and potent kinase inhibitors remains a central theme in modern drug discovery, particularly in oncolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and Sulfonamide Moiety in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a central theme in modern drug discovery, particularly in oncology and inflammatory diseases. Kinases, as pivotal regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The design of small molecules that can effectively compete with ATP in the kinase active site has led to numerous successful therapeutics. Within the vast landscape of kinase inhibitor scaffolds, the piperidine ring stands out as a "privileged" structure.[1] Its three-dimensional nature and synthetic tractability allow for the precise positioning of pharmacophoric groups within the complex topography of a kinase active site, often leading to enhanced potency and improved pharmacokinetic properties.

This technical guide focuses on a specific and highly versatile building block: 1-BOC-4-benzenesulfonamidopiperidine . This compound synergistically combines the advantageous properties of the piperidine scaffold with the well-established utility of the sulfonamide group in drug design. The benzenesulfonamide moiety is not merely a passive linker; it frequently engages in crucial hydrogen bonding interactions with the kinase hinge region or other key residues.[2] Furthermore, the sulfonamide group can serve as a bioisostere for other functionalities, offering a means to modulate a compound's physicochemical properties, such as solubility and metabolic stability.

The tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen is a key feature, rendering the molecule stable during initial synthetic transformations while allowing for its facile removal under acidic conditions. This enables a modular synthetic approach, where the core of the kinase inhibitor can be constructed, followed by the deprotection and subsequent functionalization of the piperidine nitrogen to explore structure-activity relationships (SAR) and optimize drug-like properties.

This guide will provide a detailed overview of the application of 1-BOC-4-benzenesulfonamidopiperidine in the synthesis of kinase inhibitors, with a particular focus on a representative synthesis of a Polo-like Kinase 4 (PLK4) inhibitor. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss the significance of the structural motifs in achieving potent and selective kinase inhibition.

The Role of Polo-like Kinase 4 (PLK4) in Oncology

Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[3][4] Proper regulation of PLK4 is essential for maintaining genomic stability. Dysregulation, particularly overexpression, of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which can result in chromosomal instability and aneuploidy, contributing to tumorigenesis.[5][6] Consequently, PLK4 has emerged as a promising therapeutic target for the development of novel anticancer agents.[7]

Inhibitors of PLK4 can disrupt the abnormal cell division of cancer cells, leading to mitotic catastrophe and apoptosis.[7] The development of small molecule inhibitors targeting PLK4 is an active area of research, with several compounds, such as CFI-400945, having entered clinical trials.[8] The structure of many PLK4 inhibitors often features a heterocyclic core that interacts with the kinase hinge region, and various substituents that occupy adjacent hydrophobic pockets. The strategic incorporation of moieties like the benzenesulfonamidopiperidine group can be instrumental in achieving high-affinity binding and selectivity for PLK4.

PLK4 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the PLK4 signaling pathway and the mechanism of its inhibition.

PLK4_Pathway cluster_0 Cell Cycle Progression cluster_1 PLK4-Mediated Centriole Duplication cluster_2 Consequences of PLK4 Activity cluster_3 Therapeutic Intervention G1 G1 Phase S S Phase G2 G2/M Phase PLK4 PLK4 Activation S->PLK4 M Mitosis Normal_Cell Normal Cell Division M->Normal_Cell Centriole Centriole Duplication PLK4->Centriole Phosphorylation of substrates Inhibition Inhibition of Centriole Duplication Bipolar_Spindle Bipolar Spindle Formation Centriole->Bipolar_Spindle Bipolar_Spindle->M Bipolar_Spindle->Normal_Cell Cancer_Cell Centrosome Amplification (Cancer Cells) Genomic_Instability Genomic Instability Cancer_Cell->Genomic_Instability PLK4_Overexpression PLK4 Overexpression PLK4_Overexpression->Cancer_Cell PLK4_Inhibitor PLK4 Inhibitor (e.g., CFI-400945) PLK4_Inhibitor->PLK4 Blocks ATP binding site Apoptosis Apoptosis / Cell Cycle Arrest Inhibition->Apoptosis

Caption: Simplified PLK4 signaling pathway and the action of its inhibitors.

Synthetic Strategy: A Modular Approach to PLK4 Inhibitors

The synthesis of a potent kinase inhibitor often requires a modular approach that allows for the systematic exploration of different chemical functionalities. The use of 1-BOC-4-benzenesulfonamidopiperidine as a starting material is ideally suited for such a strategy. The overall workflow involves two key stages:

  • BOC Deprotection: The removal of the BOC group to unmask the reactive secondary amine of the piperidine ring.

  • Coupling to a Kinase-Targeting Core: The subsequent reaction of the deprotected piperidine with a suitable heterocyclic core, which is designed to interact with the ATP-binding site of the target kinase.

This approach allows for the synthesis of a library of compounds by varying the kinase-targeting core, enabling the exploration of SAR and the optimization of inhibitory activity.

General Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of a hypothetical PLK4 inhibitor using 1-BOC-4-benzenesulfonamidopiperidine.

Synthesis_Workflow Start 1-BOC-4-benzenesulfonamidopiperidine Deprotection Step 1: BOC Deprotection Start->Deprotection Intermediate 4-Benzenesulfonamidopiperidine (Hydrochloride Salt) Deprotection->Intermediate Coupling Step 2: Coupling Reaction (e.g., Buchwald-Hartwig Amination) Intermediate->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product Core Kinase-Targeting Core (e.g., Halo-indazole) Core->Coupling Purification Purification (Chromatography) Final_Product->Purification

Caption: General workflow for synthesizing a kinase inhibitor.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative PLK4 inhibitor. These protocols are based on established methodologies for similar transformations and are designed to be self-validating.

Protocol 1: BOC Deprotection of 1-BOC-4-benzenesulfonamidopiperidine

Rationale: The BOC protecting group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and highly effective reagent for this transformation, typically proceeding to completion at room temperature.[9] The resulting product is the trifluoroacetate salt, which can often be used directly in the next step or converted to the hydrochloride salt for easier handling and purification.

Materials:

  • 1-BOC-4-benzenesulfonamidopiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1-BOC-4-benzenesulfonamidopiperidine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[9]

  • Cool the solution to 0°C using an ice bath.[9]

  • Slowly add TFA (5-10 eq) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[9]

  • To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter and concentrate under reduced pressure to yield 4-benzenesulfonamidopiperidine.

Data Presentation: Comparison of N-Boc Deprotection Methods

MethodReagents/ConditionsSolventTemperatureTypical Reaction TimeTypical YieldNotes
Acidic Deprotection 5-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hours>95%A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[9]
4M HCl in DioxaneDioxane or MethanolRoom Temperature1-3 hoursQuantitativeOften, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[9]
Mechanochemical p-Toluenesulfonic acid monohydrateSolvent-free (ball mill)Room Temperature10 minutes~QuantitativeAn environmentally friendly approach.[10]
Protocol 2: Buchwald-Hartwig Amination for Coupling to a Kinase-Targeting Core

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] It is particularly well-suited for coupling amines with aryl or heteroaryl halides, which are common structural motifs in kinase inhibitors. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing excellent results.[13]

Materials:

  • 4-Benzenesulfonamidopiperidine (from Protocol 1, 1.1 eq)

  • Heteroaryl halide (e.g., 6-bromo-1H-indazole, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (e.g., 2-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)

  • A suitable base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating block

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the heteroaryl halide (1.0 eq), 4-benzenesulfonamidopiperidine (1.1 eq), the palladium precatalyst, the phosphine ligand, and the base.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The modular synthesis described above is ideal for generating a library of compounds to explore the structure-activity relationship. Key modifications can include:

  • Substituents on the Benzenesulfonamide Ring: Introducing electron-donating or electron-withdrawing groups on the benzene ring can modulate the electronic properties and steric bulk of the sulfonamide moiety, potentially influencing its interactions with the target kinase.

  • The Kinase-Targeting Core: Replacing the indazole core with other heterocycles known to bind to the kinase hinge region (e.g., pyrimidines, pyrazoles, quinazolines) can lead to inhibitors with different selectivity profiles.[1]

  • Piperidine Ring Modifications: While this guide focuses on the 4-substituted piperidine, exploring other substitution patterns or introducing stereochemistry can further optimize binding interactions.

Conclusion

1-BOC-4-benzenesulfonamidopiperidine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic combination of a BOC-protected piperidine scaffold and a benzenesulfonamide moiety allows for a modular and efficient synthetic approach to a wide range of potential therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this compound in their quest for the next generation of targeted kinase inhibitors. The ability to systematically explore SAR through modifications of both the sulfonamide portion and the coupled kinase-targeting core makes this an attractive starting point for lead discovery and optimization programs.

References

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central. Available at: [Link]

  • Representation of PLK4 signaling in cancer with details of selected... ResearchGate. Available at: [Link]

  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. PubMed Central. Available at: [Link]

  • Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Bentham Science. Available at: [Link]

  • What are PLK4 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Synthesis of PLK4 Inhibitor CFI-400945. Thieme. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scirp.org. Available at: [Link]

  • p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. PubMed. Available at: [Link]

  • (A) Representative type-I1/2 ALK inhibitors with the piperidine... ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Available at: [Link]

  • Kinase Inhibitors in Multitargeted Cancer Therapy. PubMed. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Available at: [Link]

  • Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Semantic Scholar. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]

  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Sci-Hub. Available at: [Link]

  • (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. Available at: [Link]

Sources

Method

Topic: Strategic Incorporation of 1-BOC-4-benzenesulfonamidopiperidine for the Synthesis of C-Terminally Modified Peptides via a Hybrid Solid-Phase/Solution-Phase Approach

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, medicinal chemists, and drug development professionals in the field of peptide science. Abstract & Introduction...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, medicinal chemists, and drug development professionals in the field of peptide science.

Abstract & Introduction

The therapeutic potential of peptides is often hindered by their poor metabolic stability, primarily due to rapid degradation by proteases. A prominent strategy in medicinal chemistry to overcome this limitation is the introduction of non-natural modifications to create peptidomimetics. Sulfonamide moieties are particularly valuable as they can act as non-hydrolyzable isosteres of the scissile amide bond, enhance binding affinity through hydrogen bonding, and improve pharmacokinetic properties. This guide provides a detailed protocol for utilizing 1-BOC-4-benzenesulfonamidopiperidine , a specialized building block, to create peptides with a C-terminal benzenesulfonamidopiperidine cap.

This modification replaces the native C-terminal carboxylate, a key recognition element for carboxypeptidases, with a stable and synthetically versatile group. The protocol described herein employs a robust hybrid strategy that combines the efficiency of solid-phase peptide synthesis (SPPS) for assembling the linear peptide sequence with the precision of a subsequent solution-phase coupling step for introducing the terminal modification. This approach is designed to maximize yield and purity while offering a clear workflow for producing well-characterized, high-value peptidomimetics.

Reagent Analysis: 1-BOC-4-benzenesulfonamidopiperidine

Understanding the chemical nature of the building block is critical for its successful application.

Structure:

Caption: Chemical structure of the title compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₆H₂₄N₂O₄S
Molecular Weight 356.44 g/mol
Appearance White to off-white solid
Key Functional Groups BOC-protected amine, Sulfonamide (N-H)
Solubility Soluble in DCM, DMF, NMP, limited in water
Storage Conditions 2-8°C, desiccated

Handling & Safety:

  • Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or chemical fume hood.

  • The Tert-butyloxycarbonyl (BOC) protecting group is acid-labile and will be removed with acids like trifluoroacetic acid (TFA). The sulfonamide N-H is weakly acidic but generally stable under standard SPPS conditions.

Principle of the Hybrid Synthesis Strategy

Direct incorporation of a pre-formed C-terminal cap onto a resin is often inefficient. The strategy detailed here circumvents this by leveraging the strengths of both solid-phase and solution-phase chemistry.

The core principle involves three main stages:

  • Solid-Phase Synthesis (SPPS): The desired linear peptide sequence is assembled on a super acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin). This choice is critical as it allows the fully protected peptide to be cleaved from the support while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) intact.

  • Solution-Phase Coupling: The cleaved peptide, now a free carboxylic acid, is coupled in solution with the deprotected piperidine moiety. This targeted reaction is highly efficient and easier to monitor than an on-resin equivalent.

  • Global Deprotection & Purification: The resulting modified peptide is subjected to a final, strong acid treatment to remove all remaining side-chain protecting groups, followed by purification via reverse-phase HPLC.

This workflow is visualized in the diagram below.

cluster_reagent Reagent Preparation start Start: 2-Chlorotrityl Chloride Resin p1 Assemble Linear Peptide On-Resin start->p1 Fmoc-SPPS Cycles process process reagent reagent product product final_product final_product p2 Protected Peptide Acid (in solution) p1->p2 Cleavage with dilute TFA or HFIP p3 Solution-Phase Coupling (HATU/DIPEA in DMF) p2->p3 r1 1-BOC-4-benzenesulfonamido piperidine r2 4-Benzenesulfonamido piperidine r1->r2 BOC Deprotection (e.g., 50% TFA/DCM) r2->p3 p4 Crude Modified Peptide p3->p4 Global Deprotection p5 Purified C-Terminally Modified Peptide p4->p5 RP-HPLC

Caption: Hybrid SPPS/Solution-Phase workflow for C-terminal peptide modification.

Detailed Experimental Protocols

Protocol 1: Synthesis of Protected Peptide Acid on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol outlines the synthesis of the peptide backbone on a resin designed for mild cleavage conditions.

  • Resin Swelling & First Amino Acid Loading:

    • Place 2-CTC resin (e.g., 100-200 mesh, 1.4 mmol/g loading) in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, then drain.

    • Dissolve the first Fmoc-protected amino acid (4 eq. relative to resin loading) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (5 eq.).

    • Add the amino acid/DIPEA solution to the resin and agitate for 2-4 hours.

    • To cap any remaining active sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc-SPPS Cycles (Deprotection, Activation, Coupling):

    • Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 10-minute treatment.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all piperidine.

    • Activation & Coupling: In a separate vial, dissolve the next Fmoc-amino acid (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat these cycles for each amino acid in the sequence.

  • Cleavage of Protected Peptide Acid:

    • After the final coupling step, ensure the N-terminal Fmoc group remains ON. This protects the N-terminus during the next steps.

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in DCM (30% v/v). This is a mild condition that will not cleave side-chain protecting groups.

    • Add the cocktail to the resin and agitate for 1 hour.

    • Drain the solution (containing the peptide) into a round-bottom flask. Perform two more extractions with fresh cocktail.

    • Evaporate the solvent under reduced pressure to yield the protected peptide acid as a solid or oil.

Protocol 2: Preparation of 4-Benzenesulfonamidopiperidine (Deprotection of Reagent)
  • Dissolve 1-BOC-4-benzenesulfonamidopiperidine (1.2 eq. relative to peptide) in DCM.

  • Add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% TFA/DCM solution.

  • Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Evaporate the solvent and TFA under reduced pressure. The resulting salt can often be used directly in the next step after co-evaporating with toluene (2x) to remove residual TFA.

Protocol 3: Solution-Phase Coupling
  • Dissolve the protected peptide acid (1 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and HOAt (1.2 eq.) to the peptide solution.

  • Add the deprotected 4-benzenesulfonamidopiperidine salt.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add DIPEA (3-4 eq.) to neutralize the TFA salt and catalyze the reaction.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Take a small aliquot, perform a global deprotection (see Protocol 4), and analyze by LC-MS to check for conversion to the desired product mass.

Protocol 4: Global Deprotection, Precipitation, and Purification
  • Once the coupling is complete, evaporate the DMF under high vacuum.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. TIS is a scavenger to protect sensitive residues like Trp, Met, Cys.

  • Add the cold cleavage cocktail to the crude protected product and stir for 2-3 hours at room temperature.

  • Precipitate the crude peptide by adding the TFA mixture dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Characterization and Quality Control

Verifying the identity and purity of the final product is a non-negotiable step.

Expected Mass Shift: The modification results in a predictable mass change compared to the unmodified peptide with a free C-terminus.

  • Mass of Unmodified Peptide: M

  • Mass of Terminal H₂O lost: -18.02 Da

  • Mass of 4-benzenesulfonamidopiperidine added: +240.34 Da (C₁₁H₁₆N₂O₂S)

  • Net Mass Change: +222.32 Da

  • Expected Mass [M+H]⁺: (Mass of Unmodified Peptide + 222.32) + 1.01

Analysis MethodPurposeExpected Outcome
RP-HPLC Purity AssessmentA single major peak, typically >95% purity, with a different retention time than the unmodified peptide.
LC-MS (ESI) Identity ConfirmationObservation of the calculated [M+H]⁺, [M+2H]²⁺, etc. ions corresponding to the final modified peptide mass.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Solution-Phase Coupling Insufficient activation time; poor solubility; steric hindrance.Increase coupling time to 24h; use a more potent coupling agent like COMU; add a solubilizing co-solvent like NMP.
Low Yield of Protected Peptide Acid Premature cleavage of side-chain groups; incomplete cleavage from 2-CTC resin.Ensure cleavage from 2-CTC is done with HFIP/DCM or very dilute TFA (1-2%); perform multiple extractions from the resin.
Side-product Formation Racemization during coupling; reaction with unprotected side chains.Use an epimerization-suppressing additive like HOAt or Oxyma; ensure all side-chain protecting groups were stable during peptide acid cleavage.

References

  • Title: Sulfonamides in Medicinal Chemistry Source: Bioorganic & Medicinal Chemistry, 2008. URL: [Link]

  • Title: The Sulfonamide Moiety in Medicinal Chemistry: A Versatile Functional Group Source: Journal of Medicinal Chemistry, 2017. URL: [Link]

  • Title: A Milder Protocol for Cleavage of Peptides from 2-Chlorotrityl Chloride Resin Source: Letters in Peptide Science, 2003. URL: [Link]

Application

Application Notes and Protocols for the N-Boc Deprotection of 1-BOC-4-benzenesulfonamidopiperidine

Introduction: Navigating the Selective Deprotection of a Bifunctional Scaffold In the landscape of modern drug discovery and organic synthesis, the piperidine moiety is a privileged scaffold, frequently incorporated to m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Deprotection of a Bifunctional Scaffold

In the landscape of modern drug discovery and organic synthesis, the piperidine moiety is a privileged scaffold, frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its derivatization allows for the precise vectoring of functional groups in three-dimensional space. The compound 1-BOC-4-benzenesulfonamidopiperidine serves as a critical building block, combining the versatile piperidine core with a benzenesulfonamide group, a common pharmacophore in its own right. The tert-butyloxycarbonyl (Boc) group is one of the most utilized protecting groups for amines due to its stability in a wide range of chemical conditions and its facile removal under acidic conditions.[1][2]

This application note provides a comprehensive guide for the N-Boc deprotection of 1-BOC-4-benzenesulfonamidopiperidine. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present detailed, field-proven protocols, and discuss critical aspects of reaction monitoring and product isolation. The inherent challenge lies in the selective cleavage of the N-Boc group while preserving the integrity of the robust benzenesulfonamide functionality. While sulfonamides are generally stable, understanding the reaction parameters that ensure their integrity is paramount for a successful synthesis.[3][4]

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is an acid-labile process that proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[5] The newly liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt.

A critical consideration in this mechanism is the fate of the tert-butyl cation. This reactive electrophile can potentially alkylate other nucleophilic species present in the reaction mixture. However, in most standard deprotection protocols, it is effectively scavenged or eliminated as isobutylene gas.[5]

Experimental Protocols: A Tale of Two Acids

The choice of acid for N-Boc deprotection is often dictated by the substrate's sensitivity to acidic conditions and the desired form of the final product (free base vs. salt). Here, we present two robust protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection in Dichloromethane (DCM)

TFA is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies its removal during work-up.[6]

Materials:

  • 1-BOC-4-benzenesulfonamidopiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-BOC-4-benzenesulfonamidopiperidine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and stir the solution for 5-10 minutes to cool.

  • Acid Addition: While stirring, slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the solution. A common ratio is a 1:1 mixture of DCM and TFA.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The reaction progress should be monitored to determine completion.

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the more polar product can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Re-dissolve the residue in DCM.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: Carbon dioxide evolution will cause effervescence.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, 4-(benzenesulfonamido)piperidine.

Protocol 2: Hydrochloric Acid (HCl) Mediated Deprotection in 1,4-Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is another common and effective method for Boc deprotection, often yielding the hydrochloride salt of the amine directly.[8]

Materials:

  • 1-BOC-4-benzenesulfonamidopiperidine

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve 1-BOC-4-benzenesulfonamidopiperidine (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC, taking care to neutralize the aliquot with a base before analysis.

  • Product Isolation:

    • Upon completion, if a precipitate has formed, add diethyl ether to the reaction mixture to further precipitate the product.

    • Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to obtain 4-(benzenesulfonamido)piperidine hydrochloride.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-Boc deprotection of 1-BOC-4-benzenesulfonamidopiperidine.

Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up / Isolation Start 1-BOC-4-benzenesulfonamido- piperidine in Solvent Reagent Add Acid (TFA or HCl) Start->Reagent Stir Stir at RT (1-6 hours) Reagent->Stir Monitor TLC / HPLC Analysis Stir->Monitor Workup_TFA Quench with Base, Extraction & Drying Monitor->Workup_TFA TFA Protocol Workup_HCl Precipitation with Ether, Filtration & Drying Monitor->Workup_HCl HCl Protocol Final_Product_Freebase 4-(benzenesulfonamido)piperidine (Free Base) Workup_TFA->Final_Product_Freebase Final_Product_Salt 4-(benzenesulfonamido)piperidine Hydrochloride (Salt) Workup_HCl->Final_Product_Salt

Caption: General workflow for the N-Boc deprotection.

Reaction Monitoring: A Key to Success

Careful monitoring of the reaction is crucial to ensure complete deprotection without prolonged exposure to harsh acidic conditions, which could potentially lead to side reactions, although the benzenesulfonamide group is expected to be stable.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for qualitative reaction monitoring.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a polar and a non-polar solvent, such as 10-20% methanol in dichloromethane or 5-10% ethyl acetate in hexanes, may need to be optimized.

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (for the free amine product).

  • Interpretation: The Boc-protected starting material is less polar and will have a higher Rf value compared to the deprotected amine product, which is more polar and will have a lower Rf value. A complete reaction is indicated by the disappearance of the starting material spot.

High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis of reaction conversion and product purity, reverse-phase HPLC is the method of choice.[7]

  • Column: C18

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Detection: UV at a wavelength where both the starting material and product absorb (e.g., 220 nm or 254 nm).

  • Interpretation: The Boc-protected starting material will have a longer retention time than the more polar deprotected product. The reaction is complete when the peak corresponding to the starting material is no longer observed.[7]

Data Summary: Comparing Deprotection Protocols

ParameterProtocol 1: TFA in DCMProtocol 2: 4M HCl in Dioxane
Reagent Trifluoroacetic acidHydrochloric acid
Solvent Dichloromethane1,4-Dioxane
Reaction Time 1-4 hours2-6 hours
Product Form Free base (after basic work-up)Hydrochloride salt
Work-up Liquid-liquid extractionPrecipitation and filtration
Advantages Volatile reagent, generally fasterDirect isolation of the salt
Considerations Corrosive and hazardous reagentDioxane is a potential peroxide former

Conclusion and Expert Recommendations

The N-Boc deprotection of 1-BOC-4-benzenesulfonamidopiperidine is a robust and high-yielding transformation that can be reliably achieved using standard acidic conditions. The choice between TFA and HCl protocols will largely depend on the desired final product form and the scale of the reaction. For subsequent reactions requiring the free amine, the TFA protocol followed by a basic work-up is recommended. If the hydrochloride salt is desired for its stability and ease of handling, the HCl in dioxane method is preferable. The benzenesulfonamide group is generally stable under these conditions; however, as with any chemical transformation, careful monitoring is the key to achieving optimal results. By following the detailed protocols and monitoring guidelines presented in this application note, researchers can confidently and efficiently deprotect this valuable synthetic intermediate.

References

  • Organic Syntheses Procedure. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl (SES) Amine Protecting Group. Retrieved January 16, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 16, 2026, from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Aouf, N. E., et al. (2014).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved January 16, 2026, from [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synlett, 2000(11), 1575-1578.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 16, 2026, from [Link]

  • Heterocycles. (2022).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved January 16, 2026, from [Link]

  • Letters in Applied NanoBioScience. (2022).
  • Singh, R. P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97265-97269.
  • Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound? Retrieved January 16, 2026, from [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • O'Brien, Z., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24450-24455.
  • Britton, R. A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(8), 1056-1062.
  • Zhang, W., et al. (2015).

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 1-BOC-4-Benzenesulfonamidopiperidine Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery The 1-BOC-4-benzenesulfonamidopiperidine scaffold is a cornerstone in contemporary medicinal chemistry. This structure masterfully combines the piperidine ring...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1-BOC-4-benzenesulfonamidopiperidine scaffold is a cornerstone in contemporary medicinal chemistry. This structure masterfully combines the piperidine ring, a prevalent feature in numerous FDA-approved drugs known for conferring potent biological activity, with a benzenesulfonamide group. The latter is a well-established zinc-binding functional group, crucial for inhibiting metalloenzymes such as carbonic anhydrases, which are implicated in pathologies like tumor growth.[1] Consequently, this molecular framework serves as a versatile intermediate for designing novel therapeutic agents, particularly in oncology and agrochemical research.[1]

The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen provides a stable yet readily cleavable handle for synthetic diversification, allowing for extensive exploration of structure-activity relationships (SAR).[1] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating on this scaffold, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties. This application note provides a comprehensive guide to performing Suzuki coupling reactions with derivatives of 1-BOC-4-benzenesulfonamidopiperidine, delving into the mechanistic rationale, detailed protocols, and troubleshooting strategies to empower researchers in drug development.

Mechanistic Considerations for a Complex Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] However, the presence of both a Lewis-basic piperidine nitrogen and a sulfonamide group in the 1-BOC-4-benzenesulfonamidopiperidine scaffold introduces specific challenges that must be addressed for successful coupling.

  • Catalyst Inhibition: The lone pair of electrons on the piperidine nitrogen and the oxygen atoms of the sulfonamide can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands is often crucial to mitigate this inhibition and promote the desired catalytic cycle.

  • Substrate Reactivity: The electronic nature of the aryl halide and the boronic acid coupling partners significantly influences the reaction rate. Electron-deficient aryl halides are generally more reactive in the oxidative addition step, while electron-rich boronic acids are more facile in transmetalation.

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base must be compatible with the functional groups present in the substrates; for instance, overly strong bases could lead to the deprotection of the BOC group or other undesired side reactions.

Below is a diagram illustrating the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Palladacycle Intermediate Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Di-organopalladium Intermediate Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive\nElimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar'-B(OH)2 Boronic Acid + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki Coupling with a 1-BOC-4-(Arylsulfonamido)piperidine Derivative

This protocol describes a representative Suzuki coupling reaction between an aryl bromide and a derivative of 1-BOC-4-benzenesulfonamidopiperidine. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials
  • 1-BOC-4-(arylsulfonamido)piperidine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine piperidine derivative, boronic acid, base, catalyst, and ligand in an oven-dried flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add anhydrous solvent(s) via syringe. B->C D Stir the mixture at the desired temperature (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F G Wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the Suzuki coupling reaction.

Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 1-BOC-4-(arylsulfonamido)piperidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via a syringe. If a biphasic system is desired, add a small amount of water (e.g., 10-20% by volume).

  • Heating and Monitoring: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Optimizing Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes representative conditions that have been successfully employed for the Suzuki coupling of challenging nitrogen-containing heterocycles and sulfonamide-related compounds, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Substrate NotesReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O110Good to ExcellentFor N-arylation of hindered amines.[3]
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100HighFor sterically hindered N-arylation.[3]
PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O80-90GoodGeneral for piperidine derivatives.[2]
Pd(OAc)₂ (5)SPhos or XPhos (10)K₂CO₃ (3)Toluene/H₂O85Very GoodFor aminomethyltrifluoroborates.[4]
Pd(OH)₂ (cat.)-K₃PO₄Ethanol65GoodFor synthesis of biaryl analogs.[5]
PdCl₂(PPh₃)₂ (cat.)-Na₂CO₃DMF9085General optimization study.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst poisoning- Insufficiently active base- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Increase ligand loading or switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands).- Screen different bases (K₃PO₄, Cs₂CO₃ are often effective for challenging couplings).- Increase the reaction temperature, potentially using a microwave reactor for higher temperatures and shorter reaction times.
Protodeboronation - Presence of water or protic solvents- Base-mediated decomposition of the boronic acid- Use anhydrous solvents and reagents.- Consider using a boronate ester (e.g., pinacol ester) which can exhibit greater stability.- Use a milder base such as K₂CO₃ or KF.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading.
BOC Deprotection - Acidic conditions during workup- High reaction temperatures for extended periods- Perform an aqueous workup under neutral or slightly basic conditions.- Minimize reaction time and temperature where possible.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of 1-BOC-4-benzenesulfonamidopiperidine derivatives, enabling the synthesis of diverse compound libraries for drug discovery. While the inherent functionalities of this scaffold can present challenges such as catalyst inhibition, a rational approach to the selection of catalyst, ligand, base, and solvent, as guided by the principles and protocols outlined in this note, can lead to successful and high-yielding transformations. Careful optimization and monitoring are key to unlocking the full synthetic potential of this valuable building block.

References

  • Application Notes and Protocols: Suzuki Coupling of 1-Piperidinepropanol Derivatives - Benchchem.
  • 1-BOC-4-benzenesulfonamidopiperidine Research Chemical - Benchchem.
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a - ResearchGate. Available at: [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Available at: [Link]

  • Optimization of reaction conditions for Suzuki coupling 1 - ResearchGate. Available at: [Link]

  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. Available at: [Link]

  • Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides - Organic Chemistry Portal. Available at: [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications. Available at: [Link]

  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. Available at: [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides - Organic Chemistry Portal. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. Available at: [Link]

  • a-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of a-substituted acrylates via Pd-catalysed Suzuki reactions - Semantic Scholar. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-BOC-4-benzenesulfonamidopiperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a vast number of therapeutic agents are nitrogen-containing compounds.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[2] This reaction's ability to couple a wide array of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions has revolutionized the synthesis of complex molecules, including arylamines and their derivatives.[1][3]

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination, with a specific focus on the challenging yet valuable substrate class represented by "1-BOC-4-benzenesulfonamidopiperidine." The insights and procedures outlined herein are designed to empower researchers to successfully implement and optimize this critical transformation in their own synthetic endeavors.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational catalyst selection and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][6] This is often the rate-determining step of the catalytic cycle.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle.[2][4]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene and formation of an imine.[2]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L2 [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2 Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L2->Ar-Pd(II)(NR'R'')L Deprotonation (Base, -L) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (+L) Ar-NR'R'' Product (Ar-NR'R'') Ar-Pd(II)(NR'R'')L->Ar-NR'R'' caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol Development and Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key components: the palladium source, the ligand, the base, and the solvent. For a substrate like 1-BOC-4-benzenesulfonamidopiperidine, which contains a secondary sulfonamide, particular attention must be paid to these parameters.

Reagent Selection: A Strategic Approach
ComponentOptionsRationale and Considerations for Sulfonamide Substrates
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd(0) catalysts (e.g., G3/G4 Palladacycles)Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that are reduced in situ to the active Pd(0) species.[8] Pre-formed catalysts can offer higher activity and reproducibility. For sulfonamides, which can be less nucleophilic than simple amines, a highly active catalyst system is often beneficial.
Ligand Bulky, electron-rich phosphines: XPhos, RuPhos, BrettPhos, BINAPThe choice of ligand is critical.[9] Bulky biaryl phosphine ligands are generally preferred as they promote the reductive elimination step and can prevent catalyst decomposition.[2] For sulfonamide substrates, ligands like XPhos or RuPhos have shown good performance.[10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the sulfonamide N-H. Sodium tert-butoxide (NaOt-Bu) is a common choice.[7] However, for sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher reaction temperatures.[4][8]
Solvent Toluene, Dioxane, THF, t-BuOHThe solvent must be anhydrous and is typically an aprotic solvent like toluene or dioxane.[7][11] The choice of solvent can influence the solubility of the reagents and the reaction rate.
General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction under an inert atmosphere.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up A Oven-dry glassware (Schlenk tube) B Add solid reagents: Aryl halide, Amine, Base, Ligand, Pd source A->B C Seal with septum B->C D Evacuate and backfill with inert gas (e.g., Argon) (3 cycles) C->D E Add anhydrous solvent via syringe D->E F Heat to desired temperature with stirring E->F G Monitor reaction by TLC or LC-MS F->G H Cool to room temperature G->H Upon completion I Quench and perform aqueous work-up H->I J Purify by column chromatography I->J caption Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Exemplary Protocol: Arylation of 1-BOC-4-aminopiperidine

While a specific protocol for the direct arylation of the sulfonamide nitrogen of "1-BOC-4-benzenesulfonamidopiperidine" is highly substrate-dependent, the following protocol for the related N-arylation of 1-BOC-4-aminopiperidine provides a robust starting point for optimization.[12] This reaction is a key step in the synthesis of various pharmaceutical agents.[13]

Reaction: Coupling of 1-BOC-4-aminopiperidine with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • 1-BOC-4-aminopiperidine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 1-BOC-4-aminopiperidine (1.2 mmol, 240 mg), sodium tert-butoxide (1.4 mmol, 135 mg), XPhos (0.04 mmol, 19 mg), and Pd₂(dba)₃ (0.02 mmol, 18 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-BOC-4-aminopiperidine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; Insufficiently strong base; Poor quality reagents/solventUse a pre-catalyst; Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Ensure all reagents are pure and the solvent is anhydrous and degassed.[14][15]
Formation of dehalogenated arene β-hydride elimination is competing with reductive eliminationUse a bulkier ligand (e.g., BrettPhos); Lower the reaction temperature.[2]
Side reactions involving other functional groups The reaction conditions are not selective for the desired transformationProtect sensitive functional groups; Screen milder bases or lower reaction temperatures.[14]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool in modern synthetic chemistry, offering a reliable and versatile route to C-N bond formation. The successful application of this reaction to complex substrates like 1-BOC-4-benzenesulfonamidopiperidine requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. By leveraging the principles and protocols outlined in this guide, researchers can confidently approach the synthesis of challenging nitrogen-containing targets, accelerating the pace of discovery in drug development and beyond.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Bentham Science. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Nature. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • Semantic Scholar. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]

  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. [Link]

  • ResearchGate. Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. [Link]

  • ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. Method for preparing 4-Boc-aminopiperidine.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • University of Saskatchewan. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

Sources

Method

Application Note & Protocol: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

Abstract This document provides a comprehensive, field-proven guide for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine, a key intermediate in medicinal chemistry and drug development. The protocol details a robust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine, a key intermediate in medicinal chemistry and drug development. The protocol details a robust and efficient method starting from commercially available reagents, emphasizing not only the procedural steps but also the underlying chemical principles and critical process parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated synthetic procedure.

Introduction: The Significance of a Privileged Scaffold

1-BOC-4-benzenesulfonamidopiperidine is a valuable molecular scaffold that marries two critical pharmacophores: the piperidine ring and the benzenesulfonamide group. The piperidine moiety is a "privileged structure" frequently found in FDA-approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Concurrently, the benzenesulfonamide group is a well-established zinc-binding function, crucial for the inhibition of various metalloenzymes, most notably carbonic anhydrases, which are implicated in pathological conditions like tumor growth.[1]

The strategic placement of the tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen provides a convenient handle for subsequent synthetic modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by enabling facile deprotection and further functionalization.[1] Consequently, this intermediate serves as a versatile building block for the development of novel therapeutics, including anticancer agents and antibacterial compounds.[1]

Reaction Scheme & Mechanism

The synthesis of 1-BOC-4-benzenesulfonamidopiperidine is achieved through a direct sulfonylation of tert-butyl 4-amino-1-piperidinecarboxylate with benzenesulfonyl chloride.[1] This reaction proceeds via a nucleophilic acyl substitution at the sulfonyl group. The primary amine of the piperidine derivative acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. A base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2]

The BOC protecting group on the piperidine nitrogen is a carbamate, which is significantly less nucleophilic than the primary amine. This inherent difference in reactivity ensures high chemoselectivity, with the reaction occurring exclusively at the C-4 amino group.[1]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
tert-Butyl 4-amino-1-piperidinecarboxylate≥98%Commercially Available
Benzenesulfonyl chloride≥99%Commercially Available
Pyridine (anhydrous)≥99.8%Commercially Available
Dichloromethane (DCM, anhydrous)≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Separatory funnel

  • Standard laboratory glassware

Safety Precautions
  • Benzenesulfonyl chloride is corrosive and lachrymatory. It reacts exothermically with water.[3] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][4][5][6]

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-amino-1-piperidinecarboxylate (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[1][2] Add anhydrous pyridine (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM in a separate flask. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes using a dropping funnel.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours.[2] Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the starting amine spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford 1-BOC-4-benzenesulfonamidopiperidine as a solid.[2]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification reagents 1-BOC-4-aminopiperidine + Benzenesulfonyl Chloride dissolution Dissolve in anhydrous DCM/Pyridine reagents->dissolution cooling Cool to 0 °C dissolution->cooling addition Dropwise addition of Benzenesulfonyl Chloride solution cooling->addition stirring Stir at RT (2-24h) addition->stirring quench Quench with H₂O stirring->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Pure 1-BOC-4-benzenesulfonamidopiperidine purify->product

Sources

Application

Application Note: Quantitative Analysis of 1-BOC-4-benzenesulfonamidopiperidine

Abstract This application note provides detailed analytical methods for the accurate quantification and purity assessment of 1-BOC-4-benzenesulfonamidopiperidine, a key intermediate in pharmaceutical synthesis. Recognizi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed analytical methods for the accurate quantification and purity assessment of 1-BOC-4-benzenesulfonamidopiperidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical controls in drug development, we present two primary methodologies: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity analysis and potency determination, and a Liquid Chromatography-Mass Spectrometry (LC-MS) method for enhanced specificity and identification of potential impurities. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance and explaining the scientific rationale behind the experimental choices to ensure method integrity and trustworthiness.

Introduction

1-BOC-4-benzenesulfonamidopiperidine is a chemical scaffold of significant interest in medicinal chemistry, integrating a BOC-protected piperidine ring with a sulfonamide group.[1] The piperidine moiety is a prevalent structure in many FDA-approved drugs, while the benzenesulfonamide group is a known zinc-binding motif, often targeting enzymes like carbonic anhydrases.[1] As a critical intermediate, ensuring the purity and accurately determining the concentration of 1-BOC-4-benzenesulfonamidopiperidine is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the safety and efficacy of the final drug product.

This guide provides validated, field-proven protocols to address these analytical challenges, ensuring high confidence in the quality of this important synthetic intermediate.

Analyte Structure and Properties

A thorough understanding of the analyte's structure is fundamental to developing a robust analytical method.

Caption: Structure of 1-BOC-4-benzenesulfonamidopiperidine.

The tert-butoxycarbonyl (BOC) protecting group makes the molecule relatively non-polar and UV active due to the carbonyl group, although the primary chromophore is the benzenesulfonyl moiety.[2] The sulfonamide and piperidine groups provide sites for potential protonation, making liquid chromatography with acidic mobile phases a suitable approach.

Potential Process-Related Impurities

A robust analytical method must be able to separate the main component from potential impurities. Based on its common synthesis route—the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with benzenesulfonyl chloride—the following impurities should be considered.[1]

G cluster_reactants Starting Materials cluster_products Products & Byproducts SM1 1-BOC-4-aminopiperidine Product 1-BOC-4-benzenesulfonamidopiperidine SM1->Product Impurity2 Unreacted Starting Materials SM1->Impurity2 SM2 Benzenesulfonyl Chloride SM2->Product SM2->Impurity2 Impurity1 Bis-sulfonated Piperidine Product->Impurity1 Side Reaction

Caption: Potential impurities in the synthesis of the target compound.

Method 1: HPLC-UV for Purity and Potency

This reverse-phase HPLC method is designed for routine quality control, providing excellent resolution and quantitative accuracy for purity assessment and potency calculations.

Rationale for Method Design
  • Reverse-Phase Chromatography: The non-polar nature of the BOC group makes reverse-phase chromatography an ideal choice, where the analyte will be well-retained on a C18 stationary phase.[2]

  • UV Detection: The benzenesulfonyl group provides a strong chromophore, allowing for sensitive detection at wavelengths around 230-254 nm.

  • Acidified Mobile Phase: The use of a small amount of acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase can improve peak shape by ensuring consistent protonation of the sulfonamide and any residual amine groups. However, care must be taken with TFA as it can slowly cleave the BOC group if samples are left for extended periods.[3] Formic acid is a milder and often suitable alternative.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with UV/Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • 1-BOC-4-benzenesulfonamidopiperidine reference standard

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.

System Suitability and Validation

A method is only trustworthy if it is validated. The following parameters should be assessed:

ParameterAcceptance CriteriaPurpose
Tailing Factor 0.8 - 1.5Ensures peak symmetry.
Theoretical Plates > 2000Measures column efficiency.
Repeatability (RSD%) < 2.0% for 5 replicate injectionsConfirms precision of the system.
Linearity (r²) > 0.999Confirms a linear response across a range of concentrations.

Method 2: LC-MS for Impurity Identification

For enhanced specificity and the ability to identify unknown impurities, LC-MS is the method of choice. This is particularly useful during process development and for troubleshooting out-of-spec batches.

Rationale for Method Design
  • Mass Spectrometry: MS provides mass-to-charge ratio (m/z) information, which is highly specific and allows for the determination of the molecular weight of the main peak and any impurities.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like sulfonamides, typically performed in positive ion mode for this class of compounds.[4][5]

  • Compatibility: The HPLC conditions from Method 1 are largely compatible with LC-MS, using a volatile acid like formic acid.

Experimental Protocol

Instrumentation and Materials:

  • LC-MS system with an ESI source (e.g., single quadrupole or tandem quadrupole)

  • Same column and mobile phases as Method 1.

LC Conditions:

  • Identical to the HPLC-UV method to allow for direct comparison of retention times.

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray (ESI+)
Scan Range 100 - 600 m/z
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 300 °C

| Nebulizer Pressure | 35 psi |

Expected Ions:

  • 1-BOC-4-benzenesulfonamidopiperidine: Expected [M+H]⁺ at m/z 343.1.

  • 1-BOC-4-aminopiperidine (Starting Material): Expected [M+H]⁺ at m/z 201.2.

  • Benzenesulfonyl Chloride (Starting Material): While less likely to ionize well under these conditions, it can be monitored.

Workflow for Impurity Identification

A Inject Sample into LC-MS B Separate Components on C18 Column A->B C Detect Peaks with UV and MS B->C D Correlate UV and MS Peaks by Retention Time C->D E Analyze Mass Spectrum of Impurity Peak D->E F Propose Structure based on m/z and Synthetic Route E->F G Confirm Structure (if necessary) with MS/MS F->G

Caption: Workflow for impurity identification using LC-MS.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantitative analysis and purity assessment of 1-BOC-4-benzenesulfonamidopiperidine. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS method offers the specificity required for in-depth impurity profiling and investigation. By implementing these protocols, researchers and drug developers can ensure the quality of this critical intermediate, contributing to the overall integrity of the drug development process.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

Sources

Method

"1-BOC-4-benzenesulfonamidopiperidine" reaction mechanisms and kinetics

< < Application Note & Protocol Guide: 1-BOC-4-Benzenesulfonamidopiperidine For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide to the synthesis, reaction me...

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Note & Protocol Guide: 1-BOC-4-Benzenesulfonamidopiperidine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the synthesis, reaction mechanisms, and kinetics of 1-BOC-4-benzenesulfonamidopiperidine, a key building block in modern medicinal chemistry. Its unique molecular architecture, combining a BOC-protected piperidine ring with a benzenesulfonamide group, makes it a valuable intermediate for developing novel enzyme inhibitors and therapeutic agents.[1] This guide offers in-depth protocols, mechanistic insights, and kinetic considerations to empower researchers in leveraging this versatile scaffold for accelerated drug discovery.

Introduction: The Strategic Importance of 1-BOC-4-Benzenesulfonamidopiperidine in Drug Discovery

The confluence of a piperidine moiety and a sulfonamide group within a single, synthetically accessible molecule has positioned 1-BOC-4-benzenesulfonamidopiperidine as a compound of significant interest in pharmaceutical research. The piperidine ring is a privileged structure, frequently found in FDA-approved drugs, where it often imparts favorable pharmacokinetic properties and potent biological activity.[1] Simultaneously, the benzenesulfonamide functional group is a well-established zinc-binding motif, crucial for the inhibition of metalloenzymes such as carbonic anhydrases, which are implicated in pathologies like tumor growth.[1]

The tert-butoxycarbonyl (BOC) protecting group provides a strategic advantage, enabling controlled, sequential chemical modifications. It shields the piperidine nitrogen, allowing for selective reactions at other sites, and can be removed under specific acidic conditions, revealing a secondary amine for further derivatization.[2][3] This modularity is paramount in constructing libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[1] Consequently, a thorough understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of 1-BOC-4-benzenesulfonamidopiperidine is essential for its effective utilization.

Synthesis of 1-BOC-4-Benzenesulfonamidopiperidine: The Sulfonylation Reaction

The most direct and common synthesis of 1-BOC-4-benzenesulfonamidopiperidine involves the reaction of 1-BOC-4-aminopiperidine with benzenesulfonyl chloride.[1] This reaction is a classic example of nucleophilic substitution at a sulfonyl center, a fundamental transformation in organic chemistry.

Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the primary amine of 1-BOC-4-aminopiperidine on the electrophilic sulfur atom of benzenesulfonyl chloride.[1][4][5] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][6]

Caption: Mechanism of Sulfonamide Formation.

Kinetic Considerations

The rate of sulfonamide formation is influenced by several factors:

  • Nucleophilicity of the Amine: Electron-donating groups on the piperidine ring would increase the nucleophilicity of the amine, accelerating the reaction.

  • Electrophilicity of the Sulfonyl Chloride: Electron-withdrawing groups on the benzene ring of the sulfonyl chloride increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

  • Solvent: Aprotic solvents are generally preferred to avoid competitive reactions with the sulfonyl chloride.[6]

  • Base: The choice and concentration of the base can significantly impact the reaction rate by influencing the deprotonation of the intermediate and neutralizing the HCl byproduct.[6][7]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, this must be balanced against the potential for side reactions.[6]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine.

Materials:

  • 1-BOC-4-aminopiperidine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 1-BOC-4-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-BOC-4-benzenesulfonamidopiperidine.

Parameter Typical Value/Condition Rationale
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.[1]
Base PyridineActs as a base to neutralize HCl and can also serve as a nucleophilic catalyst.[1][7]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction.[1]
Reaction Time 12-24 hoursVaries depending on the specific substrates and scale.
Workup Aqueous sodium bicarbonate washNeutralizes any remaining acid.
Purification Flash Column ChromatographyTo isolate the pure product from starting materials and byproducts.

Deprotection of the BOC Group: Unveiling the Piperidine Nitrogen

A key subsequent reaction for 1-BOC-4-benzenesulfonamidopiperidine is the removal of the BOC protecting group to liberate the piperidine nitrogen for further functionalization. This is typically achieved under acidic conditions.[2][3]

Mechanistic Insights

The acid-catalyzed deprotection of the BOC group proceeds through a well-established mechanism.[3] The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3]

Caption: Mechanism of Acid-Catalyzed BOC Deprotection.

Kinetic Studies and Considerations

Kinetic studies on the acid-catalyzed deprotection of BOC-protected amines have revealed important insights. The reaction rate can exhibit a second-order dependence on the acid concentration, particularly with acids like HCl.[8][9][10] This suggests a mechanism involving general acid catalysis in the fragmentation of the protonated carbamate.[8][10]

Factors influencing the kinetics of BOC deprotection:

  • Acid Strength and Concentration: Stronger acids and higher concentrations generally lead to faster deprotection rates.[8][9][10][11] Trifluoroacetic acid (TFA) is a commonly used and effective reagent for this transformation.[3]

  • Solvent: The choice of solvent can influence the stability of the intermediates and the overall reaction rate. Dichloromethane is a common solvent for TFA-mediated deprotection.[3]

  • Temperature: While many BOC deprotections proceed efficiently at room temperature, gentle heating can be employed to accelerate the reaction if necessary.

  • Scavengers: The formation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues in the substrate. Scavengers like anisole or thioanisole can be added to trap the tert-butyl cation and prevent these unwanted reactions.[12]

Detailed Experimental Protocol

This protocol provides a standard procedure for the BOC deprotection of 1-BOC-4-benzenesulfonamidopiperidine.

Materials:

  • 1-BOC-4-benzenesulfonamidopiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1-BOC-4-benzenesulfonamidopiperidine (1.0 eq) in DCM in a round-bottom flask.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 4-benzenesulfonamidopiperidine.

Parameter Typical Value/Condition Rationale
Acid Trifluoroacetic Acid (TFA)Strong acid that effectively cleaves the BOC group.[3]
Solvent Dichloromethane (DCM)Good solvent for both the starting material and the deprotection reagent.[3]
Concentration of Acid 20-50% v/v in DCMSufficient to drive the reaction to completion in a reasonable timeframe.[3]
Reaction Time 1-4 hoursTypically sufficient for complete deprotection at room temperature.
Workup Aqueous sodium bicarbonate washNeutralizes the strong acid used for deprotection.

Analytical Methods for Reaction Monitoring

Precise monitoring of the synthesis and deprotection reactions is crucial for optimizing reaction conditions and ensuring high yields and purity.

  • Thin Layer Chromatography (TLC): A rapid and simple technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the mass of the desired product and the identification of any byproducts.

  • In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy: A powerful Process Analytical Technology (PAT) tool that allows for real-time, non-invasive monitoring of the reaction by tracking the characteristic vibrational frequencies of reactants and products.[13] For sulfonamide formation, one can monitor the disappearance of the amine N-H stretch and the appearance of the sulfonamide S=O stretches.

  • High-Performance Liquid Chromatography (HPLC): A quantitative technique used to determine the purity of the final product and to quantify the conversion of starting material to product over time, which is essential for kinetic studies.[14]

Conclusion

1-BOC-4-benzenesulfonamidopiperidine is a highly valuable and versatile building block in the arsenal of the medicinal chemist. A comprehensive understanding of its synthesis, reactivity, and the kinetics of its key transformations is paramount for its effective application in drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently utilize this important scaffold in the design and synthesis of novel therapeutic agents. By carefully controlling reaction parameters and employing appropriate analytical techniques, scientists can optimize the synthesis and derivatization of this key intermediate, thereby accelerating the path to new and improved medicines.

References

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. (URL: [Link])

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration - Scribd. (URL: [Link])

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (URL: [Link])

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare. (URL: [Link])

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • Hinsberg Reagent And Test - BYJU'S. (URL: [Link])

  • Hinsberg reaction - Wikipedia. (URL: [Link])

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (URL: [Link])

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (URL: [Link])

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (URL: [Link])

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (URL: [Link])

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (URL: [Link])

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (URL: [Link])

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (URL: [Link])

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (URL: [Link])

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (URL: [Link])

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.. (URL: [Link])

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (URL: [Link])

  • Benzenesulfonyl chloride - Wikipedia. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega - ACS Publications. (URL: [Link])

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (URL: [Link])

  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

Welcome to the technical support center for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and validate your protocols effectively.

Introduction

1-BOC-4-benzenesulfonamidopiperidine is a valuable building block in medicinal chemistry, integrating the privileged piperidine scaffold with a benzenesulfonamide group, a known zinc-binding function.[1] Its synthesis, typically achieved through the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with benzenesulfonyl chloride, appears straightforward but is often plagued by issues that can significantly lower the yield. This guide provides a structured, question-and-answer approach to overcoming these hurdles.

Core Reaction & Mechanism

The fundamental reaction is a nucleophilic attack of the primary amine of 1-BOC-4-aminopiperidine on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is essential to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 1-BOC-4-aminopiperidine 1-BOC-4-aminopiperidine Product 1-BOC-4-benzenesulfonamidopiperidine 1-BOC-4-aminopiperidine->Product Nucleophilic Attack Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Product Base Base Base_HCl_salt Base-HCl Salt Base->Base_HCl_salt Neutralizes HCl_byproduct HCl Troubleshooting_Yield Start Low Yield Observed Check_Reagents 1. Check Reagent Quality & Reaction Setup Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Anhydrous Ensure anhydrous conditions. Use freshly opened or distilled solvents and reagents. Check_Reagents->Anhydrous Moisture Suspected Reagent_Purity Verify purity of starting materials (1-BOC-4-aminopiperidine and benzenesulfonyl chloride). Check_Reagents->Reagent_Purity Impurities Suspected Check_Workup 3. Analyze Workup & Purification Check_Conditions->Check_Workup Conditions OK Base_Solvent Optimize base and solvent. (See Q2 & Q3) Check_Conditions->Base_Solvent Suboptimal Base/Solvent Temp_Control Control temperature, especially during sulfonyl chloride addition. Check_Conditions->Temp_Control Exotherm Not Controlled Purification_Method Optimize purification. (e.g., recrystallization vs. column chromatography) Check_Workup->Purification_Method Purification Inefficient Extraction_pH Check pH during aqueous workup to prevent product loss. Check_Workup->Extraction_pH Poor Extraction Recovery High_Yield Improved Yield Anhydrous->High_Yield Reagent_Purity->High_Yield Base_Solvent->High_Yield Temp_Control->High_Yield Purification_Method->High_Yield Extraction_pH->High_Yield

Caption: Decision tree for troubleshooting low yield in the synthesis.

Q2: I suspect my benzenesulfonyl chloride is degrading. How can I prevent this?

Benzenesulfonyl chloride's susceptibility to hydrolysis is a primary cause of low yield. [2]The half-life for hydrolysis in a 1% aqueous dioxane solution at 21°C is approximately 5.1 minutes. [3] Preventative Measures:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried under vacuum). Use anhydrous solvents. It is best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). [2]* Reagent Quality: Use a fresh bottle of benzenesulfonyl chloride or purify older stock by distillation.

  • Order of Addition: Consider adding the amine to the reaction mixture before the sulfonyl chloride. The more nucleophilic amine can then outcompete any trace amounts of water. [4] Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Dry all glassware, including the reaction flask, dropping funnel, and stir bar, in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use freshly opened anhydrous solvents or dispense from a solvent purification system.

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the reaction.

Q3: I'm observing a significant amount of a byproduct that I suspect is the di-sulfonylated amine. How can I avoid this?

Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that reacts with a second molecule of benzenesulfonyl chloride. [5] Strategies to Minimize Di-sulfonylation:

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the latter. [2]* Slow Addition of Sulfonyl Chloride: Add the benzenesulfonyl chloride solution dropwise to the amine solution, preferably at a reduced temperature (e.g., 0°C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion. [5]* Choice of Base: A weaker or sterically hindered base is less likely to deprotonate the sulfonamide product. Pyridine, which can also serve as the solvent, is a good choice. Strong, non-hindered bases like triethylamine can increase the risk of di-sulfonylation if used in excess. [5]

    Base Type Typical Impact on Sulfonylation
    Pyridine Weak, non-nucleophilic Often a good choice, can also be used as a solvent. Reported to give high yields (85%). [1]
    Triethylamine (TEA) Strong, non-nucleophilic Commonly used, but excess can promote di-sulfonylation. [5][6]

    | 2,6-Lutidine | Weak, sterically hindered | Good for minimizing di-sulfonylation due to steric bulk. [5]|

Q4: What are the optimal solvent and base combinations for this reaction?

The choice of solvent and base is critical and interdependent. Aprotic solvents are generally preferred. [5]

  • Pyridine as Solvent and Base: This is a highly effective combination. Pyridine is sufficiently basic to neutralize the HCl byproduct, and using it as the solvent ensures a high concentration of the base. A reported procedure using pyridine at room temperature for 16 hours resulted in an 85% yield after purification. [1]* Dichloromethane (DCM) or Tetrahydrofuran (THF) with a Base: These are common aprotic solvents. When using DCM or THF, a tertiary amine base like triethylamine or pyridine must be added. [1][2] Optimized Protocol Example:

  • Dissolve Amine: Dissolve 1-BOC-4-aminopiperidine (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Add Sulfonyl Chloride: Add benzenesulfonyl chloride (0.95 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography. [2]

Q5: My purification by column chromatography is resulting in significant product loss. Are there alternative methods?

While column chromatography is a standard purification technique, it can sometimes lead to yield loss, especially if the product has moderate polarity.

Alternative Purification Strategy: Recrystallization

If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be a highly efficient purification method that minimizes loss.

General Recrystallization Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices include ethyl acetate/hexanes, isopropanol, or acetone/water.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. [2]

References

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (URL: [Link])

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (URL: [Link])

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (URL: [Link])

  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. (URL: [Link])

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. (URL: [Link])

  • Benzenesulfonyl chloride - Wikipedia. (URL: [Link])

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: [Link])

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

Sources

Optimization

Technical Support Center: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

Welcome to the technical support guide for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient synthesis of your target compound.

I. Reaction Overview and Mechanism

The synthesis of 1-BOC-4-benzenesulfonamidopiperidine is a standard nucleophilic substitution reaction. The primary amino group at the C-4 position of tert-butyl 4-amino-1-piperidinecarboxylate acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[1] A base, typically an organic amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]

The high chemoselectivity of this reaction stems from the significant difference in nucleophilicity between the primary amine at the C-4 position and the nitrogen atom of the tert-butoxycarbonyl (BOC) protecting group.[1] The lone pair on the BOC-nitrogen is delocalized into the adjacent carbonyl group, rendering it substantially less nucleophilic and unlikely to compete in the sulfonylation reaction under standard conditions.[1]

Below is a diagram illustrating the primary reaction pathway.

Reaction_Pathway R1 1-BOC-4-aminopiperidine P1 1-BOC-4-benzenesulfonamidopiperidine R1->P1 Nucleophilic Attack R2 Benzenesulfonyl Chloride R2->P1 P2 Base-HCl Salt (e.g., Triethylammonium Chloride) Base Base (e.g., Triethylamine) Base->P2 HCl Scavenger

Caption: Primary reaction pathway for sulfonamide formation.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and workup, providing causal explanations and actionable solutions.

Issue 1: A persistent, oily residue remains after aqueous workup, contaminating the product.

Question: After quenching my reaction and performing an extraction with an organic solvent, a dense, colorless oil is co-extracted with my product. What is it and how can I remove it?

Answer: This oily residue is almost certainly unreacted benzenesulfonyl chloride. It is a viscous oil that is poorly soluble in cold water and hydrolyzes slowly under neutral pH conditions.[2]

Root Cause Analysis:

  • Excess Reagent: Using a large excess of benzenesulfonyl chloride.

  • Inefficient Quenching: A simple water wash is often insufficient to remove unreacted sulfonyl chloride.

Solutions:

MethodProtocolPros & Cons
Quenching with Amine 1. After the reaction is complete (monitored by TLC), add a small amount of a simple, water-soluble amine like aqueous ammonia or a few drops of diethylamine to the reaction mixture. 2. Stir for 15-20 minutes at room temperature. 3. Proceed with the standard aqueous workup.Pro: Forms a water-soluble sulfonamide that is easily removed in the aqueous layer.[2] Con: Introduces another amine that needs to be fully reacted.
Hydrolysis with Base 1. During workup, wash the organic layer with a dilute aqueous base such as 1M NaOH or saturated sodium bicarbonate (NaHCO₃).[2] 2. This will hydrolyze the sulfonyl chloride to sodium benzenesulfonate, which is highly water-soluble.Pro: Highly effective and uses common lab reagents.[2] Con: Not suitable if the desired product is base-sensitive (the BOC group is generally stable to mild aqueous base).
Use of Scavenger Resins 1. After the reaction, add a solid-supported amine scavenger resin (e.g., silica-bound aminopropyl resin) to the reaction mixture. 2. Stir for a few hours or as recommended by the manufacturer. 3. Filter off the resin to remove the excess benzenesulfonyl chloride.Pro: Simplifies workup by avoiding aqueous extraction.[2] Con: Resins can be expensive and may require optimization of reaction time.
Issue 2: The final product is contaminated with an acidic impurity.

Question: My NMR spectrum shows my desired product, but also signals indicative of an aromatic acid. My mass spec confirms a species corresponding to benzenesulfonic acid. How did this form and how can I get rid of it?

Answer: This impurity is benzenesulfonic acid, which is the hydrolysis product of benzenesulfonyl chloride.[2]

Root Cause Analysis:

  • "Wet" Reagents/Solvent: The presence of moisture in the reaction solvent (e.g., dichloromethane) or on the glassware will hydrolyze the benzenesulfonyl chloride.

  • Atmospheric Moisture: Performing the reaction open to the air for extended periods, especially on a humid day.

  • Incomplete Separation: Benzenesulfonic acid can have some solubility in organic solvents like ethyl acetate, leading to incomplete removal during a simple water wash.[2]

Solution Workflow:

Acid_Removal_Workflow Start Crude Organic Layer (Contains Product + Benzenesulfonic Acid) Wash Wash with Saturated Aqueous NaHCO₃ Solution Start->Wash Separate Separate Layers Wash->Separate Aqueous Aqueous Layer (Contains Sodium Benzenesulfonate) Separate->Aqueous Impurity Removed Organic Organic Layer (Product) Separate->Organic Product Retained Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Organic->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate End Pure Product Concentrate->End

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-BOC-4-benzenesulfonamidopiperidine

Welcome to the technical support center for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for high yield and purity.

The synthesis of 1-BOC-4-benzenesulfonamidopiperidine is a cornerstone reaction in medicinal chemistry, providing a valuable scaffold for the development of novel therapeutics such as carbonic anhydrase inhibitors for anticancer research.[1] This guide is structured to address specific issues you may encounter during this synthetic procedure.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-BOC-4-benzenesulfonamidopiperidine, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Yield of the Desired Product

A low or non-existent yield of 1-BOC-4-benzenesulfonamidopiperidine is a frequent challenge.[2][3] Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to moisture, which leads to its hydrolysis into the unreactive benzenesulfonic acid.[2][4]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[2] It is also recommended to use a fresh bottle of benzenesulfonyl chloride or purify it before use if it is old.[2][4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction. The base neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is often preferred to avoid competition with the amine nucleophile.[2] The solvent should be inert and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[1][2] While aqueous bases can be used under certain conditions (Schotten-Baumann), they increase the risk of hydrolyzing the sulfonyl chloride.[2]

  • Incorrect Stoichiometry: The molar ratio of reactants significantly impacts the reaction outcome.

    • Solution: A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[4] Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[2]

  • Poor Reactivity of the Amine: Sterically hindered or electron-deficient amines can exhibit reduced nucleophilicity, leading to low yields.[5]

    • Solution: For less reactive amines, consider using a more reactive sulfonylating agent or a catalyst.

Issue 2: Formation of a Significant Amount of Di-sulfonylated Byproduct

A common side reaction is the formation of a di-sulfonylated product where the primary amine reacts with two equivalents of benzenesulfonyl chloride.[6]

Potential Causes and Solutions:

  • Reactivity of the Mono-sulfonamide: The initially formed mono-sulfonamide has an acidic N-H proton. In the presence of a base, this proton can be removed, forming a nucleophilic sulfonamide anion that can react with a second molecule of benzenesulfonyl chloride.[6]

    • Solution 1: Control Stoichiometry and Rate of Addition: Use a slight excess of the amine and add the benzenesulfonyl chloride solution dropwise to the amine solution over a period of 30-60 minutes.[6] This slow addition keeps the concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine.[6]

    • Solution 2: Modify Base Conditions: A strong, non-hindered base can readily deprotonate the mono-sulfonamide. Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine.[6]

    • Solution 3: Reduce Reaction Temperature: Lowering the reaction temperature, typically to 0°C, can help control the reaction rate and improve selectivity for the mono-sulfonated product.[6]

Issue 3: Difficulty in Product Purification

Isolating the pure 1-BOC-4-benzenesulfonamidopiperidine from the reaction mixture can be challenging.

Potential Causes and Solutions:

  • Product Solubility: The product may have some solubility in the aqueous phase during workup.

    • Solution: During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[6]

  • Ineffective Purification Method:

    • Solution 1: Recrystallization: This is a common and effective method for purifying solid sulfonamides.[2] The choice of solvent is crucial; ethanol, isopropanol, or mixtures of ethanol and water are often used.[2] Perform small-scale solubility tests to find the optimal solvent system where the product is soluble at high temperatures but not at room temperature, while impurities remain soluble.[2]

    • Solution 2: Flash Column Chromatography: If recrystallization is not effective, flash column chromatography using silica gel is a reliable alternative.[6] The appropriate eluent system will depend on the polarity of the sulfonamide and any impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction?

The reaction between 1-BOC-4-aminopiperidine and benzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl). The base, typically an organic amine like triethylamine or pyridine, is added to neutralize this acid. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[2]

Q2: Can I use an older bottle of benzenesulfonyl chloride?

It is not recommended. Over time, benzenesulfonyl chloride can hydrolyze due to exposure to atmospheric moisture, leading to a lower concentration of the active reagent and consequently, lower yields.[2] It is best to use a fresh or properly stored sulfonyl chloride.[2]

Q3: How do I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] This allows you to determine when the starting material has been consumed and the reaction is complete.

Q4: Can 4-Dimethylaminopyridine (DMAP) be used as a catalyst in this reaction?

Yes, 4-Dimethylaminopyridine (DMAP) can be a highly effective nucleophilic catalyst for sulfonylation reactions.[7][8] It can significantly accelerate the reaction, especially with less reactive amines or sterically hindered substrates.[7][8] DMAP functions by forming a highly reactive sulfonyl-DMAP intermediate.[7] It has been shown to be effective even without the presence of other tertiary bases like triethylamine.[7]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine, incorporating best practices for optimizing yield and purity.

Materials:

  • tert-Butyl 4-amino-1-piperidinecarboxylate

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 4-amino-1-piperidinecarboxylate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, prepare a solution of benzenesulfonyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.[1]

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Data Summary Table
ParameterRecommended ConditionRationale
Amine:Sulfonyl Chloride Ratio 1 : 1.1A slight excess of the sulfonylating agent ensures complete conversion of the amine.
Base Pyridine or TriethylamineNon-nucleophilic bases that effectively neutralize HCl without competing with the amine.[2]
Base Equivalents 1.5Ensures complete neutralization of the generated HCl.
Solvent Dichloromethane or THF (anhydrous)Inert solvents that dissolve reactants and do not interfere with the reaction.[1][2]
Temperature 0°C to Room TemperatureInitial cooling helps control the exothermicity of the reaction, followed by stirring at room temperature for completion.[4]
Reaction Time 16 hours (or until completion by TLC/LC-MS)Sufficient time for the reaction to go to completion.[1]

Visualizing the Workflow

Reaction Workflow Diagram

G cluster_start Starting Materials & Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 1-BOC-4-aminopiperidine F Cool to 0°C A->F B Benzenesulfonyl Chloride G Slow addition of Benzenesulfonyl Chloride B->G C Anhydrous Solvent (DCM) C->F D Base (Pyridine) D->F E Inert Atmosphere (N2/Ar) E->F F->G H Stir at RT for 16h G->H I Aqueous Workup (HCl, NaHCO3, Brine) H->I J Extraction with DCM I->J K Drying (Na2SO4) J->K L Purification (Recrystallization or Chromatography) K->L M Pure 1-BOC-4-benzenesulfonamidopiperidine L->M G Start Low Yield? Moisture Check for Moisture (Anhydrous Conditions) Start->Moisture Yes Byproduct Di-sulfonylation? Start->Byproduct No Base Optimize Base (Pyridine/TEA) Moisture->Base Stoichiometry Verify Stoichiometry (slight excess of amine) Base->Stoichiometry Stoichiometry->Byproduct SlowAddition Slow Down Reagent Addition Byproduct->SlowAddition Yes Purification Purification Issues? Byproduct->Purification No Temp Lower Reaction Temperature (0°C) SlowAddition->Temp Temp->Purification Recrystallize Optimize Recrystallization Solvent Purification->Recrystallize Yes Success Optimized Reaction Purification->Success No Chroma Use Flash Chromatography Recrystallize->Chroma Chroma->Success

Caption: Troubleshooting logic for optimizing the synthesis.

References

Sources

Optimization

Troubleshooting guide for "1-BOC-4-benzenesulfonamidopiperidine" reactions

Welcome to the technical support center for 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent modification of this versatile chemical scaffold. As a key intermediate in medicinal chemistry, understanding its reaction nuances is critical for success.[1]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Section 1.1: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

Question: My yield for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in this sulfonamide synthesis are a frequent issue, typically stemming from a few key areas. The reaction involves the nucleophilic attack of the primary amine of 1-BOC-4-aminopiperidine on the electrophilic sulfur of benzenesulfonyl chloride.[1] Optimizing this process requires careful control of conditions.

Primary Causes & Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and extremely sensitive to moisture.[2] Any water present in the solvent, on the glassware, or from the atmosphere will hydrolyze it to the unreactive benzenesulfonic acid, directly reducing your potential yield.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be run under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to atmospheric moisture.[2][3]

  • Inappropriate Base or Stoichiometry: A base is required to neutralize the HCl byproduct generated during the reaction.[3] If the base is too weak, the reaction medium becomes acidic, protonating the starting amine and reducing its nucleophilicity. If the base is nucleophilic, it can compete with the amine in reacting with the sulfonyl chloride.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[1][2] At least one equivalent of the base is necessary. Using a slight excess of the amine starting material (e.g., 1.1 equivalents) can also help drive the reaction to completion by ensuring the more valuable sulfonyl chloride is fully consumed.[2]

  • Side Reactions: The most common side reaction for primary amines is the formation of a bis-sulfonated product, where the sulfonamide nitrogen is also sulfonated. While less common under standard conditions for this specific substrate, it can occur if reaction conditions are too harsh or stoichiometry is not controlled.

    • Solution: Add the benzenesulfonyl chloride dropwise to the solution of the amine and base, especially at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity before allowing it to warm to room temperature.[1] This controlled addition maintains a relative excess of the amine, minimizing the chance of bis-sulfonation.

Question: I'm observing an unexpected side product in my reaction. What is the most likely culprit?

Answer: Besides the bis-sulfonated product mentioned above, the most common impurity is unreacted 1-BOC-4-aminopiperidine or benzenesulfonic acid from the hydrolysis of the sulfonyl chloride.[2] If your starting amine is impure, you may also carry over impurities. Another possibility, though less common, is a reaction involving the BOC-protecting group if excessively harsh conditions (e.g., high heat or strong acid) are used, though the BOC group is generally stable to the basic conditions of this reaction.[1]

Question: How do I effectively monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Co-spot your reaction mixture with your starting amine (1-BOC-4-aminopiperidine) on the TLC plate. The reaction is complete when the starting amine spot has been completely consumed. The product, being more nonpolar than the starting amine, will have a higher Rf value. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes.

Section 1.2: Purification and Characterization

Question: What is the most effective method for purifying the final product?

Answer: For solid sulfonamides like 1-BOC-4-benzenesulfonamidopiperidine, recrystallization is often the most effective purification method.[2]

  • Procedure: First, perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal solvent will dissolve your compound at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.[2] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[2] If recrystallization is not effective, silica gel column chromatography is a reliable alternative.

Section 1.3: Downstream Reactions: BOC-Deprotection & N-Alkylation

Question: I need to remove the BOC group. What are the recommended conditions, and what pitfalls should I avoid?

Answer: The BOC group is a carbamate that is readily cleaved under acidic conditions.[4] The choice of acid is critical and depends on the sensitivity of other functional groups in your molecule.

Deprotection Method Reagents & Conditions Solvent Temp. Typical Time Notes
Trifluoroacetic Acid (TFA) 20-50% TFADichloromethane (DCM)0 °C to RT1-4 hoursHighly effective and common. The resulting trifluoroacetate salt can sometimes be difficult to handle or require careful neutralization.[1][5]
Hydrochloric Acid (HCl) 4M HCl in DioxaneDioxane or MethanolRoom Temp1-3 hoursVery effective. The hydrochloride salt of the deprotected piperidine often precipitates from the solution, which simplifies isolation.[5][6]

Common Pitfalls:

  • Incomplete Reaction: If the reaction is sluggish, ensure your acid reagent is not old or degraded. A slight excess of acid may be required.

  • Difficult Workup: After deprotection, the product is an ammonium salt (trifluoroacetate or hydrochloride). You must neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ or NaOH solution) to obtain the free amine before extracting with an organic solvent.[5] Ensure the aqueous layer is basic (pH > 9) before extraction.

Question: After BOC deprotection, I want to perform an N-alkylation on the piperidine nitrogen. What is a reliable protocol?

Answer: The deprotected product, 4-benzenesulfonamidopiperidine, has a secondary amine that can be readily alkylated via nucleophilic substitution.

  • Standard Protocol: To a solution of the deprotected piperidine in an aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). Then, add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or ethyl bromide).[7] The reaction can be stirred at room temperature or gently heated (e.g., 70°C) to drive it to completion.[7]

  • Key Considerations: Use at least one equivalent of base to scavenge the acid formed during the reaction. Using the alkylating agent as the limiting reagent can help avoid potential di-alkylation, which would result in a quaternary ammonium salt.[7]

Part 2: Experimental Protocols & Workflows

Protocol 1: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

This protocol is a standard procedure adapted from established methods.[1]

Materials:

  • 1-BOC-4-aminopiperidine

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 1-BOC-4-aminopiperidine (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.2 M solution).

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-12 hours, monitoring by TLC until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography.

Protocol 2: BOC-Deprotection using HCl in Dioxane

This protocol is a reliable method for cleaving the BOC group.[5]

Materials:

  • 1-BOC-4-benzenesulfonamidopiperidine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard neutralization and extraction reagents

Procedure:

  • Dissolve 1-BOC-4-benzenesulfonamidopiperidine (1.0 eq) in a minimal amount of an appropriate solvent like methanol or DCM (optional, can be run neat in the HCl/dioxane solution).

  • Add 4M HCl in 1,4-Dioxane (5-10 eq of HCl) to the solution at room temperature.

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the product will precipitate as a white solid.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation:

    • Once complete, the precipitated salt can be collected by filtration and washed with diethyl ether to remove non-polar impurities.

    • Alternatively, the solvent can be removed under reduced pressure.

  • The resulting hydrochloride salt can be used directly in some subsequent reactions or neutralized with a base (e.g., NaHCO₃) and extracted into an organic solvent to yield the free amine.

Part 3: Diagrams and Visual Aids

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Amine 1-BOC-4-aminopiperidine Reaction Sulfonamide Formation Amine->Reaction SulfonylCl Benzenesulfonyl Chloride SulfonylCl->Reaction Base Base (TEA or Pyridine) Base->Reaction Solvent Anhydrous Solvent (DCM) Solvent->Reaction Inert Inert Atmosphere (N2) Inert->Reaction Workup Aqueous Workup (Wash & Extract) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 1-BOC-4-benzenesulfonamidopiperidine Purification->Product

Caption: General workflow for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine.

Troubleshooting Low Yield

Troubleshooting_Tree Start Low Product Yield CheckMoisture Moisture Contamination? Start->CheckMoisture CheckBase Base/Stoichiometry Issue? CheckMoisture->CheckBase No Sol_Moisture Use oven-dried glassware. Use anhydrous solvents. Run under N2 or Argon. CheckMoisture->Sol_Moisture Yes CheckPurity Reagent Purity Issue? CheckBase->CheckPurity No Sol_Base Use non-nucleophilic base (TEA). Ensure >1 eq. of base. Add sulfonyl chloride slowly at 0 °C. CheckBase->Sol_Base Yes Sol_Purity Use fresh sulfonyl chloride. Check purity of starting amine. CheckPurity->Sol_Purity Yes

Caption: Decision tree for troubleshooting low yields in sulfonamide synthesis.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Retrieved January 16, 2026, from [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2020). Defense Technical Information Center. Retrieved January 16, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purity of 1-BOC-4-benzenesulfonamidopiperidine

Welcome to the technical support center for 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to empower you with the scientific rationale behind each step, ensuring reproducible, high-purity outcomes in your research.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis and purification of 1-BOC-4-benzenesulfonamidopiperidine.

Q1: What is the most common synthetic route for 1-BOC-4-benzenesulfonamidopiperidine, and what are the typical impurities?

A1: The most direct synthesis involves the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.[1] Common impurities fall into three categories:

  • Process-Related Impurities: Unreacted starting materials such as 1-BOC-4-aminopiperidine and residual benzenesulfonyl chloride. Hydrolysis of benzenesulfonyl chloride can also lead to benzenesulfonic acid.[2]

  • By-products: Di-sulfonylation of the piperidine amine is a potential side reaction, though sterically hindered.

  • Degradation Products: The BOC (tert-butoxycarbonyl) protecting group is sensitive to strong acids and can be prematurely cleaved, resulting in 4-benzenesulfonamidopiperidine.[1][3]

Q2: Which analytical techniques are recommended for assessing the purity of 1-BOC-4-benzenesulfonamidopiperidine?

A2: A multi-pronged approach is best for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for quantitative purity assessment of non-volatile organic compounds like this one.[1][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can help identify and quantify impurities.[1][4]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid reaction monitoring and optimizing solvent systems for column chromatography.[2][6]

Q3: Why is maintaining the integrity of the BOC group important during purification?

A3: The BOC protecting group is vital for modulating the reactivity of the piperidine nitrogen.[1] Its premature removal under acidic conditions can lead to unwanted side reactions or difficulties in subsequent synthetic steps. Therefore, purification methods should ideally avoid strongly acidic conditions.

Troubleshooting Guide: From Crude Product to Pure Compound

This guide provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to a solvent system with too high a polarity, which dissolves the compound too effectively even at lower temperatures.

Troubleshooting Steps:

  • Re-dissolve and Modify Solvent System: Heat the mixture to re-dissolve the oil. Gradually add a less polar co-solvent (in which the compound is less soluble) dropwise until a slight turbidity persists.[7][8] Then, add a few drops of the original, more polar solvent to clarify the solution before allowing it to cool slowly.

  • Reduce Cooling Rate: Slow cooling is paramount for forming well-ordered crystals.[2][7] Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q: After recrystallization, my product yield is very low. What are the likely causes?

A: Low yield from recrystallization typically points to one of two issues: using too much solvent or the compound having significant solubility in the cold solvent.

Troubleshooting Workflow:

start Low Recrystallization Yield check_volume Was an excessive volume of solvent used? start->check_volume check_solubility Is the product highly soluble in the cold solvent? check_volume->check_solubility No solution1 Recover product from mother liquor by evaporation and re-crystallize in a minimal volume of hot solvent. check_volume->solution1 Yes solution2 Switch to a solvent system where the compound has lower solubility at cold temperatures. check_solubility->solution2 Yes

Caption: Troubleshooting low recrystallization yield.

Column Chromatography Challenges

Q: My compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?

A: Streaking, or tailing, often indicates that the compound is too polar for the chosen solvent system or is interacting too strongly with the stationary phase (silica gel). Sulfonamides can be quite polar, and the secondary amine in the sulfonamide group can interact strongly with the acidic silica gel.

Solutions:

  • Optimize the Mobile Phase:

    • Increase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to improve elution.

    • Add a Modifier: Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent. This basic modifier will compete with your compound for the acidic sites on the silica gel, reducing tailing and improving peak shape.

  • Check Compound Stability: Ensure your compound is not degrading on the silica gel.[9] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.

Q: I've run a column, but my NMR spectrum still shows unreacted 1-BOC-4-aminopiperidine. Why is it difficult to separate?

A: 1-BOC-4-aminopiperidine is a polar compound due to the free amine group. Your product, 1-BOC-4-benzenesulfonamidopiperidine, is also polar. Their polarities can be quite similar, leading to co-elution, especially if the solvent system is not optimized.

Separation Strategy:

  • Use a Shallow Solvent Gradient: Instead of a single isocratic solvent system, a shallow gradient can effectively separate compounds with similar Rfs.[9] Start with a less polar mobile phase and gradually increase the polarity.

  • Consider a Different Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase like alumina (neutral or basic), which may offer different selectivity.

Validated Purification Protocols

Protocol 1: Recrystallization

This protocol is ideal for purifying multi-gram quantities of the crude product when impurities are present in small amounts.

Solvent Selection: A good single-solvent system for 1-BOC-4-benzenesulfonamidopiperidine is isopropanol or ethanol. A two-solvent system like ethyl acetate/hexanes can also be effective.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) while heating and stirring until the solid completely dissolves.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is suitable for separating the product from impurities with different polarities, especially when dealing with complex mixtures.[2]

Typical Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most organic purifications.
Mobile Phase Hexane/Ethyl Acetate (e.g., starting at 70:30)Provides good separation for moderately polar compounds. The ratio should be adjusted based on TLC analysis to achieve an Rf of ~0.2-0.3 for the product.[9]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This often leads to better resolution than wet loading.[9]

Workflow Diagram:

start Crude Product tlc Optimize Solvent System via TLC (Target Rf ≈ 0.25) start->tlc prep_column Pack Silica Gel Column tlc->prep_column load_sample Dry Load Crude Product onto Column prep_column->load_sample elute Elute with Optimized Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Flash column chromatography workflow.

References

  • BenchChem. (n.d.). 1-BOC-4-benzenesulfonamidopiperidine Research Chemical.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Optimization

Common pitfalls in the handling of "1-BOC-4-benzenesulfonamidopiperidine"

Technical Support Center: 1-BOC-4-benzenesulfonamidopiperidine Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-BOC-4-benzenesulfonamidopiperidine (CAS No: 295713-33...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-BOC-4-benzenesulfonamidopiperidine

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-BOC-4-benzenesulfonamidopiperidine (CAS No: 295713-33-8). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the common challenges and pitfalls encountered when handling and reacting with this versatile chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Critical Properties and Handling FAQs

This section addresses the most frequent initial queries regarding the compound's fundamental properties and stability.

Q1: What are the primary reactive sites on this molecule that I need to be aware of?

A1: There are three key sites of reactivity, and understanding their interplay is crucial for successful synthesis.

  • The BOC-Protected Amine: The tert-butoxycarbonyl (BOC) group is a standard protecting group for the piperidine nitrogen. Its primary function is to prevent reactions at this site, but its removal (deprotection) is a key synthetic step that presents its own challenges.[1]

  • The Sulfonamide N-H Proton: This is arguably the most overlooked reactive site. The proton on the sulfonamide nitrogen is significantly acidic (pKa in the range of 10-11) due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[2][3] This acidity means it can be readily deprotonated by common bases, influencing reaction pathways.

  • The Piperidine Nitrogen (Post-Deprotection): Once the BOC group is removed, the resulting secondary amine is a strong nucleophile, ready for functionalization via alkylation, acylation, reductive amination, and other common amine reactions.[1]

Caption: Key reactive sites on the 1-BOC-4-benzenesulfonamidopiperidine scaffold.

Q2: What are the recommended storage conditions to ensure the long-term stability of this compound?

A2: To maintain purity and prevent degradation, stringent storage conditions are necessary. The primary vulnerability is the BOC group, which is susceptible to hydrolysis under acidic conditions.

Protocol for Storage:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and acidic gases (like CO₂) which can slowly degrade the material.

  • Container: Use an airtight, light-resistant container.

  • Handling: Always handle in a dry environment, such as a glove box or on a manifold with dry solvents, to prevent moisture absorption.[1]

Failure to adhere to these conditions can lead to premature deprotection, resulting in the presence of 4-benzenesulfonamidopiperidine as a major impurity.

Section 2: Solubility and Solution-Phase Behavior

Poor solubility is a common cause of failed or incomplete reactions.[4] Understanding the solubility profile is essential for designing robust experimental conditions.

Q3: My compound is not fully dissolving or is crashing out of solution during the reaction. What solvents are recommended?

A3: The molecule has mixed polarity due to the lipophilic BOC and phenyl groups and the more polar sulfonamide and piperidine core. This allows it to be solubilized in a range of organic solvents, but it is poorly soluble in highly nonpolar or aqueous media.[5]

Solvent ClassRecommended SolventsQualitative SolubilityNotes for Experimentation
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Excellent choices for most reactions. For reactions involving bases, ensure solvents are anhydrous.[1][6]
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate to High Good solubility, but can act as nucleophiles in some reactions (e.g., transesterification of activated esters). Use with caution.
Ethers 1,4-Dioxane, Diethyl EtherModerate to Low Dioxane is a common solvent for HCl-mediated BOC deprotection. Diethyl ether is generally a poor solvent.
Hydrocarbons Hexanes, HeptaneVery Low Primarily used as anti-solvents for precipitation or in chromatography eluents to reduce polarity.
Aqueous WaterInsoluble Not suitable as a primary solvent.

Troubleshooting Tip: If your compound is crashing out, consider switching to a more polar solvent like DMF or DMSO. If this is not compatible with your reaction, try gently warming the mixture or running the reaction at a slightly lower concentration.

Section 3: Troubleshooting Common Reactions

This section provides detailed troubleshooting for the most common synthetic transformations involving this molecule.

Part 3A: BOC Deprotection

The removal of the BOC group is the most frequent operation performed on this substrate. While seemingly straightforward, it is fraught with potential pitfalls.

Q4: My BOC deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What is going wrong?

A4: Incomplete deprotection is a common issue that can stem from several factors, including reagent quality, reaction conditions, or substrate-specific effects.[4] The mechanism involves protonation of the BOC carbonyl, followed by loss of a stable tert-butyl cation.[7]

Troubleshooting Protocol for Incomplete Deprotection:

  • Verify Reagent Quality: TFA is hygroscopic. Water contamination will reduce its effective acidity. Use a fresh, sealed bottle of TFA.

  • Increase Acid Concentration: A typical condition is 20-50% TFA in DCM.[8] If the reaction is slow, increase the concentration to 100% (neat) TFA.

  • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LCMS every 30 minutes. Some substrates may require several hours at room temperature. Gentle warming to 30-40°C can be effective but use caution if other sensitive groups are present.[9]

  • Switch Acid System: If TFA/DCM fails, a solution of 4M HCl in 1,4-dioxane is a highly effective alternative and often provides cleaner reactions.[8]

G start Start: Incomplete BOC Deprotection check_tfa Is TFA fresh and anhydrous? start->check_tfa increase_conc Increase TFA concentration (e.g., to neat TFA) check_tfa->increase_conc Yes fail Problem Persists: Consult Specialist check_tfa->fail No, use fresh TFA extend_time Extend reaction time (Monitor by LCMS) increase_conc->extend_time switch_acid Switch to 4M HCl in Dioxane extend_time->switch_acid Still Incomplete success Success: Complete Deprotection extend_time->success Complete switch_acid->success Reaction Complete switch_acid->fail Still Incomplete

Caption: Decision workflow for troubleshooting incomplete BOC deprotection.

Q5: I successfully removed the BOC group, but my NMR shows extra peaks, and the mass spec indicates an added t-butyl group. What happened?

A5: You are likely observing a side reaction caused by the liberated tert-butyl cation (t-Bu⁺). This highly reactive electrophile can alkylate any nucleophilic sites on your molecule or solvent.[7] While the sulfonamide itself is not strongly nucleophilic, trace impurities or other functional groups can be susceptible.

Solution: Employ a Cation Scavenger

  • Mechanism: Scavengers are nucleophiles added to the reaction mixture to trap the t-butyl cation before it can react with your product.

  • Recommended Scavengers:

    • Triethylsilane (TES): An excellent scavenger that reacts with the t-butyl cation to form the volatile t-butyltriethylsilane. Use 1-2 equivalents.

    • Thioanisole: Effective, especially for protecting tryptophan or methionine residues in peptide chemistry, but can be difficult to remove.

  • Protocol: Add the scavenger to your solution of the BOC-protected compound in DCM before adding the acid (TFA or HCl).

Part 3B: Reactions at the Piperidine and Sulfonamide Nitrogens

Once deprotected, the piperidine nitrogen is ready for functionalization. However, the acidic sulfonamide proton creates a competitive reaction site.

Q6: I am trying to N-alkylate the deprotected piperidine with an alkyl halide and a base (e.g., K₂CO₃ or Et₃N), but the yield is very low.

A6: This is a classic pitfall. The base you are using is deprotonating the most acidic proton in the molecule: the sulfonamide N-H (pKa ~10), not the piperidinium salt (pKa ~11).[2][3] Your base is being consumed to form the sulfonamide anion, which is a poor nucleophile for alkylation, leaving little base to free the piperidine amine for its reaction.

Solution: Stoichiometry and Base Selection

  • Use Excess Base: You must use at least two equivalents of base. The first equivalent neutralizes the sulfonamide proton, and the second equivalent deprotonates the piperidinium salt (formed from the acidic deprotection workup) to generate the free amine. A better approach is to use 2.5-3.0 equivalents to ensure the reaction goes to completion.

  • Choose the Right Base: A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is often a superior choice to triethylamine for preventing side reactions.[10] For difficult alkylations, a stronger base like sodium hydride (NaH) can be used, but this will definitively deprotonate the sulfonamide first.[10]

Q7: Can I selectively perform a reaction at the sulfonamide nitrogen?

A7: Yes. The acidity of the sulfonamide proton allows for selective reactions at this site if the piperidine nitrogen is protected. Using a strong, non-nucleophilic base like NaH or DBU in an aprotic solvent (THF, DMF) will cleanly generate the sulfonamide anion.[11] This anion can then be reacted with electrophiles, such as alkyl halides or acyl chlorides, to generate N-substituted sulfonamides. This provides an additional vector for diversification of the molecular scaffold.[1]

Section 4: Purification and Analysis

Q8: My compound streaks badly during silica gel column chromatography. How can I get clean separation?

A8: Streaking (tailing) on silica gel is often caused by the acidic nature of the sulfonamide N-H proton interacting strongly with the silica surface.

Troubleshooting Protocol for Chromatography:

  • Modify the Eluent: Add a small amount of a basic modifier to your eluent system (e.g., Hexane/Ethyl Acetate).

    • Add 0.5-1% triethylamine (Et₃N) to the eluent mixture. This will neutralize the acidic sites on the silica gel and suppress the unwanted interaction with your compound, resulting in sharper peaks and better separation.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or using reversed-phase chromatography (C18) if the compound's polarity is suitable.

References

  • 1-BOC-4-benzenesulfonamidopiperidine Research Chemical. Benchchem.

  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.

  • Requirement for the acidic proton of sulfonamide-NH for the color change event. ResearchGate.

  • Why doesn't protonation of a secondary sulfonamide occur in 10% HCl. Reddit.

  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.

  • Sulfonamide. Wikipedia.

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Ambeed.

  • Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

  • Troubleshooting incomplete Boc deprotection. Benchchem.

  • Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.

  • Amine Protection / Deprotection. Fisher Scientific.

  • An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate. Benchchem.

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH).

  • Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide. Benchchem.

  • Procedure for N-alkylation of Piperidine? ResearchGate.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

Welcome to the dedicated technical support center for the synthesis and scale-up of 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 1-BOC-4-benzenesulfonamidopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. 1-BOC-4-benzenesulfonamidopiperidine is a key building block in medicinal chemistry, integrating the privileged piperidine scaffold with a benzenesulfonamide group, a well-known zinc-binding function crucial for targeting metalloenzymes like carbonic anhydrases.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of 1-BOC-4-benzenesulfonamidopiperidine.

Q1: What is the most common synthetic route for 1-BOC-4-benzenesulfonamidopiperidine?

A1: The most direct and widely used method is the nucleophilic substitution reaction between tert-butyl 4-amino-1-piperidinecarboxylate (1-BOC-4-aminopiperidine) and benzenesulfonyl chloride.[1] In this reaction, the primary amino group of the piperidine derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]

Q2: What are the recommended starting materials and reagents?

A2: For a successful synthesis, it is crucial to use high-quality starting materials. Key reagents include:

  • 1-BOC-4-aminopiperidine: Ensure it is pure and dry. Amines can absorb atmospheric CO2, which could interfere with the reaction.[3]

  • Benzenesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive benzenesulfonic acid.[3][4] It is best to use a fresh bottle or purify it before use.

  • Base: A non-nucleophilic organic base like pyridine or triethylamine is commonly used.[1][4] The base should be anhydrous.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine (which can also act as the base) are suitable choices.[1][4]

Q3: Why is the BOC protecting group on the piperidine nitrogen not reacting with the benzenesulfonyl chloride?

A3: The tert-butoxycarbonyl (BOC) group is a carbamate, which is significantly less nucleophilic than the primary amine at the 4-position of the piperidine ring.[1] This difference in reactivity ensures high chemoselectivity, meaning the reaction occurs preferentially at the desired primary amine.[1]

Synthesis Workflow and Key Parameters

The synthesis of 1-BOC-4-benzenesulfonamidopiperidine is a straightforward but delicate process. The following diagram illustrates the general workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Reagent Preparation - Dry Solvents - Fresh Reagents Dissolution 2. Dissolve 1-BOC-4-aminopiperidine in anhydrous solvent Reagents->Dissolution Base_Add 3. Add Base (e.g., Pyridine) Dissolution->Base_Add Sulfonyl_Add 4. Add Benzenesulfonyl Chloride (dropwise at 0°C) Base_Add->Sulfonyl_Add Stir 5. Reaction Stirring (Room Temperature) Sulfonyl_Add->Stir Quench 6. Aqueous Work-up - Dilute with DCM - Wash with 1M HCl, NaHCO3, Brine Stir->Quench Dry 7. Drying & Concentration - Dry over Na2SO4 - Concentrate in vacuo Quench->Dry Purify 8. Purification - Recrystallization or - Column Chromatography Dry->Purify Characterization 9. Characterization - NMR, MS, IR Purify->Characterization

Caption: General workflow for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine.

A representative synthetic procedure is summarized in the table below:

ParameterValue/ConditionRationale
Reactants
1-BOC-4-aminopiperidine1.0 eqThe primary amine nucleophile.
Benzenesulfonyl Chloride1.0 - 1.1 eqThe electrophile; a slight excess can ensure complete reaction.
Base (Pyridine or TEA)1.5 eqTo neutralize the HCl byproduct.[4]
Solvent Anhydrous DCM, THF, or PyridineInert solvent to dissolve reactants.[1]
Temperature
Addition0 °CTo control the exothermic nature of the reaction.[1]
ReactionRoom TemperatureAllows the reaction to proceed to completion.[3]
Reaction Time 2-16 hoursMonitored by TLC for completion.[1][4]
Work-up Aqueous wash with 1M HCl, sat. NaHCO₃, and brineTo remove excess base and other water-soluble impurities.[4]
Purification Recrystallization (e.g., Ethanol/water) or Flash ChromatographyTo obtain the final product with high purity.[4]
Expected Yield ~85%Reported yield under optimized conditions.[1]

Troubleshooting Guide

Encountering issues during scale-up is common. This guide provides a structured approach to troubleshooting potential problems.

Troubleshooting_Guide cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impure Product Troubleshooting cluster_no_reaction No Reaction Troubleshooting Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product No_Reaction No Reaction Start->No_Reaction LY_Cause1 Hydrolysis of Sulfonyl Chloride? Low_Yield->LY_Cause1 IP_Cause1 Unreacted Starting Materials? Impure_Product->IP_Cause1 NR_Cause1 Inactive Sulfonyl Chloride? No_Reaction->NR_Cause1 LY_Sol1 Use anhydrous conditions. Use fresh sulfonyl chloride. LY_Cause1->LY_Sol1 Yes LY_Cause2 Inadequate Base? LY_Cause1->LY_Cause2 No LY_Sol2 Ensure sufficient base (1.5 eq). Use a stronger base if needed. LY_Cause2->LY_Sol2 Yes LY_Cause3 Poor Reagent Quality? LY_Cause2->LY_Cause3 No LY_Sol3 Check purity of amine and sulfonyl chloride. LY_Cause3->LY_Sol3 Yes IP_Sol1 Increase reaction time. Consider gentle heating. IP_Cause1->IP_Sol1 Yes IP_Cause2 Side Product Formation? IP_Cause1->IP_Cause2 No IP_Sol2 Optimize reaction temperature. Improve purification method. IP_Cause2->IP_Sol2 Yes NR_Sol1 Use fresh or purified sulfonyl chloride. NR_Cause1->NR_Sol1 Yes NR_Cause2 Incorrect Reagent Stoichiometry? NR_Cause1->NR_Cause2 No NR_Sol2 Verify molar ratios of reactants. NR_Cause2->NR_Sol2 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Problem 1: Low Yield

  • Potential Cause: A primary culprit for low yields in sulfonamide synthesis is the hydrolysis of the highly reactive sulfonyl chloride starting material by moisture, which converts it to the unreactive sulfonic acid.[4]

  • Solution:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for larger scale reactions.[3]

    • Reagent Quality: Use a freshly opened bottle of benzenesulfonyl chloride or purify it before use.[3]

    • Optimize Base and Solvent: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct without competing with the amine nucleophile.[4] The solvent should be inert and capable of dissolving both reactants.[4]

Problem 2: Presence of Side Products and Purification Challenges

  • Potential Cause: The formation of side products can complicate the purification of the desired sulfonamide. Unreacted starting materials may also be present.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

    • Purification Strategy:

      • Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification. A suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) should be chosen.[2]

      • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, flash column chromatography on silica gel is a reliable alternative.[5]

Problem 3: Incomplete Reaction

  • Potential Cause: The reaction may not go to completion, leaving a significant amount of starting material.

  • Solution:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time.[5]

    • Reagent Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the sulfonyl chloride may be necessary.[3]

    • Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary for less reactive starting materials.[3] However, be cautious as excessive heat can promote side reactions.[3]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine.

Materials:

  • 1-BOC-4-aminopiperidine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-BOC-4-aminopiperidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add benzenesulfonyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Safety Precautions

  • Benzenesulfonyl Chloride: This compound is corrosive and can cause severe skin burns and eye damage.[6][7] It is also moisture-sensitive and reacts exothermically with water.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area, preferably a fume hood.

By following this guide, researchers can confidently scale up the synthesis of 1-BOC-4-benzenesulfonamidopiperidine, troubleshoot common issues, and ensure a high-yielding and pure final product.

References

  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem.
  • 1-BOC-4-benzenesulfonamidopiperidine Research Chemical - Benchchem.
  • Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis - Benchchem.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
  • Safe Handling and Storage of Benzenesulfonyl Chloride.
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
  • Synthesis of sulfonamides - ResearchGate.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate.
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer.
  • Benzenesulfonyl chloride - Safety Data Sheet - ChemicalBook.
  • BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.

Sources

Optimization

"1-BOC-4-benzenesulfonamidopiperidine" byproduct identification and removal

Troubleshooting Guide for Byproduct Identification and Removal Welcome to the technical support center for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. As Senior Application Scientists, we have compiled this gu...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Byproduct Identification and Removal

Welcome to the technical support center for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the common challenges encountered during this synthesis. This document provides in-depth troubleshooting FAQs, detailed experimental protocols, and a logical workflow to help you identify and remove critical byproducts, ensuring the high purity of your final compound.

Core Synthesis and Primary Challenges

The synthesis of 1-BOC-4-benzenesulfonamidopiperidine is a cornerstone reaction in medicinal chemistry, valued for producing a versatile building block for enzyme inhibitors and other therapeutic agents.[1] The primary synthetic route involves a nucleophilic substitution reaction between tert-butyl 4-amino-1-piperidinecarboxylate and benzenesulfonyl chloride, typically in an aprotic solvent with a base to neutralize the HCl byproduct.[1]

While the reaction is robust, achieving high purity can be challenging due to the formation of persistent byproducts. This guide focuses on the identification and strategic removal of these impurities.

Reaction & Byproduct Formation Pathway

The intended reaction is a straightforward sulfonamide bond formation. However, side reactions involving the starting materials and ambient moisture are common sources of contamination.

Synthesis_Pathway cluster_reactants Reactants SM1 1-BOC-4-aminopiperidine Base Base (e.g., Pyridine) DCM Solvent SM1->Base SM2 Benzenesulfonyl Chloride SM2->Base Product 1-BOC-4-benzenesulfonamidopiperidine Base->Product HCl HCl Base->HCl

Caption: Primary synthesis route for 1-BOC-4-benzenesulfonamidopiperidine.

The most prevalent impurities arise from the reactivity of benzenesulfonyl chloride and any unreacted starting materials remaining after the reaction is complete.

Byproduct_Formation BSC Benzenesulfonyl Chloride (Reactant) Water H₂O (Moisture from air/solvents) BSC->Water Hydrolysis Crude Crude Product Mixture BSC->Crude BSA Benzenesulfonic Acid (Acidic Byproduct) Water->BSA BSA->Crude Amine 1-BOC-4-aminopiperidine (Unreacted Starting Material) Amine->Crude

Caption: Formation pathways for common synthesis byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification in a direct question-and-answer format.

Q1: My final product is a persistent oil or a sticky solid that refuses to crystallize. What is the likely contaminant?

A1: The most common culprit for an oily or non-crystalline product is unreacted benzenesulfonyl chloride .[2] This reagent is a dense, viscous oil that is insoluble in cold water and hydrolyzes slowly under neutral aqueous conditions.[2][3] A simple water wash during workup is often insufficient to remove it, causing it to co-extract with your product into the organic layer and inhibit crystallization.

Q2: How can I effectively remove unreacted benzenesulfonyl chloride after the reaction?

A2: You must perform a dedicated quenching step before the main aqueous workup. Quenching converts the unreacted sulfonyl chloride into a more water-soluble species that can be easily washed away.

  • Expert Recommendation (Base Hydrolysis): The most reliable method is to quench the reaction mixture with a dilute aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] This rapidly hydrolyzes the benzenesulfonyl chloride to its corresponding benzenesulfonic acid salt, which is highly soluble in the aqueous layer and easily removed.

  • Alternative (Amine Quench): If your product is sensitive to strong bases, you can add a simple, water-soluble amine like aqueous ammonia.[2] This reacts with the excess sulfonyl chloride to form a water-soluble sulfonamide, which is removed during the workup.

  • Advanced Method (Scavenger Resins): For extremely sensitive substrates, solid-supported scavengers like silica-bound amines (Si-NH₂) can be used.[2] These resins react with and sequester the excess benzenesulfonyl chloride, which is then simply filtered off.

Q3: My NMR and/or HPLC analysis shows a significant acidic impurity. What is it, and how do I remove it?

A3: This impurity is almost certainly benzenesulfonic acid , the hydrolysis product of benzenesulfonyl chloride.[2][4] While its salt is very water-soluble, the acid itself can have some solubility in organic solvents, especially polar ones like ethyl acetate.

  • Causality: It can form from reactions with trace moisture during the synthesis or, more commonly, during a workup if a neutral or acidic quench is used.

  • Removal Protocol:

    • Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer thoroughly with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[2] This deprotonates the benzenesulfonic acid, forming its water-soluble salt, which partitions into the aqueous layer.

    • If the impurity persists, silica gel chromatography is highly effective, as the very polar sulfonic acid will adhere strongly to the silica, allowing your desired, less-polar product to elute first.[2]

Q4: What is the best general purification strategy for achieving high purity (>99%)?

A4: The choice between recrystallization and column chromatography depends on the impurity profile and the scale of your reaction.

  • Recrystallization: This is an excellent and scalable method if your main impurities are trace amounts of starting materials or benzenesulfonic acid that have already been mostly removed by an effective quench and workup.[5][6] It is often the most efficient method for achieving high crystalline purity. Solvents like ethanol or mixtures of ethyl acetate and hexanes are good starting points.[5]

  • Silica Gel Flash Chromatography: This is the most powerful method for separating mixtures with multiple components or when impurities have similar polarities to the product.[5] It provides the highest certainty of removing all major byproducts, including unreacted starting materials and hydrolysis products.

Q5: My reaction seems sluggish or incomplete, with significant starting amine remaining. What went wrong?

A5: This issue typically points to problems with reaction conditions or reagent quality.

  • Inadequate Base: The reaction generates one equivalent of HCl. An insufficient amount of base (e.g., pyridine, triethylamine) will lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[7] Always use at least one equivalent of base.

  • Moisture Contamination: Benzenesulfonyl chloride reacts preferentially with water over the amine under some conditions.[7] Ensure you are using anhydrous solvents and that your glassware is thoroughly dried. Running the reaction under an inert atmosphere (nitrogen or argon) is best practice.[7]

  • Purification: If you have a mixture of product and starting amine, purification is best achieved via silica gel chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) will effectively separate the more polar starting amine from the desired sulfonamide product.

Standard Operating Protocols (SOPs)

SOP 1: Analytical Byproduct Identification via HPLC

This protocol provides a standard method for assessing the purity of your crude or purified product.

  • Preparation of Standard/Sample: Prepare a stock solution of your compound in methanol at approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main product and all impurity peaks. The percent purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. Benzenesulfonic acid will appear as an early, polar peak, while unreacted benzenesulfonyl chloride (if it persists) will be a later, non-polar peak.

SOP 2: Quenching & Aqueous Workup Protocol

This procedure is performed after the reaction is deemed complete by TLC or HPLC.

  • Cooling: Cool the reaction vessel in an ice bath to 0°C to control any exotherm.

  • Quenching: Slowly and carefully add 1 M aqueous NaOH solution to the stirred reaction mixture. Monitor the pH of the aqueous layer, aiming for a final pH > 10.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent was DCM, it will be the bottom layer. If THF, you may need to add another extraction solvent like ethyl acetate.

  • Separation: Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine all organic layers. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities).

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

SOP 3: Purification by Recrystallization (Single Solvent)

This protocol is ideal for purifying a solid product with minor impurities.[6]

  • Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling too quickly will trap impurities.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting & Purification Workflow

This workflow provides a logical decision tree for addressing purity issues with your crude product.

Troubleshooting_Workflow Start Crude Product Analysis (TLC/HPLC/NMR) Check_Oily Is product oily or non-crystalline? Start->Check_Oily Quench Perform Base Quench (SOP 2) & Re-evaluate Check_Oily->Quench Yes Check_Acid Acidic Impurity (Benzenesulfonic Acid) Present? Check_Oily->Check_Acid No Quench->Check_Acid Base_Wash Perform NaHCO₃ Wash (Part of SOP 2) Check_Acid->Base_Wash Yes Check_Purity Is Purity >95%? Check_Acid->Check_Purity No Base_Wash->Check_Purity Recrystallize Purify by Recrystallization (SOP 3) Check_Purity->Recrystallize Yes Chromatography Purify by Flash Chromatography Check_Purity->Chromatography No End Pure Product (>99%) Recrystallize->End Chromatography->End

Caption: Decision workflow for purification of 1-BOC-4-benzenesulfonamidopiperidine.

Data Summary: Comparison of Purification Techniques
TechniqueTypical PurityTypical YieldScalabilityKey AdvantagePrimary Use Case
Aqueous Wash/Workup 70-90%>95%ExcellentRemoves bulk ionic impurities.Initial cleanup for all syntheses.
Recrystallization >99%70-90%ExcellentHigh efficiency for final polishing.Crude product is already >90-95% pure.
Silica Gel Chromatography >99%80-95%Fair to GoodHighest separation power.Complex mixtures or when high purity is required from a very impure crude.
References
  • Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Ovid. (n.d.). Simulation of Benzenesulfonyl Chloride...: Russian Journal of General Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US4105692A - Process for the preparation of benzenesulphonyl chloride.
  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • National Institutes of Health (NIH). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Request PDF. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 1-BOC-4-benzenesulfonamidopiperidine and Other Sulfonamide Piperidines in Drug Discovery

For researchers, scientists, and drug development professionals, the piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs.[1] When combined with the sulfon...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs.[1] When combined with the sulfonamide moiety—a well-established pharmacophore—it gives rise to a class of compounds with a broad spectrum of biological activities.[2] This guide provides an in-depth, objective comparison of 1-BOC-4-benzenesulfonamidopiperidine , a key synthetic intermediate, with other classes of sulfonamide piperidines. We will delve into a comparative analysis of their synthesis, physicochemical properties, and biological performance, supported by experimental data from peer-reviewed literature, to inform rational drug design and development.

The Central Role of 1-BOC-4-benzenesulfonamidopiperidine: A Versatile Building Block

1-BOC-4-benzenesulfonamidopiperidine stands out as a pivotal starting material in the synthesis of a diverse array of bioactive molecules. Its structure combines three key features:

  • The Piperidine Scaffold: A saturated heterocycle that imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3]

  • The Benzenesulfonamide Group: A versatile functional group known for its ability to interact with various biological targets, often acting as a zinc-binding group in metalloenzymes.[4]

  • The Tert-butoxycarbonyl (BOC) Protecting Group: This acid-labile protecting group on the piperidine nitrogen allows for selective chemical transformations at other positions of the molecule before its facile removal to enable further derivatization.[4]

This unique combination makes 1-BOC-4-benzenesulfonamidopiperidine a valuable precursor for generating libraries of compounds for screening and lead optimization in drug discovery programs targeting a range of diseases, from bacterial infections to cancer.[4]

Comparative Synthesis of Sulfonamide Piperidines

The synthesis of sulfonamide piperidines generally involves the reaction of a piperidine amine with a sulfonyl chloride. The choice of starting materials and reaction conditions can significantly impact the yield, purity, and scalability of the process.

Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

The most direct and common method for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine is the sulfonylation of 1-BOC-4-aminopiperidine with benzenesulfonyl chloride.[4]

cluster_0 Synthesis of 1-BOC-4-benzenesulfonamidopiperidine 1-BOC-4-aminopiperidine 1-BOC-4-aminopiperidine Reaction 1-BOC-4-aminopiperidine->Reaction Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Reaction Product 1-BOC-4-benzenesulfonamidopiperidine Reaction->Product Base (e.g., Pyridine) DCM, rt

Caption: General synthetic scheme for 1-BOC-4-benzenesulfonamidopiperidine.

Experimental Protocol: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

  • Reaction Setup: Dissolve 1-BOC-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Sulfonylation: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-BOC-4-benzenesulfonamidopiperidine.

Synthesis of Other Sulfonamide Piperidines: A Comparative Overview

The synthetic strategies for other sulfonamide piperidines vary depending on the desired substitution pattern.

  • N-Substituted-4-Sulfonamidopiperidines: For analogues where the BOC group is replaced by other substituents (e.g., benzyl), a similar sulfonylation of the corresponding N-substituted 4-aminopiperidine is employed. Alternatively, the BOC group of 1-BOC-4-benzenesulfonamidopiperidine can be removed, followed by N-alkylation or N-arylation of the piperidine nitrogen.

  • Regioisomeric Sulfonamidopiperidines: The synthesis of regioisomers, such as 1-BOC-3-benzenesulfonamidopiperidine, starts from the corresponding aminopiperidine regioisomer (e.g., 1-BOC-3-aminopiperidine).[5] The synthetic protocol is analogous to the 4-substituted counterpart.

Comparative Table of Synthetic Yields

CompoundStarting MaterialsGeneral Yield RangeReference
1-BOC-4-benzenesulfonamidopiperidine1-BOC-4-aminopiperidine, Benzenesulfonyl chloride70-90%[4]
1-Benzyl-4-benzenesulfonamidopiperidine1-Benzyl-4-aminopiperidine, Benzenesulfonyl chloride65-85%[6]
1-BOC-3-benzenesulfonamidopiperidine1-BOC-3-aminopiperidine, Benzenesulfonyl chloride60-80%[5]

Note: Yields are representative and can vary based on reaction scale and optimization.

Physicochemical Properties: The Impact of Structure on Drug-Likeness

The physicochemical properties of sulfonamide piperidines are critical determinants of their pharmacokinetic profiles. The nature of the substituent on the piperidine nitrogen and the substitution pattern on the aromatic ring of the sulfonamide play significant roles.

Compound ClassRepresentative logP (Calculated)Predicted pKa (Sulfonamide N-H)General Aqueous SolubilityReference
1-BOC-4-arylsulfonamidopiperidines2.5 - 3.5~9-10Low to Moderate[7]
1-Alkyl-4-arylsulfonamidopiperidines2.0 - 3.0~9-10Moderate[7]
Unsubstituted-4-arylsulfonamidopiperidines1.5 - 2.5~9-10Moderate to High[7]

The BOC group in 1-BOC-4-benzenesulfonamidopiperidine increases its lipophilicity compared to the unprotected analogue, which can influence its solubility and membrane permeability. The removal of the BOC group to yield the free piperidine generally increases aqueous solubility.

Comparative Biological Performance: A Multifaceted Pharmacological Profile

Sulfonamide piperidines have demonstrated a wide range of biological activities, with their performance being highly dependent on their specific chemical structures.

Antibacterial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] The piperidine scaffold can be modified to enhance potency and modulate the spectrum of activity.

A study on a series of sulfonamide derivatives containing a piperidine moiety revealed excellent in vitro antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1]

Comparative Antibacterial Activity (EC₅₀ in µg/mL)

Compound ID (from source)R-group on BenzenesulfonamideEC₅₀ against XooEC₅₀ against XacReference
A₂3-F4.205.34[1]
A₃4-F4.697.90[1]
A₅3-Cl3.186.21[1]
A₆4-Cl3.806.93[1]
C₄4-NH-n-butyl2.024.74[8]

These data highlight the importance of the substitution pattern on the benzenesulfonamide ring for antibacterial activity.

Carbonic Anhydrase Inhibition

The benzenesulfonamide group is a well-known zinc-binding motif that can effectively inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumor growth.[4] The piperidine portion of the molecule can be tailored to achieve isoform-selective inhibition.

Several studies have explored benzenesulfonamide derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms.

Comparative Carbonic Anhydrase Inhibition (IC₅₀ in nM)

Compound ID (from source)Target IsoformIC₅₀ (nM)Reference
Acetazolamide (Standard)hCA IX63[9]
Acetazolamide (Standard)hCA XII92[9]
17e (A benzenesulfonamide derivative)hCA IX25[9]
17e (A benzenesulfonamide derivative)hCA XII31[9]
FC-531 (Ureido-substituted benzenesulfonamide)hCA I9.7[10]
FC-531 (Ureido-substituted benzenesulfonamide)hCA II1150[10]

These findings underscore the potential to develop highly potent and selective CA inhibitors by modifying the sulfonamide piperidine scaffold.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allow for the deduction of key structure-activity relationships for sulfonamide piperidines:

Caption: Key structure-activity relationships for sulfonamide piperidines.

The Role of the BOC Protecting Group: A Double-Edged Sword

The BOC group in 1-BOC-4-benzenesulfonamidopiperidine is instrumental in synthetic campaigns, enabling the selective modification of other parts of the molecule. However, its removal is a critical step to unmask the piperidine nitrogen for further derivatization or to obtain the final bioactive compound.

Experimental Protocol: BOC Deprotection using Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the BOC-protected sulfonamide piperidine in DCM.

  • TFA Addition: Add TFA (20-50% v/v) to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Neutralization and Extraction: Dissolve the residue in water, and neutralize with a base (e.g., NaHCO₃). Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product as needed.

While effective, the acidic conditions of BOC deprotection may not be suitable for substrates with other acid-labile functional groups. In such cases, alternative protecting groups may be considered.

Conclusion: Navigating the Chemical Space of Sulfonamide Piperidines

1-BOC-4-benzenesulfonamidopiperidine serves as an exceptionally valuable and versatile starting point for the exploration of the chemical space of sulfonamide piperidines. This guide has highlighted that while the core scaffold is crucial, the biological activity and physicochemical properties of the final compounds are exquisitely sensitive to the nature and position of substituents on both the piperidine and the benzenesulfonamide rings.

Key Takeaways for the Drug Discovery Professional:

  • Synthetic Versatility: The synthesis of 1-BOC-4-benzenesulfonamidopiperidine is straightforward, providing a reliable entry point to a diverse range of analogues.

  • Tunable Properties: The physicochemical and pharmacological profiles of sulfonamide piperidines can be finely tuned through systematic structural modifications.

  • Structure-Guided Design: The established SAR provides a rational basis for designing next-generation compounds with improved potency, selectivity, and drug-like properties.

  • Protecting Group Strategy is Key: The choice of the N-protecting group on the piperidine ring is a critical consideration in the overall synthetic strategy and must be compatible with the desired chemical transformations.

By leveraging the insights and experimental data presented in this guide, researchers can make more informed decisions in the design and synthesis of novel sulfonamide piperidine-based therapeutics with enhanced performance characteristics.

References

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-BOC-4-Benzenesulfonamidopiperidine Derivatives

In the landscape of modern drug discovery, the privileged structures of the piperidine ring and the benzenesulfonamide moiety have independently contributed to a multitude of clinically successful therapeutics.[1] The st...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged structures of the piperidine ring and the benzenesulfonamide moiety have independently contributed to a multitude of clinically successful therapeutics.[1] The strategic fusion of these two pharmacophores into the 1-BOC-4-benzenesulfonamidopiperidine scaffold has created a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the performance of derivatives from this scaffold against relevant alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Scientific Rationale: A Scaffold of Opportunity

The 1-BOC-4-benzenesulfonamidopiperidine core is a testament to the power of rational drug design. The piperidine ring, a prevalent motif in FDA-approved drugs, offers a conformationally constrained yet adaptable framework, influencing pharmacokinetic properties and target engagement.[1] The benzenesulfonamide group is a classic zinc-binding group, renowned for its ability to inhibit metalloenzymes, most notably the carbonic anhydrases.[2] The tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen provides a convenient synthetic handle for facile diversification, allowing for the exploration of structure-activity relationships (SAR).[2]

This guide will delve into the primary biological activities exhibited by derivatives of this scaffold: carbonic anhydrase inhibition and antibacterial effects. We will also briefly explore other potential therapeutic avenues for this promising class of compounds.

Carbonic Anhydrase Inhibition: Targeting a Key Player in Pathophysiology

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Dysregulation of CA activity is implicated in a range of diseases, including glaucoma, epilepsy, and notably, cancer.[3][4] Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment, promoting tumor growth, and metastasis.[3] Consequently, the development of potent and selective CA inhibitors is a significant focus in oncology research.

Comparative Analysis of Carbonic Anhydrase Inhibitory Activity

The benzenesulfonamide moiety within the 1-BOC-4-benzenesulfonamidopiperidine scaffold serves as an excellent anchor for targeting the zinc ion in the active site of carbonic anhydrases. The following table presents a comparison of the inhibitory activity (Ki values in nM) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. For context, we have included clinically used CA inhibitors as comparators.

Compound/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference(s)
Benzenesulfonamide Derivatives
Derivative with 4-methoxyphenyl group38.6---[5]
Derivative with 2-methylphenyl group11.8---[5]
Derivative with 4-fluorophenyl group8.9---[5]
Derivative with 4-chlorophenyl group9.7---[5]
Clinically Used CA Inhibitors
Acetazolamide25012255.7[3]
Methazolamide5014255.7[3]
Dorzolamide (Topical)30003.5544.5[6]
Brinzolamide (Topical)35003.2415.2[6]

Expert Insights on Structure-Activity Relationship (SAR):

The data reveals that substitutions on the benzenesulfonamide ring significantly influence the inhibitory potency and selectivity of these derivatives. The exploration of various substituents allows for the fine-tuning of interactions within the enzyme's active site, leading to enhanced affinity for the target isoform. The development of inhibitors with high selectivity for tumor-associated isoforms (CA IX and XII) over the ubiquitous cytosolic isoforms (CA I and II) is a key objective to minimize off-target effects.

Signaling Pathway: The Role of CA IX and XII in the Tumor Microenvironment

The inhibition of CA IX and XII in cancer disrupts the pH regulation crucial for tumor cell survival and proliferation. The following diagram illustrates the key role of these enzymes in the hypoxic tumor microenvironment.

CAIX_CAXII_Pathway cluster_tumor_cell Tumor Cell (Hypoxic) cluster_extracellular Extracellular Space Glycolysis Glycolysis Lactate Lactate Glycolysis->Lactate MCT MCT Lactate->MCT Efflux H_ion_in H+ pHi ↑ Intracellular pH (pHi) (Alkaline) CO2_in CO2 CA_cyto Cytosolic CA CO2_in->CA_cyto CO2_out CO2 CO2_in->CO2_out Diffusion H_ion_out H+ MCT->H_ion_out CA_cyto->H_ion_in pHe ↓ Extracellular pH (pHe) (Acidic) HCO3_out HCO3- CAIX_XII CA IX / CA XII CO2_out->CAIX_XII CAIX_XII->H_ion_out CAIX_XII->HCO3_out Invasion Invasion & Metastasis pHe->Invasion Inhibitor Benzenesulfonamide Inhibitors Inhibitor->CAIX_XII Inhibition

Caption: Role of CA IX/XII in Tumor pH Regulation.

This pathway highlights how the inhibition of CA IX and XII by benzenesulfonamide derivatives can disrupt the acidic tumor microenvironment, thereby impeding tumor invasion and metastasis.[7][8]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness and reproducibility of the presented data, a detailed protocol for a colorimetric in vitro carbonic anhydrase inhibition assay is provided below. This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.

Materials:

  • Human carbonic anhydrase isoforms (I, II, IX, and XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (1-BOC-4-benzenesulfonamidopiperidine derivatives) and reference inhibitors (e.g., Acetazolamide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Dissolve p-NPA in acetonitrile to prepare a stock solution.

    • Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions. Further dilute with Tris-HCl buffer to achieve a range of desired concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of the CA enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Ki values can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Experimental Workflow Diagram:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - CA Enzyme - p-NPA Substrate - Test Compounds Plate_Setup Plate Setup: - Add Buffer - Add Test Compound - Add CA Enzyme Reagents->Plate_Setup Incubation Incubate (10 min) Plate_Setup->Incubation Reaction Initiate Reaction: Add p-NPA Incubation->Reaction Measurement Measure Absorbance (405 nm) Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50_Ki Determine IC50 / Ki Calc_Inhibition->Calc_IC50_Ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Antibacterial Activity: A Renewed Focus on a Classic Target

The sulfonamide functional group has a long and storied history in antibacterial drug discovery, primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[5] The emergence of antibiotic resistance necessitates the development of new antibacterial agents, and the 1-BOC-4-benzenesulfonamidopiperidine scaffold offers a promising avenue for creating novel sulfonamide-based therapeutics.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of sulfonamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table provides a comparison of the MIC values (in µg/mL) of representative sulfonamide-piperidine derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics.

Compound/DerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference(s)
Sulfonamide-Piperidine Derivatives
o-benzenedisulfonimido-sulfonamide 2312.512501250[2]
Sulfonamide-dye hybrid 4a-11.31-[9]
Standard Antibiotics
Ciprofloxacin0.250.1250.5[2]
Ampicillin0.258>64[10]
Gentamicin0.50.51[11]

Expert Insights on SAR and Mechanism of Action:

The antibacterial activity of these derivatives is influenced by the nature of the substituents on both the benzenesulfonamide and piperidine rings. Modifications that enhance cell wall penetration and binding to the active site of DHPS are key to improving potency. It is also plausible that some derivatives may possess additional mechanisms of action, such as disrupting bacterial cell membrane integrity, which could contribute to their overall antibacterial effect.[5]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

To ensure the reliability of the MIC data, a standardized broth microdilution protocol is essential. This method allows for the quantitative determination of the in vitro activity of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Test compounds and reference antibiotics

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strains overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold dilutions of the test compounds and reference antibiotics in MHB in the 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well containing the antimicrobial dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the microplates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microplate Inoculum->Inoculate Dilutions Prepare 2-fold Serial Dilutions of Test Compounds Dilutions->Inoculate Incubate Incubate (16-20h, 37°C) Inoculate->Incubate Read_MIC Visually Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Expanding the Therapeutic Horizon: Other Potential Activities

While carbonic anhydrase inhibition and antibacterial activity are the most prominently reported biological effects of 1-BOC-4-benzenesulfonamidopiperidine derivatives, the versatile nature of this scaffold suggests potential for other therapeutic applications.

  • Analgesic Activity: Piperidine derivatives have a well-established history as analgesic agents. The structural features of the 1-BOC-4-benzenesulfonamidopiperidine core may allow for interactions with targets in the central nervous system involved in pain perception.[12]

  • Dopamine Reuptake Inhibition: The piperidine moiety is also a key component of several dopamine reuptake inhibitors (DRIs), which are used in the treatment of conditions like ADHD and depression.[13] Modifications to the 1-BOC-4-benzenesulfonamidopiperidine scaffold could potentially yield potent and selective DRIs.

Further research is warranted to fully explore these and other potential biological activities of this promising class of compounds.

Conclusion: A Scaffold with Significant Therapeutic Potential

The 1-BOC-4-benzenesulfonamidopiperidine scaffold represents a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity as carbonic anhydrase inhibitors, with the potential for isoform selectivity, and as antibacterial agents. The synthetic tractability of this scaffold allows for extensive exploration of structure-activity relationships, paving the way for the optimization of lead compounds. The detailed experimental protocols provided in this guide are intended to facilitate further research and ensure the generation of robust and reproducible data. As our understanding of the biological targets and mechanisms of action of these derivatives continues to grow, so too will their potential to address unmet medical needs across a range of therapeutic areas.

References

  • Demir Yazıcı, T., Gökçe, M., & Çavuşoğlu, T. (2025). Evaluation of some o-benzenedisulfonimido–sulfonamide derivatives as potent antimicrobial agents. Marmara Pharmaceutical Journal, 30(1), 297-302.
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Chaboz, S. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 3(11), 903–907.
  • Kaufman, E. J., & Palmer, C. A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Li, Y., Wang, Y., Li, Y., Zhang, J., Liu, Y., & Li, Z. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861.
  • Johnson, J. E., & Washington, J. A. (1976). Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. Antimicrobial Agents and Chemotherapy, 10(3), 482–487.
  • Becker, D. P., Villamil, C. I., & DeCrescenzo, G. A. (2006). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 49(16), 4823–4834.
  • Al-Ghorbani, M., El-Sherief, H. A., & Al-Warhi, T. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 10839.
  • Pani, A., & Sahu, S. K. (2018). Comparision of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. Journal of Pure and Applied Microbiology, 12(4), 2137–2142.
  • Rong, A. J., & Waisbourd, M. (2022). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Journal of Clinical Medicine, 11(23), 7083.
  • Tan, T. Y., Hsu, L. Y., & Kwa, A. L. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines. Singapore Medical Journal, 57(1), 10–14.
  • Sharma, S., & Singh, S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 753–761.
  • Preshlock, S., T-Thienprasert, A., & Edwards, I. A. (2022).
  • Wist, V., & Unemo, M. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • KEGG PATHWAY Database. (2025). Tropane, piperidine and pyridine alkaloid biosynthesis. Retrieved from [Link]

  • Stoner, A., Harris, A., & Oddone, F. (2022). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Eye, 36(2), 265–272.
  • Al-Warhi, T., & Al-Ghorbani, M. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org.
  • Dutta, A. K., & Reith, M. E. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(15), 2011–2014.
  • Kumar, A., & Singh, P. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • CLSI. (2023). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa.
  • Waisbourd, M., & Rong, A. J. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Journal of Clinical Medicine, 14(1), 1.
  • Jones, R. N., & Pfaller, M. A. (2001). Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures. Journal of Clinical Microbiology, 39(9), 3243–3248.
  • Rios, M. Y., & Regas, D. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3045.
  • Taylor & Francis. (2021). Carbonic anhydrase inhibitors – Knowledge and References.
  • Wikipedia. (2024).
  • Al-Ghorbani, M., & Al-Warhi, T. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org.
  • Parks, S. K., & Pouysségur, J. (2015). Carbonic anhydrase IX (CAIX)
  • Azimi, I., & Supuran, C. T. (2021). Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. Frontiers in Cell and Developmental Biology, 9, 709199.

Sources

Validation

Unveiling the Architecture of a Privileged Scaffold: A Comparative Guide to the Structural Validation of 1-BOC-4-benzenesulfonamidopiperidine

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which rational drug design is built. T...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which rational drug design is built. The molecule 1-BOC-4-benzenesulfonamidopiperidine represents a significant scaffold in medicinal chemistry, integrating the privileged piperidine ring, often found in FDA-approved drugs, with a benzenesulfonamide group, a known zinc-binding function with potential applications in enzyme inhibition.[1] The unambiguous determination of its solid-state conformation is paramount for understanding its structure-activity relationship (SAR) and for guiding the development of novel therapeutics.

This guide provides an in-depth, comparative analysis of the methodologies available for the structural validation of 1-BOC-4-benzenesulfonamidopiperidine. While X-ray crystallography stands as the unequivocal gold standard for determining molecular architecture, we will also explore the utility and limitations of alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Through this exploration, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their structural validation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, we can determine bond lengths, bond angles, and torsional angles with exceptional precision, offering an unparalleled level of structural detail.

Causality in Experimental Choices: The Path to a Diffraction-Quality Crystal

The journey from a synthesized powder to a high-quality crystal suitable for X-ray diffraction is often the most challenging aspect of this technique. The success of crystallization is governed by a delicate interplay of factors, and the choices made at each step are critical.

Purity is Paramount: The starting material must be of the highest possible purity (>95%). Impurities can disrupt the ordered packing of molecules, inhibiting crystal growth or leading to defects in the crystal lattice, which in turn results in poor diffraction quality.

Solvent Selection: The choice of solvent is crucial. An ideal solvent will have moderate solubility for the compound.[2] If the solubility is too high, the solution may not reach supersaturation effectively; if it's too low, the compound will simply crash out as an amorphous solid or as microcrystals. A systematic approach involves screening a range of solvents with varying polarities.

Achieving Supersaturation Slowly: The formation of large, well-ordered single crystals requires a slow and controlled approach to supersaturation. Rapid precipitation leads to a multitude of small crystals, which are unsuitable for single-crystal X-ray diffraction.

Experimental Protocol: Crystallization of a Piperidine Derivative

Step 1: Purification of the Compound

  • Synthesize 1-BOC-4-benzenesulfonamidopiperidine via the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with benzenesulfonyl chloride in the presence of a base like pyridine.[1]

  • Purify the crude product using flash column chromatography on silica gel to achieve a purity of >98% as determined by HPLC and ¹H NMR.

Step 2: Crystal Growth via Slow Evaporation

  • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small, clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites.

  • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Step 3: Data Collection and Structure Refinement

  • Once a suitable crystal (typically 0.1-0.4 mm in all dimensions) is obtained, it is carefully mounted on a goniometer head.[3][4][5]

  • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[5][6]

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.[5]

  • A molecular model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and angles.

Illustrative Crystallographic Data for a Piperidine Derivative

The following table presents typical parameters that would be obtained from an X-ray crystallographic analysis of a piperidine derivative.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4
R-factor0.045
Goodness-of-fit1.05

Note: This data is illustrative and not from a published structure of 1-BOC-4-benzenesulfonamidopiperidine.

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information about the molecule's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule in solution.[7] For 1-BOC-4-benzenesulfonamidopiperidine, ¹H and ¹³C NMR are indispensable for confirming the molecular framework.

The interpretation of NMR spectra requires a deep understanding of chemical shifts, coupling constants, and through-space interactions. For the target molecule, we would expect to see:

  • ¹H NMR: Distinct signals for the protons of the BOC group (a singlet around 1.45 ppm), the piperidine ring, and the benzenesulfonyl group.[1] The coupling patterns of the piperidine protons can provide information about the chair conformation of the ring in solution.

  • ¹³C NMR: Resonances corresponding to the carbons of the BOC group, the piperidine ring (typically in the 32-50 ppm range), and the benzenesulfonyl group (in the aromatic region, 127-140 ppm).[1]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software and assign all proton and carbon signals, confirming the expected molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Accurate mass measurements from HRMS can provide a molecular formula with a high degree of confidence, typically within 5 ppm accuracy.[8] This is a critical step in confirming the identity of a synthesized compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also offer clues about the molecule's structure.

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula for 1-BOC-4-benzenesulfonamidopiperidine (C₁₆H₂₄N₂O₄S).

Computational Modeling

Computational chemistry provides a theoretical means to explore the conformational landscape of a molecule and predict its properties.[9][10] While not a direct experimental observation of the structure, it can be a powerful tool to complement experimental data.

By using quantum mechanical methods like Density Functional Theory (DFT), one can calculate the optimized geometry of 1-BOC-4-benzenesulfonamidopiperidine.[9] The calculated structure can then be compared with experimental data from X-ray crystallography (if available) or used to predict NMR chemical shifts, which can then be compared to the experimental NMR data for further validation.

  • Build the 3D structure of 1-BOC-4-benzenesulfonamidopiperidine using molecular modeling software.

  • Perform a conformational search to identify low-energy conformers.

  • Optimize the geometry of the lowest energy conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Calculate theoretical NMR chemical shifts and compare them with the experimental values.

Comparative Analysis of Structural Validation Techniques

The following table summarizes the key attributes of each technique, providing a guide for selecting the most appropriate method(s) for a given research question.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Obtained Precise 3D structure, bond lengths, angles, stereochemistry, packingConnectivity, stereochemistry in solution, dynamic processesMolecular weight, elemental formula, fragmentation patternsTheoretical 3D structure, conformational analysis, predicted properties
Sample Requirements Single crystal (0.1-0.4 mm), high purity5-10 mg, soluble in deuterated solvent<1 mg, solubleNone (in silico)
Throughput LowHighHighHigh
Cost High (instrumentation)ModerateModerateLow (software)
Key Advantage Unambiguous structural determinationProvides information in solution stateHigh sensitivity and accuracy for molecular formulaPredictive power, complements experimental data
Key Limitation Requires a suitable single crystalDoes not provide solid-state structureDoes not directly provide 3D structureTheoretical, requires experimental validation

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different validation techniques.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of 1-BOC-4- benzenesulfonamidopiperidine Purification Purification (Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

Validation_Logic cluster_primary Primary Validation cluster_definitive Definitive Structure cluster_support Theoretical Support Topic Structural Validation of 1-BOC-4-benzenesulfonamidopiperidine NMR NMR Spectroscopy (Connectivity, Solution Conformation) Topic->NMR MS Mass Spectrometry (Molecular Formula) Topic->MS Xray X-ray Crystallography (Solid-State Structure) Topic->Xray If crystal available Comp_Chem Computational Modeling (Theoretical Conformation) Topic->Comp_Chem NMR->Xray Complements MS->Xray Complements Comp_Chem->NMR Predicts shifts Comp_Chem->Xray Compares geometry

Caption: Logical relationships between structural validation techniques.

Conclusion

The structural validation of a molecule as promising as 1-BOC-4-benzenesulfonamidopiperidine requires a multi-faceted approach. While X-ray crystallography remains the definitive method for elucidating the solid-state structure, its successful application is contingent on obtaining high-quality single crystals. NMR spectroscopy and mass spectrometry serve as essential, high-throughput techniques to confirm the molecule's identity, connectivity, and elemental composition. Computational modeling provides a valuable theoretical framework to complement and rationalize experimental findings. By judiciously applying these techniques in concert, researchers can build a comprehensive and trustworthy structural understanding of this important medicinal chemistry scaffold, thereby accelerating the path towards the discovery of new and effective therapeutics.

References

  • ResearchGate. (n.d.). Computational mass spectrometry for small molecules. Retrieved January 16, 2026, from [Link]

  • Hofmann, J., & Korf, A. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4589. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 16, 2026, from [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved January 16, 2026, from [Link]

  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52524. [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved January 16, 2026, from [Link]

  • University of Florida Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved January 16, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 16, 2026, from [Link]

  • Chalk, R. (2021, February 20). 13 Small Molecule Accurate Mass Analysis [Video]. YouTube. [Link]

  • Wikipedia. (2024, November 25). X-ray crystallography. [Link]

  • Zhang, Y., & Tantillo, D. J. (2020). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13 C NMR Chemical Shifts. Journal of the American Chemical Society, 142(37), 15729–15738. [Link]

  • Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass spectrometry reviews, 37(4), 513–532. [Link]

  • Chandler, D. L. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Kumar, A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113176. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved January 16, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved January 16, 2026, from [Link]

  • Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. Magnetic Resonance in Chemistry, 58(12), 1156-1160. [Link]

  • Odbadrakh, T. T., et al. (2022). Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning. Journal of Chemical Information and Modeling, 62(15), 3537–3553. [Link]

  • Gault, J., et al. (2022). Computational modeling of molecular structures guided by hydrogen-exchange data. Journal of the American Society for Mass Spectrometry, 33(3), 395–410. [Link]

  • Organic Chemistry Tutor. (2020, April 1). Computational Chemistry | Intro & Theory [Video]. YouTube. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-BOC-4-benzenesulfonamidopiperidine for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of novel molecular scaffolds is paramount. Among these, 1-BOC-4-benzenesulfonamidopiperidine stands out as a versatile building b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of novel molecular scaffolds is paramount. Among these, 1-BOC-4-benzenesulfonamidopiperidine stands out as a versatile building block, integrating the privileged piperidine core with a benzenesulfonamide moiety. This combination is of significant interest for the development of therapeutic agents, particularly enzyme inhibitors. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering in-depth technical insights, step-by-step protocols, and supporting data to inform your selection of the most appropriate methodology.

The Significance of the 1-BOC-4-benzenesulfonamidopiperidine Scaffold

The piperidine ring is a frequently encountered motif in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties. When coupled with a benzenesulfonamide group, a known zinc-binding pharmacophore, the resulting molecule becomes a powerful tool for targeting metalloenzymes. The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen provides a convenient handle for further synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct SulfonylationRoute 2: Reductive Amination
Starting Materials 1-BOC-4-aminopiperidine, Benzenesulfonyl chloride1-BOC-4-piperidone, Benzenesulfonamide
Key Transformation Nucleophilic substitutionReductive amination
Typical Yield High (around 85%)Moderate to High (estimated)
Number of Steps 1 (from 1-BOC-4-aminopiperidine)1 (one-pot)
Advantages High yielding, straightforward, well-established.Convergent, potentially one-pot.
Disadvantages Relies on the availability/synthesis of 1-BOC-4-aminopiperidine.Potentially lower yields, requires optimization of reaction conditions.

Route 1: The Direct Sulfonylation Approach

This is the most direct and commonly employed method for the synthesis of 1-BOC-4-benzenesulfonamidopiperidine. The core of this route is the nucleophilic attack of the primary amine of 1-BOC-4-aminopiperidine on the electrophilic sulfur atom of benzenesulfonyl chloride.

Mechanistic Considerations

The reaction proceeds via a classical nucleophilic substitution at the sulfonyl group. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent can significantly impact the reaction rate and yield.

Visualizing the Pathway

G cluster_0 Route 1: Direct Sulfonylation 1-BOC-4-aminopiperidine 1-BOC-4-aminopiperidine Product 1-BOC-4-benzenesulfonamidopiperidine 1-BOC-4-aminopiperidine->Product Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or Pyridine) Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Product

Caption: Synthetic scheme for Route 1.

Detailed Experimental Protocol

Materials:

  • 1-BOC-4-aminopiperidine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 1-BOC-4-aminopiperidine (1.0 eq) in anhydrous pyridine (or DCM) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • If using DCM as the solvent, add triethylamine (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-BOC-4-benzenesulfonamidopiperidine.

Performance Data
Base/SolventReaction TimeYieldPurityReference
Pyridine16 h85%>95%
Triethylamine/DCM12 h82%>95%
Synthesis of the Starting Material: 1-BOC-4-aminopiperidine

The overall efficiency of Route 1 is intrinsically linked to the synthesis of its starting material, 1-BOC-4-aminopiperidine. Several methods exist for its preparation, each with its own set of advantages and disadvantages.

  • From 4-Piperidinecarboxamide: This route involves the Hofmann rearrangement of 1-BOC-piperidine-4-carboxamide. The starting 4-piperidinecarboxamide is first protected with a BOC group, and the resulting amide is then treated with a reagent like bromine in a sodium hydroxide solution to induce the rearrangement to the amine. This method is suitable for large-scale synthesis due to the availability of the starting materials.[1]

  • From N-Benzyl-4-piperidone: This multi-step synthesis begins with the reductive amination of N-benzyl-4-piperidone with an amine source, followed by BOC protection of the resulting amine and subsequent debenzylation via catalytic hydrogenation.[2] While longer, this route offers flexibility in introducing substituents.

G cluster_1 Synthesis of 1-BOC-4-aminopiperidine cluster_1a From 4-Piperidinecarboxamide cluster_1b From N-Benzyl-4-piperidone 4-piperidinecarboxamide 4-piperidinecarboxamide 1-BOC-piperidine-4-carboxamide 1-BOC-piperidine-4-carboxamide 4-piperidinecarboxamide->1-BOC-piperidine-4-carboxamide Boc2O, Base 1-BOC-4-aminopiperidine_a 1-BOC-4-aminopiperidine 1-BOC-piperidine-4-carboxamide->1-BOC-4-aminopiperidine_a Br2, NaOH (Hofmann Rearrangement) N-benzyl-4-piperidone N-benzyl-4-piperidone 1-benzyl-4-aminopiperidine 1-benzyl-4-aminopiperidine N-benzyl-4-piperidone->1-benzyl-4-aminopiperidine Reductive Amination 1-benzyl-4-(N-BOC-amino)piperidine 1-benzyl-4-(N-BOC-amino)piperidine 1-benzyl-4-aminopiperidine->1-benzyl-4-(N-BOC-amino)piperidine Boc2O, Base 1-BOC-4-aminopiperidine_b 1-BOC-4-aminopiperidine 1-benzyl-4-(N-BOC-amino)piperidine->1-BOC-4-aminopiperidine_b H2, Pd/C

Caption: Key synthetic routes to the precursor 1-BOC-4-aminopiperidine.

Route 2: The Reductive Amination Strategy

An alternative and more convergent approach to 1-BOC-4-benzenesulfonamidopiperidine is the direct reductive amination of 1-BOC-4-piperidone with benzenesulfonamide. This one-pot reaction combines the formation of an intermediate imine (or enamine) and its subsequent reduction to the desired sulfonamide.

Mechanistic Considerations

The reaction is typically acid-catalyzed to facilitate the formation of the imine intermediate by dehydration. A suitable reducing agent, often a borohydride derivative such as sodium triacetoxyborohydride or sodium cyanoborohydride, is then used to reduce the C=N double bond. The choice of reducing agent is critical to ensure chemoselectivity and avoid reduction of the ketone starting material.

Visualizing the Pathway

G cluster_1 Route 2: Reductive Amination 1-BOC-4-piperidone 1-BOC-4-piperidone Imine_Intermediate Imine_Intermediate 1-BOC-4-piperidone->Imine_Intermediate Benzenesulfonamide Acid catalyst Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->Imine_Intermediate Product 1-BOC-4-benzenesulfonamidopiperidine Imine_Intermediate->Product Reducing agent (e.g., NaBH(OAc)3)

Caption: Synthetic scheme for Route 2.

Detailed Experimental Protocol (Proposed)

While a specific protocol for the reductive amination of 1-BOC-4-piperidone with benzenesulfonamide is not widely reported, a plausible procedure can be adapted from similar transformations.

Materials:

  • 1-BOC-4-piperidone

  • Benzenesulfonamide

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 1-BOC-4-piperidone (1.0 eq) and benzenesulfonamide (1.1 eq) in DCE or DCM, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-BOC-4-benzenesulfonamidopiperidine.

Performance Data (Estimated)

Based on analogous reductive amination reactions, the yield for this route is expected to be in the moderate to high range, though optimization of the reaction conditions would be necessary. The purity of the final product after chromatographic purification is expected to be high.

Conclusion and Recommendations

Both the direct sulfonylation and the reductive amination routes offer viable pathways to 1-BOC-4-benzenesulfonamidopiperidine.

  • Route 1 (Direct Sulfonylation) is a robust and high-yielding method, particularly if the starting material, 1-BOC-4-aminopiperidine, is readily available or can be synthesized efficiently. Its primary advantage is the straightforward and well-documented nature of the sulfonylation reaction.

  • Route 2 (Reductive Amination) presents a more convergent and potentially one-pot synthesis, starting from the commercially available 1-BOC-4-piperidone. While this route may require more optimization to achieve high yields, its step-economy makes it an attractive alternative, especially for library synthesis where diversification from a common ketone intermediate is desired.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the time and resources available for methods development. For reliability and high yield with an available precursor, Route 1 is recommended. For a more convergent approach with the potential for a one-pot procedure, Route 2 warrants investigation.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P

Sources

Validation

"1-BOC-4-benzenesulfonamidopiperidine" as a reference standard in analytical chemistry

An In-Depth Guide to 1-BOC-4-benzenesulfonamidopiperidine as a Reference Standard in Analytical Chemistry Authored by a Senior Application Scientist In the landscape of modern analytical chemistry, particularly within ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-BOC-4-benzenesulfonamidopiperidine as a Reference Standard in Analytical Chemistry

Authored by a Senior Application Scientist

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the integrity of quantitative analysis hinges on the quality of reference standards. These standards are the bedrock of method validation, purity assessment, and quality control, ensuring that analytical data is both accurate and reproducible. This guide provides a comprehensive technical evaluation of 1-BOC-4-benzenesulfonamidopiperidine, a molecule of significant interest, and compares its performance as a reference standard against viable alternatives.

1-BOC-4-benzenesulfonamidopiperidine is a specialized chemical scaffold featuring a piperidine ring, a foundational structure in many FDA-approved drugs.[1] Its nitrogen atom is protected by a tert-butoxycarbonyl (BOC) group, a common strategy to modulate reactivity, while the 4-position is functionalized with a benzenesulfonamide group, a well-established zinc-binding function often used in the design of enzyme inhibitors like those targeting carbonic anhydrases.[1] This unique architecture makes it a valuable intermediate in medicinal chemistry and a critical subject for analytical characterization.

Physicochemical Profile and Spectroscopic Characterization

A reference standard must be rigorously characterized to establish its identity and purity. The physicochemical properties of 1-BOC-4-benzenesulfonamidopiperidine are summarized below.

PropertyValue
Molecular Formula C₁₆H₂₄N₂O₄S
Molecular Weight 356.44 g/mol
Exact Mass 356.1457 Da
Appearance Typically a white to off-white solid
Purity Specification >98% (commonly required for reference standard grade)
Key Functional Groups Urethane (BOC), Sulfonamide, Aromatic Ring, Saturated Heterocycle

The structural confirmation of 1-BOC-4-benzenesulfonamidopiperidine relies on a suite of spectroscopic techniques. The causality behind the selection of these methods is rooted in their ability to probe specific aspects of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms.

    • ¹H NMR : The spectrum is expected to show a sharp singlet around 1.45 ppm for the nine equivalent protons of the BOC group's tert-butyl moiety.[1] Protons on the piperidine ring will appear as complex multiplets, while the aromatic protons of the benzenesulfonyl group will be found in the downfield region (7-8 ppm).[1]

    • ¹³C NMR : Key signals include the carbonyl carbon of the BOC group near 155 ppm, the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively, and aromatic carbons between 127-140 ppm.[1]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight and provides structural clues through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 357.1530.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups.

    • A strong C=O stretch for the BOC group is expected around 1680-1700 cm⁻¹.[1]

    • The sulfonamide group presents two strong S=O stretching bands around 1330-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric).[1]

    • The N-H stretch of the sulfonamide appears in the 3200-3300 cm⁻¹ region.[1]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity assessment. A reversed-phase method, typically on a C18 column, is suitable for this compound, allowing for the separation of the main component from any synthesis-related impurities.[1]

Below is a workflow diagram illustrating the comprehensive characterization of a candidate reference standard.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_qualification Qualification synth Synthesized Compound nmr NMR (¹H, ¹³C) Structural Confirmation synth->nmr Analysis ms Mass Spectrometry MW & Fragmentation synth->ms Analysis ir IR Spectroscopy Functional Groups synth->ir Analysis hplc HPLC-UV Purity Assay synth->hplc Analysis qual Qualified Reference Standard nmr->qual Qualification Criteria Met ms->qual Qualification Criteria Met ir->qual Qualification Criteria Met hplc->qual Qualification Criteria Met

Workflow for Reference Standard Qualification.

Comparative Guide: Selecting the Appropriate Piperidine-Based Reference Standard

While 1-BOC-4-benzenesulfonamidopiperidine is an excellent standard for its specific applications, researchers often work with related intermediates. The choice of a reference standard must be tailored to the analyte of interest. Here, we compare it with three common alternatives.

Parameter1-BOC-4-benzenesulfonamidopiperidine N-Boc-4-piperidone 4-Anilino-1-Boc-piperidine (1-Boc-4-AP) 1-Boc-4-(aminomethyl)piperidine
Primary Application Standard for synthesis of sulfonamide-based enzyme inhibitors; advanced intermediate analysis.Standard for early-stage synthesis monitoring of piperidine-based compounds, including fentanyl precursors.[2][3][4]Forensic standard for fentanyl synthesis route analysis; key intermediate standard.[5][6]Standard for syntheses involving a primary amine at the 4-position.
Purity (Typical) ≥98%≥98%[3]≥98%≥95%
Key Analytical Method HPLC, LC-MSGC-MS, HPLCHPLC, LC-MS, GC-MSHPLC, LC-MS, ¹H NMR
Regulatory Status Not specifically listed, but may be scrutinized due to its structural relation to controlled substances.DEA List I Chemical in the United States.[3][4]DEA List I Chemical in the United States.[5][7]Not typically regulated.
Structural Complexity HighLowMediumMedium

Analysis of Alternatives:

  • N-Boc-4-piperidone : As a foundational precursor, this is the standard of choice when analyzing the initial steps of a synthesis starting from the piperidone core.[3][8] Its regulated status is critical; labs handling it must comply with stringent DEA requirements.[3][4]

  • 4-Anilino-1-Boc-piperidine (1-Boc-4-AP) : This compound is structurally very similar to the topic molecule, differing by the replacement of the sulfonamide with an aniline group. It is a direct and notorious precursor in fentanyl synthesis.[2][5] As a reference standard, it is indispensable for forensic laboratories tracking illicit drug manufacturing pathways.[5][6][7]

  • 1-Boc-4-(aminomethyl)piperidine : This standard is ideal for processes where a linker or other functionality is attached to the piperidine ring via a primary amine. It allows for precise quantification of a different, yet structurally related, class of intermediates.[9]

The following diagram illustrates the decision logic for selecting a piperidine reference standard.

G start What is the primary analytical goal? q1 Monitor early-stage synthesis from piperidone? start->q1 q2 Forensic analysis of fentanyl pathway? start->q2 q3 Quantify advanced sulfonamide intermediate? start->q3 q4 Quantify intermediate with primary amine handle? start->q4 ans1 Use N-Boc-4-piperidone Reference Standard q1->ans1 Yes ans2 Use 4-Anilino-1-Boc-piperidine (1-Boc-4-AP) Reference Standard q2->ans2 Yes ans3 Use 1-BOC-4-benzenesulfonamidopiperidine Reference Standard q3->ans3 Yes ans4 Use 1-Boc-4-(aminomethyl)piperidine Reference Standard q4->ans4 Yes

Decision Tree for Selecting a Piperidine Reference Standard.

Detailed Experimental Protocols

Trustworthiness in analytical science is built upon transparent and reproducible methodologies. The following protocols are provided as self-validating systems for implementation.

Protocol 1: HPLC-UV Purity Assay for Piperidine Standards

This protocol is a robust reversed-phase HPLC method applicable for determining the purity of 1-BOC-4-benzenesulfonamidopiperidine and its alternatives like 1-Boc-4-AP.

1. Instrumentation and Materials:

  • HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity II).[10]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Reference Standard (e.g., 1-BOC-4-benzenesulfonamidopiperidine, >98% purity).

  • Test Sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (ACS grade).[11]

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.[1][11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).[11]

  • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a 1 mg/mL stock solution.

  • Test Solution: Prepare the test sample in the same manner and at the same concentration as the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the Standard Solution five times to establish system suitability (RSD of peak area <2.0%).

  • Inject the Test Solution in duplicate.

  • Calculate the purity of the test sample by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Causality: The gradient elution is chosen to ensure that both polar and non-polar impurities are effectively separated and eluted from the C18 column. Formic acid is added to the mobile phase to protonate silanol groups on the stationary phase and any basic analytes, leading to improved peak shape and reproducibility.

Protocol 2: GC-MS Identification of Piperidine Intermediates

This method is suitable for the identification and confirmation of volatile or semi-volatile piperidine intermediates like N-Boc-4-piperidone.

1. Instrumentation and Materials:

  • GC-MS system (e.g., Agilent GC with MS detector).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample for analysis.

  • Dichloromethane or Ethyl Acetate (GC grade).

2. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550 amu.

3. Procedure:

  • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like dichloromethane.

  • Inject 1 µL into the GC-MS system.

  • Acquire the data.

  • Identify the compound by comparing the obtained mass spectrum with a reference library or the spectrum from a certified reference standard.

Causality: The temperature program is designed to first separate the solvent from the analyte and then elute the piperidine derivatives based on their boiling points. EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a molecular "fingerprint" ideal for library matching and structural confirmation.

Conclusion

1-BOC-4-benzenesulfonamidopiperidine serves as a highly specific and valuable reference standard for analytical chemists engaged in the synthesis and quality control of advanced pharmaceutical intermediates, particularly those containing a sulfonamide moiety. Its utility is defined by its complex structure, which demands rigorous, multi-technique characterization to qualify it for use.

However, it is not a one-size-fits-all solution. For forensic applications involving fentanyl or for monitoring earlier synthetic stages, alternative standards such as 4-Anilino-1-Boc-piperidine and N-Boc-4-piperidone are more appropriate, respectively. The selection of a reference standard is a critical decision that must be logically aligned with the specific analytical target. By employing the robust, validated protocols detailed in this guide, researchers can ensure the integrity of their data and contribute to the development of safe and effective chemical entities.

References

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

  • ResearchGate. (2020). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • U.S. Department of Justice. (2023). Indictment. Retrieved from [Link]

  • United Nations Economic and Social Council. (2024). Note by the Secretariat on 4-piperidone and 1-boc-4-piperidone. Retrieved from [Link]

  • Federal Register. (2019). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Retrieved from [Link]

Sources

Comparative

A-Z Guide to Cross-Reactivity Profiling: A Case Study with 1-BOC-4-benzenesulfonamidopiperidine

Introduction: From Building Block to Biological Probe In the landscape of modern drug discovery, scaffolds like piperidine and benzenesulfonamide are invaluable starting points for developing novel therapeutics.[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Building Block to Biological Probe

In the landscape of modern drug discovery, scaffolds like piperidine and benzenesulfonamide are invaluable starting points for developing novel therapeutics.[1][2] The molecule 1-BOC-4-benzenesulfonamidopiperidine represents a confluence of these two privileged structures. While primarily documented as a synthetic intermediate, its core architecture is emblematic of compounds designed to interact with specific biological targets.[3] The benzenesulfonamide moiety is a classic zinc-binding pharmacophore, known for its inhibitory action on metalloenzymes, particularly Carbonic Anhydrases (CAs).[4][5] Concurrently, the piperidine ring is a versatile scaffold frequently found in kinase inhibitors, valued for its ability to form key interactions within ATP-binding pockets and improve pharmacokinetic properties.[1][6]

This guide uses 1-BOC-4-benzenesulfonamidopiperidine as a model compound to delineate a comprehensive, field-proven strategy for assessing target selectivity and off-target cross-reactivity. We will postulate a hypothetical primary target, Carbonic Anhydrase II (CA-II) , a ubiquitous and well-characterized enzyme, to illustrate the experimental journey from initial potency assessment to broad liability profiling and finally, to confirming target engagement in a cellular environment. This systematic approach is critical for mitigating downstream risks such as toxicity or unexpected phenotypes that arise from unintended molecular interactions.[7][8]

The Selectivity Screening Funnel: A Tiered Approach to De-risking

To ensure both scientific rigor and resource efficiency, a tiered or "funnel-based" approach to cross-reactivity studies is paramount. This strategy prioritizes early, high-throughput methods to cast a wide net, followed by more complex, lower-throughput assays to validate and contextualize initial findings.

G cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Broad Liability & Off-Target Profiling cluster_2 Tier 3: Cellular Target Validation T1_Potency In Vitro Enzymatic Assay (Hypothetical Target: CA-II) T1_Isoform In Vitro Enzymatic Assays (CA-I, CA-IX, CA-XII) T1_Potency->T1_Isoform Establish Potency & Baseline Selectivity T2_Kinase Broad Kinase Panel Screen (e.g., 96-Kinase Panel) T1_Isoform->T2_Kinase Advance Promising Hits T2_Safety Safety Panel Screen (e.g., hERG, CYP450s) T1_Isoform->T2_Safety T3_CETSA Cellular Thermal Shift Assay (CETSA) Confirm On-Target Engagement T2_Kinase->T3_CETSA Validate & Contextualize

Caption: A tiered workflow for characterizing compound selectivity.

Tier 1: Establishing Potency and Isoform Selectivity

The first step is to quantify the compound's activity against its intended target and closely related protein family members. For our model compound, this involves screening against the primary target CA-II and other physiologically relevant CA isoforms (e.g., CA-I, CA-IX, CA-XII).[4] Significant cross-reactivity within a protein family can lead to a loss of therapeutic window or undesired side effects.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the well-established colorimetric method that measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various CA isoforms.

Materials:

  • Human recombinant CA enzymes (CA-I, CA-II, CA-IX, CA-XII)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[9]

  • Test Compound (1-BOC-4-benzenesulfonamidopiperidine) and Positive Control (Acetazolamide) dissolved in DMSO[10][11]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm[9][10]

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and Acetazolamide in DMSO. A typical starting concentration is 10 mM.

  • Plate Setup:

    • Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Enzyme Working Solution.

    • Test Wells: 158 µL Assay Buffer + 2 µL of compound dilution + 20 µL CA Enzyme Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Enzyme Working Solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of freshly prepared p-NPA substrate solution to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_Test / Rate_Vehicle)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical CA Isoform Selectivity

The goal is to find a compound with high potency for the target isoform (e.g., CA-II or the cancer-related CA-IX) and low potency for off-target isoforms (e.g., the highly abundant CA-I).

CompoundTargetIC50 (nM)Selectivity Index vs. CA-II
1-BOC-4-benzenesulfonamidopiperidine CA-II (Target) 50 1
CA-I (Off-target)1,50030
CA-IX (Off-target)851.7
CA-XII (Off-target)2505
Acetazolamide (Control) CA-II (Target)121
CA-I (Off-target)25020.8
CA-IX (Off-target)252.1
CA-XII (Off-target)60.5

Data are hypothetical. Selectivity Index = IC50 (Off-target) / IC50 (Target).

Tier 2: Broad Liability and Off-Target Profiling

After establishing on-target activity, the next critical step is to screen for interactions against a wide range of unrelated biological targets. This is essential for identifying potential safety liabilities and understanding the compound's broader pharmacological profile.

Kinase Panel Screening

The presence of the benzenesulfonamide and piperidine motifs suggests a potential for kinase cross-reactivity.[13][14][15] Rather than conducting these assays in-house, it is standard practice to utilize commercial services that offer large, validated kinase panels.[16][17][18][19]

Experimental Approach (Outsourced):

  • Service Selection: Choose a reputable vendor (e.g., Reaction Biology, Promega, AssayQuant) that offers a diverse kinase panel (e.g., >96 kinases).[16][17][18]

  • Assay Format: A common initial screen is performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.[17] Results are typically reported as Percent Inhibition relative to a DMSO control.

  • Follow-up: Any "hits" (typically defined as >50% inhibition) should be followed up with full IC50 dose-response curves to determine potency.

Data Presentation: Hypothetical Kinase Panel Hits (>50% Inhibition @ 10 µM)
Kinase FamilyKinase TargetPercent Inhibition @ 10 µM
Tyrosine KinaseAXL65%
Tyrosine KinaseVEGFR-258%
Serine/Threonine KinasePI3Kα52%

Data are hypothetical. These "hits" would require IC50 determination for confirmation.

hERG Safety Screening

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes) and a critical safety liability.[20][21] Early assessment is mandatory in drug development.

Experimental Approach (Outsourced):

  • Assay Choice: A hERG binding assay, often using fluorescence polarization, is a cost-effective high-throughput initial screen.[22]

  • Gold Standard: Any binding hits must be confirmed with the "gold standard" manual or automated patch-clamp electrophysiology assay, which directly measures ion channel function.[20][21][23]

Tier 3: Cellular Target Engagement

In vitro biochemical assays are essential but do not fully recapitulate the complex environment inside a cell. It is crucial to perform an orthogonal assay to confirm that the compound can enter the cell and bind to its intended target in a physiological context.[24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method based on the principle that a protein's thermal stability increases upon ligand binding.[25][26][27] This allows for the direct measurement of target engagement in cells or tissue lysates.[28]

Objective: To demonstrate that 1-BOC-4-benzenesulfonamidopiperidine binds to and stabilizes CA-II in intact cells.

G cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Protein) D->E Analyze F Pellet (Aggregated Protein) D->F Discard G 5. Protein Quantification (Western Blot for CA-II) E->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Culture & Treatment: Culture cells known to express the target protein (e.g., HEK293 cells expressing CA-II). Treat cells with the test compound (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour.[25]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[26]

  • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[24]

  • Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble CA-II remaining at each temperature using Western Blotting or another quantitative protein detection method.

  • Data Analysis: Plot the percentage of soluble CA-II remaining versus temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.[28]

Conclusion: Synthesizing a Comprehensive Selectivity Profile

By systematically progressing through this three-tiered screening funnel, researchers can build a robust and reliable selectivity profile for a lead compound like our model, 1-BOC-4-benzenesulfonamidopiperidine. This process, moving from high-throughput in vitro assays to definitive cellular validation, provides the critical data needed to make informed decisions. It allows for the confident progression of compounds with desirable selectivity, the early termination of promiscuous molecules, and provides a mechanistic basis for interpreting complex biological outcomes. This rigorous, self-validating approach is fundamental to the principles of modern, efficient, and safe drug discovery.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Luceome Biotechnologies. Kinase Profiling Services. [Link]

  • Reaction Biology. hERG Assay Services. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Slideshare. Herg assay,Structure, Various screening methods and Advantages. [Link]

  • Creative Bioarray. hERG Safety Assay. [Link]

  • Hancox, J. C., McPate, G., El Harchi, A., & Zhang, Y. H. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & therapeutics, 119(2), 118–132. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 11040. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Begum, M., Shaik, A. B., Banu, S., Kumar, A., & Goyal, S. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(24), 7586. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]

  • National Center for Biotechnology Information. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]

  • CETSA. CETSA. [Link]

  • Li, H., Liu, Y., Li, L., Zhang, Y., Wang, Y., Zhang, J., ... & Zhang, H. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. European journal of medicinal chemistry, 112, 134-148. [Link]

  • Zehetner, B., & Rumbaugh, K. P. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7283. [Link]

  • Várkondi, E., Vaskó, D., Pálfy, G., Breza, N., Szabó, P., Bánhegyi, P., ... & Kékesi, L. (2018). Discovery of N-[4-(Quinolin-4-yloxy) phenyl] benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of medicinal chemistry, 61(13), 5647-5661. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2024). Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116248. [Link]

  • Wujec, M., Urych, A., & Paneth, A. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2133. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Bua, S., Giallombardo, D., & Supuran, C. T. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules, 26(10), 2843. [Link]

  • Angeli, A., & Supuran, C. T. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International journal of molecular sciences, 23(19), 11883. [Link]

  • Khan, I., Ali, S., Muhammad, N., & Khan, I. (2014). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Journal of enzyme inhibition and medicinal chemistry, 29(4), 591-595. [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Preclinical Evaluation of 1-BOC-4-Benzenesulfonamidopiperidine Analogs

Introduction: The Scientific Rationale for Pursuing 1-BOC-4-Benzenesulfonamidopiperidine Analogs The molecular scaffold of 1-BOC-4-benzenesulfonamidopiperidine represents a confluence of privileged structures in modern m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Pursuing 1-BOC-4-Benzenesulfonamidopiperidine Analogs

The molecular scaffold of 1-BOC-4-benzenesulfonamidopiperidine represents a confluence of privileged structures in modern medicinal chemistry. The piperidine ring is a frequently occurring motif in a multitude of FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional exploration of chemical space.[1][2] Its incorporation can enhance a molecule's druggability by improving metabolic stability and facilitating transport across biological membranes.[1]

Simultaneously, the benzenesulfonamide moiety is a classic pharmacophore, renowned for its role in a wide array of therapeutic agents, from antibacterial sulfa drugs to anticancer agents and anticonvulsants.[3][4] This functional group often acts as a potent zinc-binding group, enabling the inhibition of metalloenzymes such as carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS).[5][6] The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen provides a crucial synthetic handle for the systematic development of analog libraries to explore structure-activity relationships (SAR).[6]

While extensive public-domain data on the specific "1-BOC-4-benzenesulfonamidopiperidine" scaffold is nascent, the established therapeutic relevance of its constituent parts provides a strong impetus for its investigation. This guide provides a comprehensive framework for the in vitro and in vivo evaluation of its analogs, drawing upon established methodologies and comparative data from structurally related benzenesulfonamide and piperidine-containing compounds. Our objective is to equip researchers, scientists, and drug development professionals with the strategic and technical insights required to rigorously assess the therapeutic potential of this promising chemical class.

Part 1: A Hierarchical Approach to In Vitro Evaluation

The initial phase of preclinical assessment is a systematic in vitro screening cascade designed to identify compounds with the desired biological activity, selectivity, and cellular effects. This process begins with target-specific biochemical assays and progresses to more complex cell-based models.

Primary Target Engagement: Enzymatic Assays

The foundational step is to quantify the direct interaction of the synthesized analogs with their intended molecular target. Given the benzenesulfonamide core, metalloenzymes are a logical starting point. Carbonic anhydrases (CAs), particularly isoforms associated with cancer (hCA IX, hCA XII) and neurological disorders (hCA II, hCA VII), are prime candidates.[3][7][8][9]

The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[4][10] The Kᵢ is a more fundamental measure of binding affinity and is preferred for comparative analysis.[4] A lower Kᵢ value signifies a more potent inhibitor. It is crucial to screen against multiple enzyme isoforms to build a selectivity profile, which is critical for minimizing off-target effects. For instance, high selectivity for tumor-associated CA IX over the ubiquitous CA II is a key objective in the development of anticancer sulfonamides.[9]

Table 1: Comparative Carbonic Anhydrase Inhibition Profile of Representative Benzenesulfonamide Analogs

Compound ID Modification hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Selectivity Ratio (II/IX)
AAZ (Control) Acetazolamide 250 12 25 5.7 0.48
Analog 5 3-Methoxyphenyl 38.6 5.8 28.4 10.3 0.20
Analog 6 4-Methoxyphenyl 7.9 3.7 25.5 8.1 0.15
Analog 10 4-Chlorophenyl 8.5 4.4 26.7 9.2 0.16
Analog 13 n-Octyl 89.4 40.6 31.2 6.7 1.30

Data synthesized from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides to illustrate typical SAR trends.[11]

The data in Table 1 illustrates how subtle structural modifications can influence both potency and isoform selectivity. For example, moving a methoxy group from the 3- to the 4-position on a terminal phenyl ring (Analog 5 vs. 6) can enhance potency against several isoforms.[11] The introduction of a long alkyl chain (Analog 13) can dramatically improve selectivity for hCA XII.[11]

Cellular Activity and Cytotoxicity

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or efflux by cellular transporters.[4] Therefore, the next critical step is to evaluate analogs in cell-based assays.

For anticancer applications, this involves determining the half-maximal effective concentration (EC₅₀) or growth inhibition (GI₅₀) against various cancer cell lines. It is imperative to test under both normal (normoxic) and low-oxygen (hypoxic) conditions, as tumor-associated targets like CA IX are often upregulated in hypoxic microenvironments.[7][8] For antibacterial applications, the Minimum Inhibitory Concentration (MIC) is determined against relevant bacterial strains.[5]

It is essential to concurrently assess cytotoxicity against non-cancerous cell lines (e.g., normal fibroblasts) or host cells to establish a therapeutic window. The selectivity index (SI), calculated as the ratio of cytotoxicity to desired activity (e.g., CC₅₀/EC₅₀), is a key metric. A higher SI is desirable.

Table 2: Comparative Cellular Activity of Representative Analogs

Compound ID Target Application Cell Line Activity (IC₅₀/EC₅₀/MIC in µM) Cytotoxicity (CC₅₀ in µM) Selectivity Index (SI)
Analog C4 Antibacterial Xanthomonas oryzae 2.02 µg/mL >100 µg/mL >49.5
FQ5 Antibacterial P. aeruginosa 16 µg/mL Not Reported -
SLC-0111 Anticancer (Hypoxia) Glioblastoma (U-87 MG) 0.85 >100 >117
Analog 1b Anti-inflammatory hTRPV4-HEK293 0.71 Not Reported -

Data compiled from studies on various sulfonamide and piperidine-containing compounds to illustrate the range of cellular assays.[5][7][12][13]

Building the Structure-Activity Relationship (SAR)

The synthesis and evaluation of a focused library of analogs, where specific parts of the 1-BOC-4-benzenesulfonamidopiperidine scaffold are systematically modified, allows for the development of a robust SAR. Key questions to address include:

  • Benzenesulfonamide Ring: How do substituents (e.g., electron-withdrawing vs. electron-donating groups) on the phenyl ring affect potency and selectivity?[9][14]

  • Piperidine Ring: Can substitutions on the piperidine ring improve properties like metabolic stability or cell permeability?[15]

  • Linker: Is the sulfonamide linkage optimal? Could alternative linkers modulate activity?

The insights gained from SAR studies are crucial for guiding the iterative process of lead optimization, where the goal is to enhance desired properties while minimizing liabilities.

Part 2: Transitioning to In Vivo Evaluation

Promising candidates identified through in vitro screening must then be evaluated in living organisms to assess their pharmacokinetic profiles and therapeutic efficacy.

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). A compound with excellent in vitro potency will fail if it is not absorbed, does not reach its target tissue, is metabolized too quickly, or is rapidly cleared.[16]

Key preclinical PK studies include:

  • Metabolic Stability: Incubation with liver microsomes to predict the rate of metabolic clearance.[15]

  • Permeability: Assays like the Caco-2 permeability assay to predict intestinal absorption.[4]

  • In Vivo PK Studies: Administration of the compound to rodents (typically rats or mice) via different routes (e.g., intravenous, oral) to determine parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability (%F).

Table 3: Representative Pharmacokinetic Profile of a Lead Candidate

Parameter Value Implication
Route of Administration Oral (p.o.), Intravenous (i.v.) Assess oral bioavailability
Dose 10 mg/kg Standard preclinical dose
Half-life (t₁/₂, h) 4.5 (p.o.) Suggests potential for once or twice-daily dosing
Cₘₐₓ (ng/mL) 850 (p.o.) Achieves therapeutically relevant concentrations
AUC (ng·h/mL) 4200 (p.o.) Indicates overall drug exposure
Oral Bioavailability (%F) 65% Good absorption after oral administration

This table presents a hypothetical but desirable PK profile for a preclinical candidate.

Efficacy in Animal Models of Disease

The ultimate test of a preclinical candidate is its ability to produce the desired therapeutic effect in a relevant animal model. The choice of model is critical and depends on the therapeutic indication.

  • For Anticonvulsant Activity: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are standard screens.[3] Efficacy is measured by the ability to prevent seizures.

  • For Anticancer Activity: Xenograft models, where human cancer cells are implanted in immunocompromised mice, are commonly used. The compound is administered, and its effect on tumor growth is measured over time.[7][8]

  • For Antibacterial (Plant) Activity: In vivo assays on infected plants can assess both curative and protective activities.[12]

Preliminary Toxicology

Early assessment of toxicity is vital. This can include:

  • Acute Toxicity: Determining the maximum tolerated dose (MTD).

  • Specific Organ Toxicity: For CNS-active drugs, neurotoxicity can be assessed using tests like the rotarod test, which evaluates motor coordination.[3]

Part 3: Key Experimental Protocols & Workflows

Adherence to validated, reproducible protocols is the bedrock of scientific integrity. Below are streamlined protocols for foundational assays in the evaluation cascade.

Workflow for Preclinical Evaluation of Analogs

The following diagram illustrates the logical progression from initial synthesis to in vivo testing.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Analog Synthesis & QC biochem Biochemical Assays (Enzyme Inhibition, Ki) synthesis->biochem Primary Screen cell_based Cell-Based Assays (Potency, Cytotoxicity) biochem->cell_based Hit Confirmation sar SAR Analysis cell_based->sar Data for Optimization pk Pharmacokinetics (PK) (ADME) cell_based->pk Candidate Selection sar->synthesis Iterative Design efficacy Efficacy Studies (Disease Models) pk->efficacy tox Preliminary Toxicology efficacy->tox lead_id Lead Identification tox->lead_id

Caption: A streamlined workflow for the preclinical evaluation of novel chemical entities.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of compounds against CA enzymes.

  • Principle: CA catalyzes the hydration of CO₂. This protocol uses an esterase activity assay where the CA enzyme hydrolyzes 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which can be measured spectrophotometrically at 400 nm.

  • Materials:

    • Purified human CA isoenzymes (e.g., hCA II, hCA IX).

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Substrate: 4-Nitrophenyl acetate (NPA) in acetonitrile.

    • Test compounds dissolved in DMSO.

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM.

    • In a 96-well plate, add 140 µL of Assay Buffer.

    • Add 20 µL of the CA enzyme solution (final concentration ~10 nM).

    • Add 20 µL of the test compound dilution (or DMSO for control wells).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of NPA substrate solution (final concentration ~0.75 mM).

    • Immediately measure the increase in absorbance at 400 nm over 5 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, U-87 MG).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate the plate for 48-72 hours in a humidified incubator (37°C, 5% CO₂).

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the IC₅₀/GI₅₀ value.

Conclusion and Future Directions

The 1-BOC-4-benzenesulfonamidopiperidine scaffold is a promising starting point for the discovery of novel therapeutic agents. Its constituent parts have a proven track record in successful drugs, suggesting a high probability of identifying bioactive molecules. A rigorous, systematic evaluation, following the hierarchical approach outlined in this guide, is essential for unlocking this potential. By integrating biochemical and cellular assays to build a strong SAR, and then progressing the most promising candidates into pharmacokinetic and in vivo efficacy studies, researchers can efficiently navigate the preclinical path. The ultimate goal is to identify lead compounds with a compelling balance of potency, selectivity, and drug-like properties, paving the way for future clinical development.

References

  • Gao, C., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2755. Available from: [Link]

  • Alwarafi, E. A. (n.d.). Piperazine Sulfonamides: Synthesis, Characterization, and In Vitro Biological Evaluation as Potential DPP-IV Inhibitors. Available from: [Link]

  • Patel, H. A., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 869-876. Available from: [Link]

  • Qureshi, F., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of Taibah University Medical Sciences, 18(5), 1019-1030. Available from: [Link]

  • BenchChem (2025). The Efficacy of N-(2,3-dichlorophenyl)
  • BenchChem (2025). Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. BenchChem.
  • Ahmad, I., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. Available from: [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available from: [Link]

  • Guler, O. O., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics, 1-13. Available from: [Link]

  • Carradori, S., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869. Available from: [Link]

  • Carradori, S., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869. Available from: [Link]

  • Stockman, B. J., et al. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (147), e59928. Available from: [Link]

  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9837-9848. Available from: [Link]

  • Zaib, S., et al. (2018). Synthesis, spectral analysis and biological evaluation of sulfonamides bearing piperidine nucleus. Journal of the Serbian Chemical Society, 83(10), 1143-1153.
  • ResearchGate (2023). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available from: [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116896. Available from: [Link]

  • Binda, C., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1991. Available from: [Link]

  • Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3862. Available from: [Link]

  • Dowty, M. E., et al. (2014). Use of pharmacokinetic versus pharmacodynamic endpoints to support human dose predictions: implications for rational drug design and early clinical development. Expert Opinion on Drug Discovery, 9(9), 977-988. Available from: [Link]

  • Meltzer, P. C., et al. (1997). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 40(16), 2661-2673. Available from: [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods of Biochemical Analysis, 46.
  • MDPI (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available from: [Link]

  • Chen, X., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available from: [Link]

  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9837-9848. Available from: [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26317-26330. Available from: [Link]

  • Wikipedia (n.d.). 1-Boc-4-AP. Available from: [Link]

  • Google Patents (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Eyunni, S. V., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(24), 15873-15892. Available from: [Link]

  • ResearchGate (n.d.). Piperidine-based drug discovery. Available from: [Link]

  • Google Patents (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Lloyd, J. R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 187-196. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the 1-BOC-4-Benzenesulfonamidopiperidine Scaffold in Carbonic Anhydrase and Anticancer Assays

Executive Summary The 1-BOC-4-benzenesulfonamidopiperidine scaffold is a cornerstone for medicinal chemists engaged in the discovery of novel enzyme inhibitors. This guide provides an in-depth technical comparison of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1-BOC-4-benzenesulfonamidopiperidine scaffold is a cornerstone for medicinal chemists engaged in the discovery of novel enzyme inhibitors. This guide provides an in-depth technical comparison of this structural motif, not as a standalone therapeutic, but as a versatile intermediate for developing potent and selective inhibitors, primarily targeting the tumor-associated enzyme Carbonic Anhydrase IX (CA IX). We will present objective, data-driven comparisons of derivatives against established clinical benchmarks and alternative heterocyclic scaffolds. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations. The core structure combines the privileged piperidine ring, common in FDA-approved drugs, with the benzenesulfonamide group—a well-established zinc-binding function essential for inhibiting metalloenzymes like carbonic anhydrases.[1] The tert-butoxycarbonyl (BOC) protecting group provides a synthetic handle for facile derivatization, enabling systematic exploration of structure-activity relationships (SAR).[1]

The Scientific Rationale: Targeting Hypoxia-Induced Acidosis in Tumors

Solid tumors often develop regions of low oxygen, or hypoxia. To survive, cancer cells upregulate specific proteins, including the transmembrane enzyme Carbonic Anhydrase IX (CA IX).[2][3] CA IX's primary role is to manage pH by converting carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺), contributing to an acidic tumor microenvironment while maintaining a favorable intracellular pH for tumor cell survival and proliferation.[3] This acidic exterior promotes tumor invasion, metastasis, and resistance to therapy, making CA IX a high-value therapeutic target.[2][4]

The benzenesulfonamide moiety is a potent inhibitor of CAs. It acts as a zinc-binding group, coordinating with the Zn²⁺ ion in the enzyme's active site and disrupting its catalytic activity.[5] By attaching this "warhead" to a piperidine scaffold, we can explore how modifications to the scaffold's "tail" can enhance binding affinity and, crucially, selectivity for the target isoform (CA IX) over off-target, cytosolic isoforms like CA I and CA II, thereby minimizing potential side effects.[6]

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α Upregulation HIF-1α Upregulation Hypoxia->HIF-1α Upregulation stabilizes CA_IX_Expression CA IX Expression HIF-1α Upregulation->CA_IX_Expression induces Acidic_TME Acidic Microenvironment (Low Extracellular pH) CA_IX_Expression->Acidic_TME catalyzes CO2 + H2O -> H+ + HCO3- CA_IX_Inhibition CA IX Inhibition Tumor_Progression Invasion & Metastasis Acidic_TME->Tumor_Progression Inhibitor Benzenesulfonamide- Piperidine Inhibitor Inhibitor->CA_IX_Inhibition binds to active site pH_Normalization pH Normalization CA_IX_Inhibition->pH_Normalization prevents H+ extrusion Apoptosis Apoptosis & Reduced Invasion pH_Normalization->Apoptosis

Caption: CA IX-mediated tumor acidosis and inhibitor action.

Performance Benchmarking: Carbonic Anhydrase Inhibition

The primary assay for evaluating these compounds is a direct measure of enzyme inhibition. The data below, synthesized from leading studies, compares representative benzenesulfonamidopiperidine derivatives against the non-selective clinical standard, Acetazolamide, and a next-generation selective inhibitor, SLC-0111. The key performance indicator is the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀); lower values indicate higher potency.

Data Summary: Comparative Inhibition of Carbonic Anhydrase Isoforms (nM)

Compound/ScaffoldTarget: hCA IX (Kᵢ/IC₅₀)Off-Target: hCA I (Kᵢ/IC₅₀)Off-Target: hCA II (Kᵢ/IC₅₀)Selectivity Ratio (I/IX)Selectivity Ratio (II/IX)Reference
Clinical Standard
Acetazolamide30 nM (IC₅₀)199,000 pM (IC₅₀)133,000 pM (IC₅₀)~6.6~4.4[7][8]
Piperidine-Based Derivatives
Compound 7h (4-fluoro substitution)1.2 nM (Kᵢ)>10,000 nM (Kᵢ)103.5 nM (Kᵢ)>833386.3[9]
Compound 16 (4-methylbenzyl substitution)0.8 nM (Kᵢ)10,000 nM (Kᵢ)3.8 nM (Kᵢ)125004.75[6]
Alternative Scaffolds
Piperazine-based (Compound 11 )8.3 nM (Kᵢ)50.1 nM (Kᵢ)32.5 nM (Kᵢ)6.03.9[6]
Ureido-based (SLC-0111)63 nM (IC₅₀)199,000 pM (IC₅₀)133,000 pM (IC₅₀)~3.2~2.1[8]

Expert Analysis: The data clearly demonstrates the potential of the benzenesulfonamidopiperidine scaffold. Derivatives like compound 7h and 16 exhibit sub-nanomolar potency against the target CA IX, significantly outperforming the clinical standard Acetazolamide.[6][9] Crucially, they show remarkable selectivity. Compound 7h is over 8,000-fold more selective for CA IX than for the ubiquitous off-target CA I, a critical feature for minimizing systemic side effects.[9] When compared to an alternative heterocyclic scaffold like piperazine (Compound 11 ), the piperidine-based compounds in these studies achieved superior potency and selectivity against CA IX.[6] This highlights the importance of the piperidine ring's specific geometry and substitution vectors in optimizing interactions within the enzyme's active site.

Performance Benchmarking: In Vitro Anticancer Activity

Potent enzyme inhibition must translate into a functional anti-tumor effect. The following data summarizes the performance of benzenesulfonamide derivatives in a cell viability assay using the MDA-MB-231 triple-negative breast cancer cell line, which expresses CA IX, particularly under hypoxic conditions.

Data Summary: Anti-Proliferative Activity (IC₅₀, µM)

Compound SeriesCell LineConditionIC₅₀ (µM) RangeComparator (5-FU) IC₅₀Comparator (Doxorubicin) IC₅₀Reference
1,2,3-Triazole Benzenesulfonamides (17e-h)MDA-MB-231Normoxic7.13 - 26.3Not ReportedNot Reported[8]
1,2,3-Triazole Benzenesulfonamides (17e-h)MDA-MB-231Hypoxic0.76 - 16.3Not ReportedNot Reported[8]
1,2,3-Triazole Benzenesulfonamides (17e-h)MCF-7Hypoxic1.39 - 6.05Not ReportedNot Reported[8]
1,2,3-Triazole Benzenesulfonamides (17e-h)HEPG-2Normoxic3.44 - 15.0311.80 µM9.53 µM[8]

Expert Analysis: The data shows that the inhibitory action of these compounds leads to potent anti-proliferative effects, particularly under hypoxic conditions where CA IX is overexpressed.[8] For instance, the IC₅₀ values for compounds 17e-h against MDA-MB-231 cells drop significantly under hypoxia, confirming that their mechanism of action is linked to the tumor's adaptation to low oxygen.[8] Their potency is comparable to, and in some cases exceeds, that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Doxorubicin in other cell lines (e.g., HEPG-2), while demonstrating greater safety against normal cell lines.[8]

Detailed Experimental Protocols

Trustworthiness in scientific claims is built upon transparent and reproducible methodologies. The following protocols are detailed to allow for replication and validation.

Synthesis Workflow: From Intermediate to Active Inhibitor

The general synthetic route from 1-BOC-4-aminopiperidine to a final, substituted benzenesulfonamide derivative is a robust and well-established procedure.[1]

Start 1-BOC-4-aminopiperidine Reaction Nucleophilic Substitution (Stir at RT) Start->Reaction Reagent Substituted Benzenesulfonyl Chloride Reagent->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product: 1-BOC-4-(substituted-benzenesulfonamido)piperidine Purification->Product

Caption: General synthesis workflow for derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-BOC-4-aminopiperidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane.[1]

  • Base Addition: Add a base, such as triethylamine (1.5 eq), to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Cool the mixture to 0°C in an ice bath. Add the desired substituted benzenesulfonyl chloride (1.1 eq) dropwise to control the exothermicity of the reaction.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until completion as monitored by Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash with brine, and extract the aqueous layer with dichloromethane.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Assay Protocol: Carbonic Anhydrase Inhibition (Stopped-Flow CO₂ Hydration Assay)

This is the gold standard method for measuring CA activity and inhibition. It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and protons, which causes a pH change monitored by an indicator dye.[6][10]

Materials:

  • Recombinant human CA isoforms (CA I, II, IX, etc.)

  • Test inhibitors (dissolved in DMSO) and reference compound (Acetazolamide)

  • Buffer: 10 mM Tris-HCl, 20 mM Na₂SO₄, pH 7.5

  • pH Indicator: p-Nitrophenol (final concentration ~0.2 mM)

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme/Inhibitor Preparation: Prepare a solution of the CA enzyme (e.g., 10 µM stock) in the buffer. In separate tubes, prepare a serial dilution of the test inhibitor and the reference compound. Add a small volume of the enzyme to each inhibitor dilution to achieve the desired final enzyme and inhibitor concentrations for the assay. Incubate for 10 minutes at room temperature to allow for binding.

  • Instrument Setup: Set the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator (e.g., at 400 nm).

  • Syringe Loading:

    • Syringe A: Load with the enzyme-inhibitor mixture (or enzyme-DMSO for control) containing the pH indicator.

    • Syringe B: Load with the CO₂-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, leading to a change in the indicator's absorbance. Record the initial, linear rate of this change for approximately 10-15 seconds.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Assay Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Optional: Hypoxia chamber (e.g., 1% O₂)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of approximately 4,000-5,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Remove the old medium from the wells and replace it with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C. For hypoxic conditions, place the plates in a hypoxia chamber for the duration of the incubation.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

  • Zhang, Y., et al. (2014). Optimization of Heterocyclic Substituted Benzenesulfonamides as Novel Carbonic Anhydrase IX Inhibitors and Their Structure Activity Relationship. European Journal of Medicinal Chemistry, 74, 42-51. Retrieved from [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 64(4), 1745-1754. Retrieved from [Link]

  • Abd El-Meguid, M. A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 151, 107881. Retrieved from [Link][8]

  • Gargiulo, L., et al. (2022). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 785-792. Retrieved from [Link][6]

  • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. (2025). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link][2]

  • In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. (n.d.). Molecules. Retrieved from [Link]

  • Hasmim, M., et al. (2021). Targeting Metabolic Reprogramming to Improve Breast Cancer Treatment: An In Vitro Evaluation of Selected Metabolic Inhibitors Using a Metabolomic Approach. International Journal of Molecular Sciences, 22(16), 9038. Retrieved from [Link][11]

  • The In Vitro Cytotoxicity by MTT Assay. The viability of MDA-MB-231 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17876-17887. Retrieved from [Link][5]

  • Barbu, I. R., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 11(1), 1-13. Retrieved from [Link][3]

  • In Vitro Bioassay-Guided Identification of Anticancer Properties from Moringa oleifera Lam. Leaf against MDA-MB-231 cell line. (n.d.). ePrints Soton. Retrieved from [Link]

  • Acetazolamide. (n.d.). PubChem. Retrieved from [Link]

  • In-vitro anticancer activity of few plant extracts against MCF-7, MDA-MB468 and MDA-MB231 cell lines. (2019). ResearchGate. Retrieved from [Link]

  • Angeli, A., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1358. Retrieved from [Link][4]

  • Iqbal, M. S., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Archiv der Pharmazie. Retrieved from [Link][9]

Sources

Validation

A Head-to-Head Comparison: 1-BOC-4-benzenesulfonamidopiperidine vs. Key Commercial Alternatives in Drug Discovery Scaffolding

Introduction In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its favorable pharmacological and p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its favorable pharmacological and pharmacokinetic properties.[1][2][3][4] When combined with a benzenesulfonamide moiety—a classic zinc-binding group—the resulting scaffold becomes a powerful tool for designing potent enzyme inhibitors.[1][5] 1-BOC-4-benzenesulfonamidopiperidine is a quintessential example of such a building block, offering a strategic blend of structural integrity and synthetic versatility. The tert-butoxycarbonyl (BOC) protecting group provides a stable yet easily removable handle, essential for multi-step synthesis and the generation of compound libraries.[1]

This guide provides an in-depth, head-to-head comparison of 1-BOC-4-benzenesulfonamidopiperidine with its principal commercial alternatives. We will move beyond a simple catalog of properties to explore the causal relationships between structure, synthetic strategy, and biological performance. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform critical decisions in scaffold selection and lead optimization.

Section 1: Physicochemical Profile of Core Scaffolds

The choice of a chemical building block is fundamentally influenced by its physical and chemical properties. These attributes dictate not only its behavior in chemical reactions but also its handling, storage, and potential contribution to the pharmacokinetic profile of a final drug candidate. Here, we compare 1-BOC-4-benzenesulfonamidopiperidine with two common alternatives: one with a modification on the aromatic ring (4-nitrobenzenesulfonamido) and another employing a different, common N-protecting group (Cbz).

Property1-BOC-4-benzenesulfonamidopiperidineAlternative A: 1-BOC-4-(4-nitrobenzenesulfonamido)piperidineAlternative B: 1-Cbz-4-benzenesulfonamidopiperidine
Molecular Formula C₁₆H₂₄N₂O₄SC₁₆H₂₃N₃O₆SC₁₉H₂₂N₂O₄S
Molecular Weight 356.44 g/mol 401.44 g/mol 390.46 g/mol
Key Features Standard benzenesulfonamide; BOC protection for acid-labile deprotection.Electron-withdrawing nitro group alters aromatic reactivity and potential H-bonding.Cbz protection for hydrogenolysis-based deprotection (orthogonal to BOC).
Predicted Solubility Higher in nonpolar organic solvents due to the hydrophobic BOC group.[1]Similar to the parent compound, with slightly increased polarity from the nitro group.Phenyl group in Cbz may slightly decrease aqueous solubility while offering π-stacking potential.

The BOC group on the parent compound and Alternative A significantly enhances solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate, which is advantageous for purification via column chromatography.[1] The choice between a BOC and Cbz protecting group (Alternative B) is a strategic one, often dictated by the other functional groups present in a larger synthetic scheme. The ability to deprotect one without affecting the other (orthogonality) is a cornerstone of complex molecule synthesis.

Section 2: Synthetic Accessibility and Strategic Considerations

The most reliable and straightforward method for synthesizing 1-BOC-4-benzenesulfonamidopiperidine is the direct sulfonylation of a commercially available aminopiperidine precursor.[1] This approach is efficient and highly regioselective, as the BOC group directs the reaction exclusively to the 4-amino group.[1]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A tert-butyl 4-amino-1-piperidinecarboxylate R Nucleophilic Substitution (Sulfonylation) A->R B Benzenesulfonyl Chloride B->R C Pyridine (Solvent/Base) C->R Conditions P 1-BOC-4-benzenesulfonamidopiperidine R->P High Yield

Caption: Synthetic workflow for 1-BOC-4-benzenesulfonamidopiperidine.

Comparison of Synthetic Routes:

  • 1-BOC-4-benzenesulfonamidopiperidine: The synthesis is robust and high-yielding. The primary consideration is the quality of the starting amine and the exclusion of water to prevent hydrolysis of the sulfonyl chloride.

  • Alternative A (Nitro-substituted): The synthesis follows the exact same protocol, simply substituting benzenesulfonyl chloride with 4-nitrobenzenesulfonyl chloride. This highlights the modularity of the approach. The strong electron-withdrawing nitro group can make the sulfonyl chloride even more reactive.

  • Alternative B (Cbz-protected): The synthesis starts with a different precursor, 1-Cbz-4-aminopiperidine. The reaction conditions are similar, but the key difference lies in the subsequent deprotection step. While the BOC group is removed under acidic conditions (e.g., TFA in DCM), the Cbz group is typically cleaved using catalytic hydrogenation (e.g., H₂, Pd/C), a milder method that is incompatible with reducible groups like alkenes or nitro groups.

The choice of protecting group is therefore a critical strategic decision. If the synthetic route involves acid-sensitive functionalities, the Cbz group (Alternative B) is superior. Conversely, if hydrogenation-sensitive groups are present, the BOC-protected scaffold is the logical choice.

Section 3: Performance in Target-Oriented Synthesis: A Carbonic Anhydrase Inhibitor Case Study

The benzenesulfonamide group is a well-established zinc-binding function (ZBG) that effectively inhibits metalloenzymes like carbonic anhydrases (CAs), which are validated targets in oncology.[1][5] The primary sulfonamide (—SO₂NH₂) coordinates to the zinc ion in the enzyme's active site, while the attached piperidine and aromatic ring explore adjacent pockets, influencing potency and selectivity.

BindingMechanism cluster_enzyme Carbonic Anhydrase Active Site Zinc Zn²⁺ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 Water H₂O Zinc->Water Catalytic Water Displacement Displacement Water->Displacement Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zinc Coordination Inhibitor->Displacement

Caption: Generalized binding of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.

Structure-Activity Relationship (SAR) Insights:

Experimental data from numerous studies on CA inhibitors reveal clear SAR trends that can be used to compare our scaffolds.[5][6]

Scaffold DerivativeModificationExpected Impact on CA Inhibition (IC₅₀)Rationale
Parent Compound Unsubstituted PhenylBaseline Potency (nM range for sensitive isoforms like hCA II/IX)[5]Establishes the core interaction via the sulfonamide ZBG.
Alternative A para-Nitro Group (EWG)Potentially Increased Potency Electron-withdrawing groups (EWGs) can increase the acidity of the sulfonamide N-H, potentially improving its zinc-binding affinity.[1][7]
Scaffold with EDG para-Methyl Group (EDG)Potentially Decreased Potency Electron-donating groups (EDGs) decrease the acidity of the sulfonamide proton, which may weaken coordination to the zinc ion.[1]

This comparison demonstrates that Alternative A might be a superior starting point for developing highly potent CA inhibitors, assuming the nitro group does not introduce toxicity or unfavorable pharmacokinetic properties. The parent compound remains a versatile and effective scaffold, while derivatives with electron-donating groups are generally less favored for this specific target class.

Section 4: Pharmacokinetic Implications

A building block's influence extends beyond target binding to the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final molecule.

  • Plasma Protein Binding: Benzenesulfonamides are known to exhibit high plasma protein binding (>99% in some cases).[8][9] This is a critical parameter, as only the unbound fraction of a drug is pharmacologically active. While the core scaffold dictates this property, modifications to the aromatic ring or piperidine substituents can modulate the extent of binding.

  • Metabolic Stability: The BOC group of the parent scaffold and Alternative A can be susceptible to cleavage by stomach acid or metabolic enzymes. While often removed during synthesis, if it were part of a prodrug strategy, this lability would be a key consideration. The Cbz group of Alternative B is generally more metabolically stable but can undergo aromatic hydroxylation on its benzyl portion.

  • Lipophilicity and Permeability: The piperidine ring generally improves a molecule's pharmacokinetic profile. The BOC group increases lipophilicity, which can enhance membrane permeability, but this effect is lost upon deprotection. Researchers must carefully balance lipophilicity to achieve good absorption without causing poor solubility or high metabolic turnover.

Section 5: Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Synthesis of 1-BOC-4-benzenesulfonamidopiperidine

This protocol is adapted from established methodologies for N-sulfonylation.[1]

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-amino-1-piperidinecarboxylate (1.0 equivalent) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should appear, and the starting amine spot should diminish.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Acid-Mediated Deprotection of the BOC Group
  • Dissolution: Dissolve the BOC-protected sulfonamide (1.0 equivalent) in DCM (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol 3: General In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometry method to measure CA activity, based on common literature procedures.[5]

  • Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The resulting drop in pH is monitored by a colorimetric indicator.

  • Reagents: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) and varying concentrations of the inhibitor compound.

  • Procedure: a. Equilibrate the enzyme solution and the CO₂-saturated buffer solution to a set temperature (e.g., 25°C). b. In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂ solution. c. Monitor the change in absorbance of the pH indicator over time at its characteristic wavelength.

  • Data Analysis: Calculate the initial reaction rates from the absorbance curves. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

1-BOC-4-benzenesulfonamidopiperidine is a highly valuable and versatile building block in drug discovery, offering a reliable synthetic handle and a proven pharmacophore for targeting metalloenzymes.

  • Key Advantage: Its primary strength lies in the strategic utility of the acid-labile BOC group, which enables straightforward integration into complex synthetic pathways where hydrogenation-sensitive groups are present.

  • Head-to-Head vs. Alternatives:

    • Compared to aromatic-ring-modified analogs (like Alternative A), the parent compound serves as an excellent baseline, while substituted versions offer a direct route to probe SAR. For targets like carbonic anhydrase, scaffolds with electron-withdrawing groups may offer a potency advantage.

    • Compared to alternatively protected scaffolds (like Alternative B), the choice is a matter of synthetic strategy. The Cbz group provides an orthogonal deprotection method (hydrogenolysis) that is invaluable when acid-sensitive functionalities must be preserved.

Ultimately, the selection between 1-BOC-4-benzenesulfonamidopiperidine and its alternatives is not a question of which is universally "better," but which is best suited for the specific synthetic route and biological target . This guide has illuminated the key decision-making criteria, empowering researchers to make informed, strategic choices in their quest for novel therapeutics.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. Available at: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Publications. Available at: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. PubMed Central. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Publications. Available at: [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Piperidine-based drug discovery. University of Arizona Research. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-BOC-4-benzenesulfonamidopiperidine

Part 1: Hazard Assessment and Profile Understanding the potential hazards of a chemical is the critical first step in determining the appropriate handling and disposal protocols. Based on the known properties of its cons...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Profile

Understanding the potential hazards of a chemical is the critical first step in determining the appropriate handling and disposal protocols. Based on the known properties of its constituent functional groups, 1-BOC-4-benzenesulfonamidopiperidine should be handled with care.

Inferred Hazard Profile:

Hazard CategoryPotential EffectsRationale and Causality
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, inhaled, or comes into contact with skin.[1][2]Piperidine derivatives can be toxic.[1][3][4] The BOC protecting group may mitigate some of the volatility and reactivity, but caution is still warranted.
Skin Corrosion/Irritation May cause skin irritation.[2][5]Many amine-containing compounds can be irritating to the skin upon prolonged contact.
Serious Eye Damage/Irritation May cause serious eye irritation.[2][5][6][7]As with many fine chemical powders, dust particles can be abrasive and irritating to the eyes.
Respiratory Irritation May cause respiratory tract irritation.[2][5]Inhalation of fine dusts can lead to irritation of the nose, throat, and lungs.
Environmental Hazards Potentially harmful to aquatic life.[1]The release of synthetic organic compounds into the environment should always be avoided.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE to minimize exposure risks.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[1] Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For larger-scale disposal or in the event of a spill, a chemical-resistant apron or coveralls should be worn.[1]

  • Respiratory Protection: If working in an area with poor ventilation or if dusts are generated, a NIOSH-approved respirator is necessary.[8][9]

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-BOC-4-benzenesulfonamidopiperidine must adhere to a systematic and compliant workflow. This process ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe and in accordance with regulatory standards.

Workflow for Disposal of 1-BOC-4-benzenesulfonamidopiperidine

DisposalWorkflow Disposal Decision Workflow for 1-BOC-4-benzenesulfonamidopiperidine A Step 1: Waste Identification & Characterization B Step 2: Segregation of Waste A->B Solid Chemical Waste C Step 3: Containerization & Labeling B->C Non-halogenated organic solid D Step 4: Storage in Satellite Accumulation Area (SAA) C->D Properly sealed and labeled container E Step 5: Request for Waste Pickup D->E Container is full or approaching time limit F Step 6: Final Disposal by Authorized Vendor E->F Scheduled pickup

Caption: A flowchart illustrating the key stages of the chemical waste disposal process.

Detailed Procedural Steps:

  • Waste Characterization and Segregation:

    • 1-BOC-4-benzenesulfonamidopiperidine is a non-halogenated organic solid.

    • It should not be mixed with other waste streams, such as halogenated solvents, heavy metals, or aqueous waste.[10] Proper segregation is crucial for safe and efficient disposal by waste management professionals.[11]

  • Containerization:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • Place the waste into the designated container. Avoid overfilling; containers should not be filled beyond 90% capacity to prevent spills and allow for expansion.

  • Labeling:

    • All hazardous waste containers must be clearly labeled.[10][12] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "1-BOC-4-benzenesulfonamidopiperidine"

      • The specific hazards associated with the chemical (e.g., "Irritant," "Handle with Care").

      • The accumulation start date (the date the first particle of waste was placed in the container).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA.[12][13]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]

    • Ensure the container is kept closed at all times, except when adding waste.[10][13]

    • Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[15]

  • Request for Waste Pickup:

    • Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[10][13]

  • Final Disposal:

    • The EHS department will arrange for a licensed hazardous waste vendor to collect the container.[11]

    • The most probable method of final disposal for this type of organic compound is high-temperature incineration at a permitted facility.[16] This method ensures the complete destruction of the chemical, preventing its release into the environment.

Part 4: Emergency Procedures for Spills

In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.

  • Evacuate and Alert:

    • Immediately alert all personnel in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Control and Contain:

    • For small, manageable spills, ensure you are wearing the appropriate PPE.

    • Prevent the spread of the solid material. Avoid creating dust.[8][15]

  • Cleanup:

    • Carefully sweep up the spilled material and place it into a designated hazardous waste container.[6][8][15]

    • Use a dustpan and brush for collection; do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All cleanup materials (e.g., contaminated wipes, gloves) must be disposed of as hazardous waste.

  • Documentation:

    • Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1-BOC-4-benzenesulfonamidopiperidine, fostering a secure and environmentally responsible laboratory environment.

References

  • Regulating Lab Waste Disposal in the United St
  • 4 - Safety D
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • tert-Butyl (R)-4-(1-aminoethyl)
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Environmental Sample Disposal Inform
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • SAFETY D
  • Piperidine - SAFETY D
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • tert-Butyl 4-(piperidin-4-yl)
  • SAFETY DATA SHEET - tert-Butyl 4-aminopiperidine-1-carboxyl
  • SAFETY DATA SHEET - 1-Boc-4-piperidone. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N-BOC-4-Hydroxypiperidine. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • tert-Butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate Safety Data Sheet.

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of 1-BOC-4-benzenesulfonamidopiperidine

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Core Principles Before handling any chemical, a thorough understanding of its potential hazards is crucial. In the absence of specific...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

Before handling any chemical, a thorough understanding of its potential hazards is crucial. In the absence of specific data for 1-BOC-4-benzenesulfonamidopiperidine, we must operate under the precautionary principle, treating it as a substance with potential hazards.

Key Considerations:

  • Sulfonamide Moiety: Sulfonamides are a class of compounds known to have a range of biological activities.[1] Some can be allergens or have other pharmacological effects.

  • Piperidine Ring: Piperidine derivatives can be irritants and may have neurological effects.

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact.

Therefore, all handling procedures should be designed to minimize the generation of dust and prevent contact with skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE is non-negotiable.[2] The following table outlines the minimum required PPE for handling 1-BOC-4-benzenesulfonamidopiperidine.

PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[3] A face shield should be worn over safety glasses when handling larger quantities or when there is a risk of splashing.Protects against accidental splashes and airborne particles entering the eyes.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.Prevents dermal absorption, a primary route of exposure.[5]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits or if handling procedures are likely to generate significant dust.[3][6]Minimizes the risk of inhaling fine particles of the compound.[4][5]

Operational Plan: A Step-by-Step Workflow

This section provides a procedural workflow for the safe handling of 1-BOC-4-benzenesulfonamidopiperidine from receipt to use in an experiment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[7]

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Weighing and Aliquoting

This procedure should be performed in a chemical fume hood to minimize inhalation exposure.

  • Preparation: Don all required PPE.

  • Work Surface: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the material gently.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid.

  • Cleaning: After weighing, carefully clean all equipment and the work surface.

Experimental Use
  • Location: All manipulations of 1-BOC-4-benzenesulfonamidopiperidine should be carried out in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Reactions: Be mindful of potential exothermic reactions, especially when mixing with other reagents.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is critical for laboratory safety and environmental protection.[9]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 1-BOC-4-benzenesulfonamidopiperidine, including used weighing paper, contaminated gloves, and bench paper, should be placed in a designated, labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[11]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Waste Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of waste contaminated with 1-BOC-4-benzenesulfonamidopiperidine.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solutions, Solvents) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container Disposal_Facility Licensed Hazardous Waste Disposal Facility Solid_Container->Disposal_Facility Liquid_Container->Disposal_Facility Sharps_Container->Disposal_Facility

Sources

© Copyright 2026 BenchChem. All Rights Reserved.